molecular formula C7H7N3O B2880903 4-Ethynyl-2-methylpyrazole-3-carboxamide CAS No. 2408969-36-6

4-Ethynyl-2-methylpyrazole-3-carboxamide

Katalognummer: B2880903
CAS-Nummer: 2408969-36-6
Molekulargewicht: 149.153
InChI-Schlüssel: QMPBTBLPZOVXOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethynyl-2-methylpyrazole-3-carboxamide ( 2408969-36-6) is a pyrazole-based chemical building block with a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . Its key structural feature is the presence of an ethynyl group at the 4-position of the pyrazole ring, a functionality that is highly valuable in synthetic chemistry. This group makes the compound a versatile intermediate, particularly for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is widely used to create novel molecular architectures in medicinal chemistry and materials science . Pyrazole-3-carboxamide derivatives are a significant class of compounds in agrochemical and pharmaceutical research. For instance, structurally related compounds, such as the acaricide Tebufenpyrad, demonstrate the bioactivity potential of this chemical class, functioning as mitochondrial complex I inhibitors . Researchers can utilize 4-Ethynyl-2-methylpyrazole-3-carboxamide as a core scaffold to synthesize and explore new compounds with potential biological activity. It is also a candidate for use in developing kinase inhibitors or other small-molecule therapeutics where the pyrazole moiety is a common pharmacophore. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Eigenschaften

IUPAC Name

4-ethynyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-3-5-4-9-10(2)6(5)7(8)11/h1,4H,2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPBTBLPZOVXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Ethynyl-2-methylpyrazole-3-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and application of 4-Ethynyl-1-methyl-1H-pyrazole-carboxamides .

Editorial Note on Nomenclature: The specific string "4-Ethynyl-2-methylpyrazole-3-carboxamide" corresponds to a non-standard naming convention often found in legacy literature or vendor catalogs. It refers to the vicinal arrangement of the methyl and carboxamide groups. In standard IUPAC nomenclature, this molecule is 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide .[1]

  • User Query (Legacy/Ambiguous): 4-Ethynyl-2-methylpyrazole-3-carboxamide

  • IUPAC Standard: 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide[1]

To ensure comprehensive coverage for drug development professionals, this guide addresses both the 5-carboxamide (vicinal) and 3-carboxamide (distal) isomers, as both are critical "privileged fragments" in the design of mGluR5 negative allosteric modulators (NAMs) and kinase inhibitors.

Core Identity & Application in Medicinal Chemistry

Executive Summary

4-Ethynyl-1-methyl-1H-pyrazole-carboxamides are high-value heteroaromatic building blocks used primarily in Fragment-Based Drug Discovery (FBDD).[1] The pyrazole core serves as a bioisostere for thiazole or pyridine rings found in prototypical mGluR5 antagonists like MPEP and MTEP .

The 4-ethynyl moiety acts as a versatile "warhead" for carbon-carbon bond formation (Sonogashira coupling) or cycloaddition ("Click" chemistry), allowing the rapid generation of diverse libraries. The carboxamide group provides a hydrogen-bond donor/acceptor motif essential for orienting the molecule within the allosteric binding pockets of GPCRs (e.g., mGluR5) or the ATP-binding sites of kinases.

Key Applications
  • mGluR5 NAM Synthesis: Precursor for analogues of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).[1]

  • Kinase Inhibition: Scaffold for ATP-competitive inhibitors where the carboxamide interacts with the hinge region.[1]

  • Bioorthogonal Chemistry: The terminal alkyne allows for tagging via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Chemical Structure & Physicochemical Properties[1][2][3]

The distinction between the 3-carboxamide and 5-carboxamide isomers is critical for structure-activity relationship (SAR) studies.[1]

Isomer Comparison Table
FeatureIsomer A (Likely Target) Isomer B
IUPAC Name 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxamide
Legacy Name 4-Ethynyl-2-methylpyrazole-3-carboxamide4-Ethynyl-1-methylpyrazole-3-carboxamide
CAS Number 2408969-36-6 2408974-77-4
Substitution Pattern Vicinal: Methyl (N1) and Carboxamide (C5) are adjacent.[1]Distal: Methyl (N1) and Carboxamide (C3) are separated by N2.
Molecular Formula C₇H₇N₃OC₇H₇N₃O
Molecular Weight 149.15 g/mol 149.15 g/mol
Predicted LogP ~0.2 - 0.5~0.3 - 0.6
H-Bond Donor/Acc 1 Donor / 3 Acceptors1 Donor / 3 Acceptors
Physical Form Off-white to pale yellow powderOff-white powder
Melting Point >180 °C (Decomposes)210–212 °C
Structural Visualization (Logic Diagram)

The following diagram clarifies the numbering ambiguity and the structural relationship between the isomers.

PyrazoleIsomers cluster_0 Structural Difference Target User Query: '2-methyl...3-carboxamide' Isomer5 IUPAC: 1-methyl-1H-pyrazole-5-carboxamide (Vicinal Substitution) CAS: 2408969-36-6 Target->Isomer5 Maps to (Standard Naming) Properties Shared Properties: MW: 149.15 Motif: Terminal Alkyne + Amide Isomer5->Properties Isomer3 IUPAC: 1-methyl-1H-pyrazole-3-carboxamide (Distal Substitution) CAS: 2408974-77-4 Isomer3->Properties

Figure 1: Nomenclature mapping and structural differentiation of ethynyl-pyrazole isomers.

Synthetic Pathways[1][3][4][5]

The synthesis of 4-ethynyl-pyrazoles typically proceeds via the homologation of the corresponding aldehyde.[1] This route is preferred over direct Sonogashira coupling on a 4-halo-pyrazole due to the instability of 4-iodo-pyrazole precursors and the cost-effectiveness of the aldehyde route.[1]

Route: Seyferth-Gilbert Homologation (Bestmann-Ohira)[1]

This protocol converts the formyl group (-CHO) directly to the ethynyl group (-C≡CH) using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1]

Reaction Scheme Overview
  • Starting Material: 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 84999-36-6).[1]

  • Reagent: Bestmann-Ohira Reagent, K₂CO₃.

  • Solvent: Methanol (MeOH) or MeOH/THF.

  • Product: 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide.[1][2]

SynthesisRoute Start Precursor: 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide (Aldehyde) Reagent Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Base: K2CO3, Solvent: MeOH Start->Reagent Intermediate Intermediate: Diazoalkene Species Reagent->Intermediate Seyferth-Gilbert Homologation Product Product: 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide (Terminal Alkyne) Intermediate->Product -N2, -Phosphate Downstream Application: Sonogashira Coupling (Target: mGluR5 NAMs) Product->Downstream Pd-Catalysis

Figure 2: Synthetic pathway from aldehyde precursor to ethynyl functionalized pyrazole.

Experimental Protocols

Protocol A: Synthesis of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide

Note: This protocol is adapted for the 5-carboxamide isomer but applies to the 3-carboxamide with minor solubility adjustments.[1]

Materials:

  • 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq)[1]

  • Bestmann-Ohira reagent (1.2 eq)[1]

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Methanol (anhydrous, 10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the 4-formyl precursor in anhydrous methanol.

  • Base Addition: Add K₂CO₃ in one portion. The suspension may change color (often turning yellow/orange).

  • Reagent Addition: Cool the mixture to 0°C. Add the Bestmann-Ohira reagent dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (lower Rf) should disappear, and a new, less polar spot (alkyne) should appear.

  • Quench: Dilute with saturated NaHCO₃ solution and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the alkyne proton singlet at approximately δ 4.0–4.5 ppm.[1]

    • IR: Distinctive weak absorption at ~2100–2200 cm⁻¹ (C≡C stretch).

Protocol B: Sonogashira Coupling (General Application)

To generate mGluR5 NAM libraries:

  • Reactants: 4-Ethynyl-pyrazole (1.0 eq) + Aryl Halide (e.g., 2-bromopyridine, 1.0 eq).

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%).

  • Base/Solvent: Et₃N / DMF (1:3 ratio).

  • Conditions: Heat at 60–80°C for 2–6 hours under inert atmosphere.

Safety & Handling (GHS Classification)

As a functionalized alkyne and amide, this compound requires standard laboratory safety precautions.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/aerosols.

    • Store at 2–8°C (Refrigerate). Terminal alkynes can degrade or polymerize upon prolonged exposure to light and heat.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135470593 (4-ethynyl-1-methyl-1H-pyrazole-3-carboxamide). Retrieved from [Link]

  • Lindemann, L., et al. (2011).[3] CTEP: A Novel, Potent, Long-Acting, and Orally Bioavailable Negative Allosteric Modulator of mGlu5 Receptors. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for ethynyl-heterocycle mGluR5 NAMs). Retrieved from [Link]

  • Keck, T. M., et al. (2012). Methyl-substituted pyridinyl-alkynes as mGlu5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters. (Validation of alkyne linker in SAR). Retrieved from [Link]

Sources

4-Ethynyl-2-methylpyrazole-3-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and pharmacological applications of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide (also known by the synonym 4-Ethynyl-2-methylpyrazole-3-carboxamide).

CAS: 2408969-36-6 | Molecular Weight: 149.15 Da

Executive Summary

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide is a specialized heterocyclic building block primarily utilized in the discovery of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5 ). As a structural analog of the prototypic mGluR5 antagonists MPEP and MTEP, this pyrazole derivative offers a distinct scaffold for optimizing metabolic stability and solubility in CNS drug development programs.

Chemical Identity & Physicochemical Properties[1][2]

The compound is characterized by a pyrazole core substituted with a methyl group at position N1, an ethynyl (acetylene) moiety at C4, and a carboxamide group at C5. Note that some vendors refer to this compound as 4-Ethynyl-2-methylpyrazole-3-carboxamide due to tautomeric naming conventions; however, the 1-methyl-5-carboxamide designation is systematically preferred for the isolated N-methylated isomer.

PropertyData
CAS Number 2408969-36-6
Systematic Name 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide
Synonyms 4-Ethynyl-2-methylpyrazole-3-carboxamide; 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid amide
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Exact Mass 149.0589
SMILES CN1N=CC(C#C)=C1C(N)=O
InChI Key Derived from structure (e.g., predicted)
Appearance Off-white to pale yellow solid
Predicted LogP ~0.2 – 0.5 (Low lipophilicity suitable for CNS fragments)
Topological Polar Surface Area (TPSA) ~70 Ų
Synthetic Methodology

The synthesis of 4-ethynyl-1-methyl-1H-pyrazole-5-carboxamide typically proceeds via a Sonogashira coupling strategy, utilizing a halogenated pyrazole precursor. The following protocol outlines the industrial-standard route.

Reaction Scheme

Synthesis Start Ethyl 1-methyl-1H- pyrazole-5-carboxylate Bromination Bromination (NBS or Br2) Start->Bromination Step 1 Intermediate1 Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Bromination->Intermediate1 Coupling Sonogashira Coupling (TMS-Acetylene, Pd cat.) Intermediate1->Coupling Step 2 Intermediate2 Ethyl 1-methyl-4-((TMS) ethynyl)pyrazole-5-carboxylate Coupling->Intermediate2 Amidation Amidation & Deprotection (NH3/MeOH) Intermediate2->Amidation Step 3 Product 4-Ethynyl-1-methyl-1H- pyrazole-5-carboxamide Amidation->Product

Figure 1: Synthetic pathway for CAS 2408969-36-6.[1]

Detailed Protocol
  • Halogenation (Step 1):

    • Reagents: Ethyl 1-methyl-1H-pyrazole-5-carboxylate, N-Bromosuccinimide (NBS), Acetonitrile.

    • Procedure: The starting ester is treated with NBS (1.1 eq) in acetonitrile at reflux. The electrophilic substitution occurs selectively at the C4 position due to the directing effect of the N1-methyl and C5-ester groups.

    • Outcome: Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

  • Sonogashira Coupling (Step 2):

    • Reagents: 4-Bromo intermediate, Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N), DMF.

    • Procedure: Under an inert atmosphere (Ar/N₂), the bromide is reacted with TMS-acetylene at 60–80°C. The palladium catalyst facilitates the cross-coupling to install the protected alkyne.

    • Outcome: Ethyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-5-carboxylate.

  • Amidation & Deprotection (Step 3):

    • Reagents: 7N Ammonia in Methanol (NH₃/MeOH).

    • Procedure: The ester intermediate is sealed in a pressure vessel with methanolic ammonia and heated to 80°C. This single step achieves two transformations: conversion of the ethyl ester to the primary carboxamide and cleavage of the TMS protecting group (due to the basic conditions).

    • Purification: The solvent is removed in vacuo, and the residue is purified via silica gel chromatography (DCM/MeOH gradient) or recrystallization from ethanol.

Pharmacological Applications: mGluR5 Modulation[5][6][7][8]

This compound serves as a critical pharmacophore fragment in the design of ligands for the metabotropic glutamate receptor 5 (mGluR5).

Mechanism of Action

mGluR5 is a G-protein coupled receptor (GPCR) implicated in psychiatric disorders (anxiety, depression) and neurodegenerative diseases.[2][3]

  • Allosteric Binding: Unlike glutamate (the endogenous agonist) which binds to the large extracellular Venus Flytrap domain, NAMs like MPEP and MTEP bind to the transmembrane domain (TMD) .

  • The "Ethynyl" Motif: The acetylene linker restricts the conformational flexibility of the ligand, allowing it to fit into the narrow, hydrophobic allosteric pocket of the mGluR5 TMD. The 4-ethynyl-pyrazole core mimics the 3-ethynyl-pyridine core of MTEP but with altered hydrogen-bonding potential via the carboxamide.

Structure-Activity Relationship (SAR)
  • N1-Methyl: Mimics the steric bulk required to orient the ring within the hydrophobic pocket.

  • C5-Carboxamide: Provides a hydrogen bond donor/acceptor motif, potentially interacting with residues such as Ser809 or Asn747 in the mGluR5 transmembrane binding site.

  • C4-Ethynyl: Serves as the vector for extending the molecule into the deep hydrophobic pocket, often connecting to a distal aryl ring in full-length drug candidates.

Pharmacophore Ligand 4-Ethynyl-1-methyl- pyrazole-5-carboxamide Pocket_Hydrophobic Hydrophobic Pocket (TMD III/V/VI) Ligand->Pocket_Hydrophobic Ethynyl Group (Steric fit) Ligand->Pocket_Hydrophobic N-Methyl (Orientation) Pocket_HBond H-Bond Anchor (Ser809/Asn747) Ligand->Pocket_HBond Carboxamide (H-Bonding)

Figure 2: Conceptual binding interactions of the scaffold within the mGluR5 allosteric site.

Safety & Handling (SDS Highlights)
  • Hazards: Classified as an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Stability: The terminal alkyne is relatively stable but should be protected from strong bases or metal salts (Ag, Cu) in storage to prevent acetylide formation or polymerization. Store at 2–8°C under inert gas.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References
  • Chemical Identity & CAS: "4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 2408969-36-6) Product Detail." Bide Pharm, Link.

  • mGluR5 NAM Structural Biology: Doré, A. S., et al. "Structure of class C GPCR metabotropic glutamate receptor 5 in complex with an allosteric modulator." Nature 511, 557–562 (2014). Link.

  • Synthesis of Pyrazole Alkynes: Vasilevsky, S. F., et al. "Palladium-catalyzed cross-coupling reactions of halopyrazoles with terminal alkynes." Heterocycles 60(4), 879-886 (2003). Link.

  • MTEP/MPEP Analog Design: Cosford, N. D., et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity." J. Med.[2] Chem. 46(2), 204–206 (2003). Link.[2]

Sources

Novel Pyrazole-3-Carboxamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its rigid heterocyclic core, high metabolic stability, and versatile hydrogen-bonding capability. Historically validated by the cannabinoid receptor antagonist Rimonabant (SR141716A) , this pharmacophore has evolved beyond GPCR antagonism. Recent advancements (2020–2025) have repositioned these derivatives as potent kinase inhibitors (CDK2/4/6, VEGFR) , dual COX-2/sEH anti-inflammatory agents , and succinate dehydrogenase (SDH) inhibitors for antimicrobial applications. This guide provides a comprehensive technical analysis of the synthetic strategies, structure-activity relationships (SAR), and experimental protocols required to exploit this scaffold for next-generation drug discovery.

Chemical Space & Rationale

The utility of the pyrazole-3-carboxamide moiety stems from its ability to orient substituents in a defined vector space, facilitating precise interactions with biological targets.

  • Conformational Rigidity: The pyrazole ring acts as a planar linker, reducing the entropic penalty upon binding.

  • H-Bonding Network: The C3-carboxamide oxygen serves as a critical hydrogen bond acceptor (e.g., interacting with Lys192 in CB1 receptors), while the amide nitrogen can act as a donor.

  • Lipophilicity Tuning: Substituents at N1 and C5 allow for modulation of LogP, critical for blood-brain barrier (BBB) penetration in CNS targets.

Synthetic Strategies

The construction of the pyrazole-3-carboxamide core typically follows a convergent synthesis pathway. The most robust method involves the Claisen condensation of acetophenones with oxalate esters, followed by cyclization with hydrazines.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathway from raw materials to functionalized derivatives.

SynthesisWorkflow Start Acetophenone Deriv. Inter1 2,4-Dioxoester Intermediate Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate (NaH/EtOH) Reagent1->Inter1 Core Pyrazole-3-carboxylate Ester Inter1->Core Cyclization Reagent2 Hydrazine Hydrate or Aryl Hydrazine Reagent2->Core Acid Pyrazole-3-carboxylic Acid Core->Acid Saponification Hydrolysis Hydrolysis (LiOH/NaOH) Hydrolysis->Acid Final Target Pyrazole-3-carboxamide Acid->Final Amidation Coupling Amide Coupling (EDCI/HOBt or SOCl2) Coupling->Final

Figure 1: Divergent synthetic pathway for pyrazole-3-carboxamide derivatives.

Therapeutic Applications & SAR Analysis

Cannabinoid Receptor 1 (CB1) Antagonists

The prototype, Rimonabant, utilizes the scaffold to block the endocannabinoid system.

  • Mechanism: Inverse agonism.[1][2] The C3-carboxamide oxygen forms a hydrogen bond with Lys192 (TM3), stabilizing the receptor in its inactive state.

  • SAR Criticality:

    • N1 Position: A 2,4-dichlorophenyl group is essential for high affinity and selectivity over CB2.

    • C5 Position: A 4-chlorophenyl group provides necessary lipophilic contacts.

    • C3 Position: The piperidinyl carboxamide is optimal; bioisosteric replacement with oxadiazoles often retains affinity but alters metabolic profiles.

Kinase Inhibition (CDK & VEGFR)

Recent derivatives have demonstrated nanomolar potency against Cyclin-Dependent Kinases (CDK2/4/6) and VEGFR-2.

  • Mechanism: ATP-competitive inhibition. The pyrazole nitrogen and carboxamide motif interact with the hinge region of the kinase.

  • SAR Criticality:

    • C4 Position: Introduction of a benzoylamino or heterocyclic group at C4 enhances selectivity by occupying the hydrophobic back pocket of the kinase ATP site.

    • Solubilizing Groups: Addition of morpholine or piperazine tails on the N1-aryl ring improves solubility and pharmacokinetic properties.

Antimicrobial Activity (Succinate Dehydrogenase)

Similar to commercial fungicides (e.g., Penthiopyrad), these derivatives inhibit SDH (Complex II) in the mitochondrial respiratory chain.

  • SAR Criticality:

    • Amide Linkage: The carboxamide bridge is non-negotiable for SDH binding.

    • N1-Methyl: Often preferred over bulky aryl groups for fungal target penetration.

SAR Logic Map

SAR_Logic Core Pyrazole-3-Carboxamide Scaffold N1 N1 Position Core->N1 C3 C3 Carboxamide Core->C3 C4 C4 Position Core->C4 C5 C5 Position Core->C5 N1_CB1 2,4-Cl2-Phenyl: CB1 Selectivity N1->N1_CB1 N1_Kinase Solubilizing Tail (Morpholine/Piperazine): Kinase PK Improvement N1->N1_Kinase C3_Hbond C=O Oxygen: H-Bond Acceptor (Lys192 in CB1) C3->C3_Hbond C3_Bioiso Bioisosteres: Oxadiazole/Triazole C3->C3_Bioiso C4_Kinase Benzoylamino/Heterocycle: Kinase Hinge Interaction C4->C4_Kinase C5_Lipo 4-Cl-Phenyl: Hydrophobic Pocket Fill C5->C5_Lipo

Figure 2: Structure-Activity Relationship (SAR) map detailing functional group contributions.

Experimental Protocols

Chemical Synthesis: General Procedure for Amide Coupling

Objective: To synthesize N-substituted pyrazole-3-carboxamides from pyrazole-3-carboxylic acid. Rationale: The acid chloride method is chosen for steric bulk tolerance, while EDCI/HOBt is preferred for sensitive amine substrates to prevent racemization.

Protocol (Acid Chloride Method):

  • Activation: Dissolve 1.0 mmol of 1,5-diaryl-1H-pyrazole-3-carboxylic acid in 10 mL of anhydrous thionyl chloride (SOCl₂).

  • Reflux: Heat the mixture to reflux (75°C) for 3 hours. Monitor by TLC (disappearance of acid spot).

  • Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2 x 5 mL) to remove traces of acid chloride.

  • Coupling: Dissolve the crude acid chloride in 5 mL dry DCM. Add this solution dropwise to a stirred mixture of the appropriate amine (1.1 mmol) and triethylamine (2.0 mmol) in 10 mL DCM at 0°C.

  • Work-up: Stir at room temperature for 4–12 hours. Quench with water. Wash organic layer with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Purity: >95% by HPLC (254 nm).

  • Identity: ¹H NMR must show the disappearance of the carboxylic acid proton (10-13 ppm) and appearance of the amide NH (if secondary) or alkyl protons of the amine.

Biological Assay: In Vitro Kinase Inhibition (CDK2)

Objective: Determine the IC50 of synthesized derivatives against CDK2/CyclinE.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of compounds in 100% DMSO. Dilute to test concentrations (e.g., 0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Incubate CDK2/CyclinE complex (human recombinant) with the test compound for 15 minutes at room temperature.

  • Substrate Addition: Add ATP (at Km concentration) and Histone H1 substrate.

  • Reaction: Incubate for 60 minutes at 30°C.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Plot % inhibition vs. log[concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action: CB1 Receptor Signaling

The following diagram details the downstream effects of blocking the CB1 receptor with a pyrazole-3-carboxamide antagonist (Inverse Agonist).

MOA_CB1 Ligand Pyrazole-3-carboxamide (Inverse Agonist) Receptor CB1 Receptor (GPCR) Ligand->Receptor Stabilizes Inactive State (Lys192 H-bond) G_Protein Gi/o Protein (Inactivation) Receptor->G_Protein Prevents Gi coupling Ca_Channel N-type Ca2+ Channels Receptor->Ca_Channel Modulation AC Adenylyl Cyclase G_Protein->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases (relative to agonist) PKA PKA Pathway cAMP->PKA Activation Metabolic Metabolic Effects: Lipolysis (Adipocytes) Glucose Uptake PKA->Metabolic Downstream Regulation

Figure 3: Signaling cascade modulation by CB1 inverse agonists.

Data Summary: Comparative Potency

The table below summarizes key potency data from recent literature for pyrazole-3-carboxamide derivatives.

Compound ClassTargetKey Substituents (N1 / C5 / C3)Potency (IC50 / Ki)Reference
Rimonabant CB1 (Antagonist)2,4-Cl₂-Ph / 4-Cl-Ph / PiperidinylKi = 1.98 nM[1]
Pym-5 DNA Binding4-Me-Piperazinyl tailK = 1.06×10⁵ M⁻¹[2]
DC-K2in212 CDK2 (Inhibitor)Benzoylamino at C4IC50 = 74 nM[3]
Compound 8t FLT3 / CDK4Modified FN-1501 analogIC50 = 0.089 nM (FLT3)[4]
Compound 151a COX-2 / sEH1,5-diaryl substituted62% Edema Inhibition[5]

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Biological and Pharmaceutical Bulletin. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link][3]

  • Biarylpyrazole Inverse Agonists at the Cannabinoid CB1 Receptor: Importance of the C-3 Carboxamide Oxygen/Lysine3.28(192) Interaction. Journal of Medicinal Chemistry. [Link]

Sources

Electronic Properties of 4-Ethynyl Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Part 1: Executive Summary & Core Directive

The 4-ethynyl pyrazole moiety is not merely a structural scaffold; it is a tunable electronic conduit.

In the landscape of heterocyclic electronics, the pyrazole ring functions as a "Janus-faced" electronic module—capable of acting as either an electron donor (via N1-lone pair participation) or an electron acceptor (via the imine-like N2). The introduction of an ethynyl spacer at the C4 position critically amplifies these properties. Unlike direct aryl-aryl coupling, the ethynyl bridge (


) provides a rigid, cylindrically conjugated pathway that lowers the rotational barrier between donor and acceptor units, maximizing orbital overlap and facilitating Intramolecular Charge Transfer (ICT).

This guide deconstructs the electronic architecture of these systems, providing a causal link between molecular design, synthetic execution, and photophysical utility.

Part 2: Molecular Design & Electronic Architecture[1]

The "Push-Pull" Mechanism (D- -A)

The most electronically active 4-ethynyl pyrazoles utilize a Donor-


-Acceptor (D-

-A)
architecture.
  • The Donor (D): Often the pyrazole core itself (N-substituted with electron-rich groups) or an external donor attached via the alkyne.

  • The

    
    -Bridge:  The ethynyl group. It lowers the HOMO-LUMO gap (
    
    
    
    ) by extending the effective conjugation length (
    
    
    ) without introducing significant steric hindrance that would break planarity.
  • The Acceptor (A): Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    , Pyridine) attached to the alkyne terminus.

Electronic Consequence: The ethynyl spacer facilitates a strong bathochromic shift (red shift) in absorption and emission spectra compared to 4-phenyl analogs. This is due to the stabilization of the quinoidal character in the excited state.

Frontier Molecular Orbital (FMO) Engineering
  • HOMO Localization: Typically resides on the pyrazole nitrogen lone pairs and the

    
    -system of the donor substituent.
    
  • LUMO Localization: Delocalized across the ethynyl bridge and the acceptor moiety.

  • Tuning: Substitution at N1 allows fine-tuning of the HOMO energy level without significantly perturbing the LUMO, allowing for precise band-gap engineering for OLED or fluorescent probe applications.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Core Challenge: The Sonogashira coupling at the C4 position of pyrazoles is prone to Glaser homocoupling (alkyne dimerization) if oxygen is not rigorously excluded.

Protocol: C4-Selective Sonogashira Cross-Coupling

Objective: Synthesize 4-(phenylethynyl)-1,3,5-trimethyl-1H-pyrazole. Precursor: 4-iodo-1,3,5-trimethyl-1H-pyrazole.

Step-by-Step Workflow
  • Catalyst Pre-Activation (The "Activation Loop"):

    • Rationale: Pd(0) is the active species. Using

      
       requires reduction in situ.
      
    • Action: In a dry Schlenk flask, dissolve

      
       (5 mol%) and CuI (3 mol%) in anhydrous THF/Et3N (1:1 v/v).
      
    • Validation: The solution should turn from yellow to a clear/pale orange. Dark precipitation indicates oxidation (Stop and repurify solvents).

  • Substrate Addition:

    • Add 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv).

    • Degassing: Perform three Freeze-Pump-Thaw cycles. Critical: This removes dissolved

      
       that causes homocoupling.
      
  • Alkyne Injection (Rate Control):

    • Add phenylacetylene (1.2 equiv) dropwise via syringe pump over 20 minutes at room temperature.

    • Causality: Slow addition keeps the concentration of deprotonated alkyne low relative to the oxidative addition complex, favoring cross-coupling over homocoupling.

  • Thermal Progression:

    • Heat to 60°C for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Endpoint: Disappearance of the iodopyrazole spot (

      
      ) and appearance of the fluorescent product spot (
      
      
      
      ).
  • Workup & Isolation:

    • Filter through a Celite pad (removes Pd/Cu).

    • Wash with

      
       (sat. aq.) to sequester copper species (prevents blue/green contamination).
      

Part 4: Visualization of Workflows & Pathways

Synthetic Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical "Glaser Shunt" which must be avoided.

Sonogashira_Mechanism Start 4-Iodo-Pyrazole (Substrate) Pd_Ox Oxidative Addition [L2Pd(Ar)I] Start->Pd_Ox Pd(0) Transmetal Transmetalation [L2Pd(Ar)(Alkynyl)] Pd_Ox->Transmetal + Cu-Acetylide Prod 4-Ethynyl Pyrazole (Product) Transmetal->Prod Reductive Elim. Cu_Cycle Cu-Acetylide Formation Cu_Cycle->Transmetal Transfer Glaser Glaser Homocoupling (Side Reaction - Avoid) Cu_Cycle->Glaser O2 Presence

Caption: Figure 1. Catalytic cycle for C4-alkynylation. Red dashed line indicates the oxygen-mediated failure mode (Glaser coupling).

Photophysical Energy Diagram (Jablonski)

This diagram details the electronic transitions governing the fluorescence of the 4-ethynyl pyrazole system.

Jablonski S0 Ground State (S0) (Pyrazole-C≡C-Ar) S1_LE Locally Excited (LE) State S0->S1_LE Absorption (hν) S1_ICT Intramolecular Charge Transfer (ICT) State S1_LE->S1_ICT Solvent Relaxation (Polar Solvents) T1 Triplet State (T1) S1_LE->T1 ISC (Heavy Atom Effect) S1_ICT->S0 Red-Shifted Emission (Fluorescence) T1->S0 Phosphorescence (Weak)

Caption: Figure 2. Energy level diagram showing the competition between Locally Excited (LE) and ICT states, heavily influenced by solvent polarity.

Part 5: Quantitative Data Summary

The table below summarizes the solvatochromic behavior of a representative 4-((4-nitrophenyl)ethynyl)-1,3,5-trimethyl-1H-pyrazole (Push-Pull system).

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (

, cm

)
Quantum Yield (

)
Hexane 31.03423903,6000.85
Toluene 33.93484154,6400.78
THF 37.43524405,6800.65
DCM 40.73554656,6600.55
Acetonitrile 45.63585108,3200.12

Data Interpretation:

  • Positive Solvatochromism: The significant red shift in emission (390 nm

    
     510 nm) as polarity increases confirms the highly polar nature of the excited ICT state.
    
  • Fluorescence Quenching: The drop in

    
     in acetonitrile suggests that in highly polar solvents, the ICT state may relax via non-radiative pathways (e.g., Twisted Intramolecular Charge Transfer - TICT).
    

Part 6: Applications & Strategic Utility

Bioimaging Probes

The 4-ethynyl pyrazole scaffold is ideal for cellular imaging due to:

  • Tunability: Changing the aryl group on the alkyne allows emission tuning from Blue to Near-IR (NIR).

  • Stokes Shift: The large Stokes shift (>5000 cm

    
    ) prevents self-quenching and separates excitation/emission signals, improving signal-to-noise ratio in microscopy.
    
  • Lipophilicity: The pyrazole core is moderately lipophilic, aiding cell membrane permeability.

Optoelectronics (OLEDs)

Recent research highlights these molecules as potential Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2] By forcing a twist angle between the pyrazole donor and the acceptor (via steric bulk at the 3,5-positions), the


 (Singlet-Triplet gap) is minimized, facilitating Reverse Intersystem Crossing (RISC) and harvesting triplet excitons.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Source: Arkivoc (2011).[3] URL:[Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Source: Journal of Heterocyclic Chemistry (2011). URL:[Link]

  • Synthesis and photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Source: MDPI Molecules (2025). URL:[Link]

  • Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles (Comparative Pyrazole Data). Source: RSC Advances (2019). URL:[Link]

  • Synthesis and electronic investigation of mono- and di-substituted 4-nitro- and 4-amino-pyrazol-1-yl bis(pyrazol-1-yl)pyridine-type ligands. Source: Dalton Transactions (2017).[4] URL:[Link]

Sources

N-Methyl Pyrazole Carboxamides: Regiochemical Stability & Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the physicochemical behavior of N-methyl pyrazole carboxamides , a scaffold critical in kinase inhibitor design (e.g., Axitinib, AT7519).[1][2]

While N-methylation formally blocks the annular tautomerism characteristic of the parent pyrazole, the term "tautomeric stability" in this context refers to two distinct but coupled phenomena:

  • Regiochemical Stability: The thermodynamic preference between the N1-methyl and N2-methyl isomers (effectively "frozen" tautomers).

  • Conformational Dynamics: The rotational isomerism of the carboxamide group, often stabilized by intramolecular hydrogen bonds (IMHB), which mimics tautomeric-like switching in binding pockets.[1][2]

The "Frozen Tautomer" Paradox

In medicinal chemistry, the N-methylation of a pyrazole-3(5)-carboxamide is a strategic maneuver to "freeze" a specific bioactive conformation.[2] The parent N-unsubstituted pyrazole exists in a rapid tautomeric equilibrium (


), making structure-activity relationship (SAR) analysis difficult.[1][2] Methylation arrests this equilibrium, generating two distinct regioisomers (

-Me and

-Me).[1][2]
Thermodynamic vs. Kinetic Control

The stability of the resulting N-methyl derivative is governed by the interplay between the electronic bias of the carboxamide group and the steric demand of substituents.[1]

  • Electronic Effect: The carboxamide group at position 3 is electron-withdrawing (EWG).[1][2] In the parent system, the tautomer with the proton on the nitrogen farthest from the EWG is generally favored (dipole minimization).[1] However, upon methylation, the N1-isomer (methyl adjacent to the carboxamide) is often the kinetic product, while the N2-isomer (methyl distal) is the thermodynamic product, driven by the relief of steric strain between the methyl group and the amide carbonyl.[1]

  • The "Lone Pair" Repulsion: In the

    
    -methyl isomer, the lone pair of the amide oxygen can experience electrostatic repulsion from the N2-nitrogen lone pair if the conformation is not locked, destabilizing this isomer relative to the 
    
    
    
    -methyl form.
Table 1: Comparative Stability Profile of Isomers
FeatureN1-Methyl Isomer (1-Me) N2-Methyl Isomer (2-Me)
Steric Strain High: Me group clashes with Carboxamide (C3).[2]Low: Me group is distal (C5) to Carboxamide.[1][2]
Dipole Moment Generally Higher (Vectors align).[1][2]Lower (Vectors oppose).[1][2]
Solubility Often higher (more polar).[1][2]Lower (more lipophilic/crystalline).[1][2]
Kinase Binding Mimics the "minor" tautomer of parent.Mimics the "major" tautomer of parent.
Formation Favored by kinetic control (low temp, polar aprotic).[1][2]Favored by thermodynamic control (high temp, equilibration).[1][2]

Conformational Tautomerism: The Role of IMHB

Once the regiochemistry is fixed (e.g., to the N1-methyl isomer), the "tautomeric stability" shifts to the conformational preference of the carboxamide group.[1] This is critical for drug design, as the amide must adopt a specific orientation to bind to the kinase hinge region.[1]

The S(6) Pseudo-Ring

The most stable conformation for N-methyl pyrazole-3-carboxamides often involves an Intramolecular Hydrogen Bond (IMHB) .[2]

  • Interaction: The amide N-H acts as a donor, and the pyrazole N2 (nitrogen) acts as an acceptor.[1][3]

  • Result: This forms a planar, 6-membered pseudo-ring (S(6) motif). This "closed" conformation improves membrane permeability by hiding polar donors (molecular chameleons) but must "open" to bind to targets if the binding pocket requires the donor for an intermolecular bond.[1]

Diagram 1: Regiochemical & Conformational Pathways

The following diagram illustrates the bifurcation from the parent tautomers to the fixed regioisomers and their subsequent conformational locking.

PyrazoleStability cluster_Regio Regiochemical Locking (Methylation) cluster_Conform Conformational Dynamics Parent Parent Pyrazole (Rapid Tautomerism) N1_Me N1-Methyl Isomer (Kinetic Product) Parent->N1_Me Me-X / Base (Steric Control) N2_Me N2-Methyl Isomer (Thermodynamic Product) Parent->N2_Me Me-X / Heat (Thermo Control) Open Open Conformer (S-trans) High Energy N1_Me->Open Rotation Sterically Free\nConformation Sterically Free Conformation N2_Me->Sterically Free\nConformation Closed Closed Conformer (S-cis) IMHB Stabilized Open->Closed H-Bond Formation (N-H···N2)

Caption: Transformation landscape from dynamic parent tautomers to fixed regioisomers, culminating in IMHB-stabilized conformational states.[1][2]

Analytical Differentiation Protocol

Distinguishing the N1-Me and N2-Me isomers is the most frequent challenge. Misassignment leads to erroneous biological data interpretation.[1]

The Self-Validating NMR Workflow

Do not rely on chemical shift heuristics alone. Use this definitive protocol:

  • NOESY / ROESY (The Gold Standard):

    • N1-Methyl: Strong NOE correlation between the N-Methyl protons and the C5-proton (or C5-substituent).[2] Crucial: No NOE to the amide group if the amide is locked in the S(6) conformation away from the methyl.[1]

    • N2-Methyl: Strong NOE correlation between the N-Methyl protons and the Amide N-H (if C3-carboxamide) or C3-substituent.[2]

  • 1H-15N HMBC:

    • The N-methyl protons will show a strong 3-bond coupling (

      
      ) to the substituted nitrogen.[1][2] The chemical shift of N1 (pyrrole-like) vs N2 (pyridine-like) is distinct (
      
      
      
      is typically downfield of
      
      
      by ~60-80 ppm).[2]
  • X-Ray Crystallography:

    • The ultimate confirmation. N-methyl pyrazole carboxamides crystallize readily due to the planarity induced by the amide resonance.

Experimental Synthesis Protocol

Objective: Selective synthesis of the N1-Methyl isomer (often the bioactive scaffold for kinase inhibitors like Axitinib analogs).

Method A: Direct Methylation (Low Selectivity)[1][2]
  • Reagents: MeI, K2CO3, Acetone.[1][2]

  • Outcome: Typically 60:40 mixture favoring the steric path (N1) or thermodynamic path (N2) depending on C3/C5 groups.[1][2]

  • Why it fails: The pyrazole anion is an ambident nucleophile.

Method B: The "Masked" Methylation (High Selectivity)

This protocol uses trimethylsilyldiazomethane or specific directing groups, but the most robust modern method involves steric blocking .[1][2]

Protocol: Regioselective Synthesis of N1-Methyl-1H-pyrazole-3-carboxamide

  • Starting Material: Ethyl 1H-pyrazole-3-carboxylate.[3]

  • Step 1 (Protection/Directing): Treat with Trityl chloride (Trt-Cl) and TEA in DCM.[1][2] The bulky Trityl group preferentially binds to the less hindered nitrogen (N1), but due to tautomerism, it forces the equilibrium.[1]

    • Note: Actually, for N-methylation, a better route is Mitsunobu alkylation if an alcohol is used, or using Dimethyl sulfate in toluene (non-polar solvent) to favor the kinetic product.[1][2]

  • Optimized Procedure (N1-Selective):

    • Solvent: Toluene (non-polar solvents enhance N1 selectivity by clustering the anion).[1][2]

    • Base: NaH (1.1 eq).[1][2]

    • Electrophile: MeI (1.05 eq) added at -78°C .

    • Mechanism: At low temperature, the reaction is kinetically controlled.[1] The electrophile attacks the most nucleophilic nitrogen. In 3-substituted pyrazoles, N1 is often more nucleophilic unless the C3 group is strongly electron-withdrawing.

  • Purification: Silica gel chromatography. The isomers usually have distinct Rf values (N1 is often more polar/slower moving if the amide H-bonds to silica; N2 is faster).

Case Study: Kinase Inhibitor Design

In the development of Axitinib (VEGFR inhibitor) and AT7519 (CDK inhibitor), the pyrazole core is central.[1][2]

  • AT7519: Uses an N-unsubstituted pyrazole, relying on the protein to select the active tautomer.[1]

  • FN-1501: An N-methyl derivative. The choice of N1-methylation was driven by the need to prevent the "tautomeric shift" that would break the key hydrogen bond to the kinase hinge region (Glu/Leu residues).

  • Stability Insight: If the N-methyl group is placed incorrectly (N2 instead of N1), the vector of the carboxamide carbonyl rotates by ~18° to relieve steric strain, completely abolishing kinase affinity (

    
     shifts from nM to 
    
    
    
    M).[1][2]
Diagram 2: Analytical Decision Tree

AnalysisWorkflow Start Crude Methylation Mixture TLC TLC Analysis (Check Rf Separation) Start->TLC Sep Column Chromatography TLC->Sep NMR 1H NMR (NOESY) Sep->NMR Decision NOE: N-Me to C5-H? NMR->Decision N1 Identify as N1-Isomer (Kinetic/Bioactive) Decision->N1 Yes (Strong NOE) N2 Identify as N2-Isomer (Thermodynamic) Decision->N2 No (NOE to C3/Amide)

Caption: Workflow for unambiguous structural assignment of pyrazole regioisomers.

References

  • Ebenezer, O. et al. (2022).[1][2] "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules." Molecules. Link

  • Frizzo, C.P. et al. (2021).[1][2] "Regioselective Synthesis of N-methylpyrazoles." Journal of Heterocyclic Chemistry. Link[1][2]

  • Alkorta, I. & Elguero, J. (2019).[1][2] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules. Link

  • Wyatt, P.G. et al. (2008).[1][2] "Identification of AT7519, a Novel CDK Inhibitor." Journal of Medicinal Chemistry. Link[1][2]

  • Wang, Y. et al. (2018).[1][2][4] "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor."[4] Journal of Medicinal Chemistry. Link[1][2]

Sources

Technical Safety Guide & Predictive SDS: 4-Ethynyl-2-methylpyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis and safety protocol for 4-Ethynyl-2-methylpyrazole-3-carboxamide . As a specialized intermediate often utilized in the synthesis of kinase inhibitors and bioactive scaffolds, this compound presents specific handling challenges.

Critical Safety Notice: While specific toxicological data for this exact isomer is limited in public registries, structural analogs (specifically 1-methyl-1H-pyrazole-5-carboxamides) have demonstrated unexpected acute mammalian toxicity via mitochondrial respiration inhibition. Consequently, this guide adopts a High-Potency Compound (HPC) handling framework to ensure maximum researcher safety.

Part 1: Chemical Identity & Physicochemical Characterization[1]

Substance Identification
  • Chemical Name: 4-Ethynyl-2-methylpyrazole-3-carboxamide

  • Synonyms: 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide (tautomeric naming variance), EMP-3-Amide.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 149.15 g/mol

  • CAS Number: Not widely listed; treat as Novel Chemical Entity (NCE).

Predicted Physicochemical Properties

Data derived from Structure-Property Relationship (SPR) algorithms and analog analysis.

PropertyValue (Predicted/Analog)Technical Note
Physical State Solid (Crystalline powder)Likely off-white to pale yellow.
Melting Point 185°C – 210°CHigh melting point due to amide H-bonding network.
Solubility DMSO, DMF, MethanolPoor solubility in water; lipophilic nature expected.
LogP ~0.5 – 1.2Moderate lipophilicity; membrane permeable.
pKa ~13 (Amide), ~2.5 (Pyrazole N)Weakly basic; stable in neutral buffers.

Part 2: Hazard Identification & Toxicology (The "Why")

Predictive Toxicology: The Analog Warning

Standard SDSs often default to "Irritant" for novel compounds. However, a deeper analysis of the pyrazole carboxamide scaffold reveals critical risks.

  • Mitochondrial Toxicity Risk: Research on 1-methyl-1H-pyrazole-5-carboxamide derivatives indicates they can act as potent inhibitors of mitochondrial respiration (Complex I/II inhibition). This toxicity is often not correlated with simple cytotoxicity assays, leading to unexpected acute toxicity in vivo.

  • Mechanism: The planar pyrazole-amide structure may mimic ubiquinone or other mitochondrial cofactors, disrupting the electron transport chain.

  • Ethynyl Reactivity: The alkyne group at position 4 adds steric rigidity and potential metabolic reactivity (e.g., CYP450 inactivation), though it is generally stable under storage conditions.

GHS Classification (Derived)

Based on the Precautionary Principle , we assign the following classifications:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) – Precautionary assignment based on analog data.

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation/skin irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Risk Assessment Workflow

The following diagram illustrates the decision logic for handling this compound, prioritizing the "High Potency" assumption.

RiskAssessment cluster_protocol Safety Controls Start Compound Receipt: 4-Ethynyl-2-methylpyrazole-3-carboxamide CheckData Check Specific Tox Data Start->CheckData DataMissing Data Absent/Limited CheckData->DataMissing No CAS Match AnalogCheck Analyze Analogs (Pyrazole Carboxamides) DataMissing->AnalogCheck RiskFlag CRITICAL RISK: Mitochondrial Inhibition Potential AnalogCheck->RiskFlag Structural Similarity Protocol Assign Protocol: High Potency (OEB 3/4) RiskFlag->Protocol

Figure 1: Risk Assessment Logic Flow. Determining safety bands for NCEs lacking specific tox data.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

Do not rely solely on PPE. The hierarchy of controls must be strictly followed.

  • Primary Containment: All weighing and dissolution of the solid powder must occur within a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: The ethynyl group and crystalline nature suggest potential for static charge buildup. Use anti-static weighing boats and ionizers if available.

  • HEPA Filtration: Ensure hood exhaust is HEPA filtered if handling quantities >100 mg, to prevent environmental release of bioactive dust.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic nature suggests potential for skin permeation.

  • Ocular: Chemical safety goggles.

Storage & Stability
  • Temperature: Store at -20°C . The ethynyl group can be heat-sensitive over long periods.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Alkynes can undergo slow oxidation or polymerization.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and leaching.

Part 4: Experimental Procedures & Emergency Response

Solubilization Protocol (Self-Validating)

Objective: Prepare a stable stock solution without precipitation.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent.

  • Step-by-Step:

    • Weigh target amount in a tared vial inside the fume hood.

    • Add DMSO to achieve a concentration of 10-20 mM .

    • Validation: Sonicate for 60 seconds. Inspect visually. If solution is not clear, warm gently to 37°C.

    • Storage of Stock: Aliquot immediately to avoid freeze-thaw cycles which can induce crystallization of the ethynyl derivative.

Emergency Response Logic

In the event of exposure, immediate action is required due to the potential for mitochondrial toxicity.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin ActionInhale Remove to Fresh Air Oxygen if labored breathing Inhalation->ActionInhale ActionSkin Wash 15 min w/ Soap Do NOT use solvent Skin->ActionSkin Medical Seek Medical Attention Mention: Mitochondrial Inhibitor ActionInhale->Medical ActionSkin->Medical

Figure 2: Emergency Response Workflow. "Do NOT use solvent" on skin is critical to prevent enhanced absorption.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE (Double gloves, gown, respirator).

  • Contain: Cover spill with a damp absorbent pad (to prevent dust generation).

  • Clean: Wipe area with 10% bleach solution followed by ethanol. The bleach helps degrade the amide bond.

  • Disposal: Treat all waste as hazardous chemical waste.

Part 5: Ecological Impact & Disposal[2]

  • Ecotoxicity: Predicted to be harmful to aquatic life due to potential enzyme inhibition in aquatic organisms.

  • Degradability: The pyrazole ring is generally resistant to rapid biodegradation.

  • Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber is the only approved method. Do not discharge into drains.

References

  • Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1][2] Journal of Medicinal Chemistry, 64(1), 840-844.[2]

    • Key Insight: Establishes the mitochondrial toxicity risk for this chemical class.
  • National Center for Biotechnology Information. "PubChem Compound Summary for Pyrazole Carboxamide Derivatives." PubChem.

    • Key Insight: General physicochemical property predictions.
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets."

    • Key Insight: Regul
  • Monash University Research Repository. "Investigation of pyrazole derivatives as anthelmintics."

    • Key Insight: Background on the synthesis and biological activity of ethynyl-pyrazole analogs.

Sources

Technical Profile: 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Synonym: 4-Ethynyl-2-methylpyrazole-3-carboxamide[1]

Executive Summary

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 2408969-36-6) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs), specifically mGluR5 antagonists, and various kinase inhibitors.[2][3][4] Its structure features a pyrazole core decorated with a terminal alkyne (ethynyl group) at the C4 position, a carboxamide at C5, and a methyl group at N1.[5]

The molecule serves as a versatile "click chemistry" handle and a rigid linker in fragment-based drug discovery (FBDD).[2] This guide provides a comprehensive technical analysis, including validated synthesis pathways, structural identifiers, and handling protocols.

Chemical Identity & Structural Data[2][5][6][7][8][9][10]

The nomenclature for N-methylated pyrazoles can be ambiguous. The user-specified name "4-Ethynyl-2-methylpyrazole-3-carboxamide" corresponds to the 1-methyl-1H-pyrazole-5-carboxamide isomer in standard IUPAC numbering, where the methyl group is on the nitrogen adjacent to the carboxamide substituent.

Table 1: Physicochemical & Identification Data[2][5][7][8]
ParameterValue
IUPAC Name 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide
Common Synonym 4-Ethynyl-2-methylpyrazole-3-carboxamide
CAS Number 2408969-36-6
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
SMILES CN1N=CC(C#C)=C1C(N)=O
InChIKey KWRUGKSPJYQSFK-UHFFFAOYSA-N (Isomer Specific)
LogP (Predicted) ~0.45
H-Bond Donors 1 (Amide NH₂)
H-Bond Acceptors 3 (N, O, Alkyne)
Rotatable Bonds 1 (Amide C-N bond)

Structural Analysis & Reactivity[2][5][10]

The molecule's utility stems from its three distinct functional handles:

  • Terminal Alkyne (C4): Enables Sonogashira cross-coupling with aryl halides or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.[2][5] This is critical for "growing" fragments into binding pockets.[2]

  • Carboxamide (C5): Acts as a hydrogen bond donor/acceptor motif, often mimicking peptide bonds or interacting with serine/threonine residues in active sites.[2][5]

  • N-Methyl Pyrazole Core: Provides a rigid, aromatic scaffold with favorable pharmacokinetic properties (metabolic stability).[2][5]

Diagram 1: Structural Logic & Reactivity

G Core Pyrazole Core (Rigid Scaffold) Alkyne C4-Ethynyl (Click/Coupling Handle) Core->Alkyne C4 Substitution Amide C5-Carboxamide (H-Bond Donor/Acceptor) Core->Amide C5 Substitution Methyl N1-Methyl (Solubility/Positioning) Core->Methyl N1 Substitution Triazole Formation\n(CuAAC) Triazole Formation (CuAAC) Alkyne->Triazole Formation\n(CuAAC) Aryl-Alkyne\n(Sonogashira) Aryl-Alkyne (Sonogashira) Alkyne->Aryl-Alkyne\n(Sonogashira) Active Site\nBinding Active Site Binding Amide->Active Site\nBinding

Caption: Functional decomposition of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide showing reactive sites.[2]

Synthesis Protocol

The synthesis of 4-ethynyl-1-methyl-1H-pyrazole-5-carboxamide typically proceeds via a halogenated intermediate followed by a Sonogashira coupling.[2] The following protocol is a validated route starting from the commercially available ester.

Reaction Scheme
  • Iodination: Electrophilic aromatic substitution at C4.

  • Amidation: Conversion of the ester to a primary amide.[2][5]

  • Sonogashira Coupling: Installation of the protected alkyne.

  • Deprotection: Removal of the silyl group.

Diagram 2: Synthetic Pathway

Synthesis Start Ethyl 1-methyl-1H-pyrazole-5-carboxylate Step1 1. Iodination (NIS, MeCN, Reflux) Start->Step1 Inter1 Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate Step1->Inter1 Step2 2. Amidation (NH3/MeOH, Sealed Tube, 80°C) Inter1->Step2 Inter2 4-Iodo-1-methyl-1H-pyrazole-5-carboxamide Step2->Inter2 Step3 3. Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Et3N) Inter2->Step3 Inter3 4-((TMS)ethynyl)-1-methyl-1H-pyrazole-5-carboxamide Step3->Inter3 Step4 4. Desilylation (K2CO3, MeOH, RT) Inter3->Step4 Final 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide Step4->Final

Caption: Step-wise synthesis from ethyl 1-methyl-1H-pyrazole-5-carboxylate to the final ethynyl amide.

Detailed Methodology
Step 1: Preparation of 4-Iodo Intermediate[2][5]
  • Reagents: Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq), N-Iodosuccinimide (NIS) (1.2 eq).[2][5]

  • Solvent: Acetonitrile (MeCN).[2][5]

  • Procedure: Dissolve the starting ester in MeCN.[2][5] Add NIS portion-wise at room temperature. Heat to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Remove solvent in vacuo.[2] Redissolve in EtOAc, wash with saturated Na₂S₂O₃ (to remove excess iodine) and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 85-90%.[2]

Step 2: Amidation[2][5]
  • Reagents: 4-Iodo intermediate (1.0 eq), 7N Ammonia in Methanol (excess).

  • Procedure: Place the iodo-ester in a pressure tube.[2][5] Add 7N NH₃/MeOH (10-20 volumes). Seal and heat at 80°C for 12-16 hours.

  • Workup: Cool the tube (Caution: Pressure).[2][5] Concentrate to dryness.[2][5] Triturate the solid with diethyl ether to obtain the pure amide.[2]

  • Yield: 80-95% (White solid).[2][5]

Step 3: Sonogashira Coupling[2][5]
  • Reagents: 4-Iodo-amide (1.0 eq), Trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Et₃N (3.0 eq).[2][5]

  • Solvent: DMF or THF (degassed).[2][5]

  • Procedure: Under Nitrogen/Argon atmosphere, mix the amide, catalyst, and copper iodide in degassed solvent.[2][5] Add Et₃N and TMS-acetylene.[2] Stir at 60-80°C for 4-6 hours.

  • Workup: Dilute with water/EtOAc.[5] Extract with EtOAc.[2][5] Wash organic layer with water (3x) to remove DMF. Dry and concentrate. Purify via column chromatography (SiO₂, DCM:MeOH gradient).

Step 4: Desilylation[2][5]
  • Reagents: TMS-protected intermediate (1.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: Methanol.[2][5]

  • Procedure: Stir the mixture at room temperature for 1 hour.

  • Workup: Concentrate solvent.[2][5] Partition between water and EtOAc.[2] The product may precipitate from water; if so, filter directly.[2] Otherwise, extract, dry, and concentrate.[5]

  • Final Appearance: Off-white to pale yellow solid.[2][5]

Applications in Drug Discovery[2][5]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment.[2][5]

  • MW < 300: (149.15)[2][5]

  • LogP < 3: (0.45)

  • H-Bond Donors/Acceptors < 3: (Compliant)[2][5]

Researchers use the ethynyl group to probe hydrophobic pockets or to link the fragment to other pharmacophores.[2]

mGluR5 Negative Allosteric Modulators (NAMs)

The 4-ethynyl-pyrazole scaffold is structurally analogous to MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP , which are potent mGluR5 antagonists.[2][5]

  • Mechanism: The ethynyl linker provides a rigid spacer that positions the aromatic rings (pyrazole and the coupled aryl group) to fit the narrow allosteric binding site of the mGluR5 receptor.[2][5]

  • Differentiation: The carboxamide group at C5 adds polarity, potentially improving solubility compared to the purely lipophilic MPEP analogs.[2][5]

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Terminal alkynes can be sensitive to oxidation or polymerization over long periods.[2]

  • Handling: Use standard PPE. Avoid metal spatulas if traces of copper are present from synthesis, as copper acetylides can be explosive (though unlikely with this specific amide derivative).

References

  • Bide Pharm. "4-Ethynyl-1-methyl-1H-pyrazole-5-carboxamide Product Data." Bide Pharm Catalog, 2024.[5] Link

  • Sigma-Aldrich. "4-Ethynyl-1-methyl-1H-pyrazole-3-carboxamide (Isomer Analog) Safety Data Sheet."[2][5] Merck KGaA, 2024.[2] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for MTEP (Structural Analog)." PubChem, 2024.[2] Link

  • Lindsley, C. W., et al. "mGluR5 Negative Allosteric Modulators: Discovery of MPEP and MTEP."[2][5] Current Opinion in Pharmacology, 2006.[2] (Contextual grounding for ethynyl-heterocycle scaffold utility).

Sources

Technical Guide: Synthesis Pathways for 4-Substituted Pyrazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis pathways for 4-substituted pyrazole-3-carboxamides , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition (e.g., CDK, FLT3) and GPCR modulation.

Strategic Analysis & Retrosynthesis

In the context of drug development, the 4-substituted pyrazole-3-carboxamide scaffold presents a unique challenge: the need for regiochemical control during ring closure and the demand for divergent synthesis to support Structure-Activity Relationship (SAR) studies.

From a retrosynthetic perspective, we approach this target via two primary distinct logic gates:

  • Pathway A (Convergent / De Novo): Installing the 4-substituent prior to ring formation. Best for scale-up of a single clinical candidate.

  • Pathway B (Divergent / Late-Stage Functionalization): Constructing the core, halogenating C4, and diversifying via cross-coupling. Best for generating discovery libraries.

Retrosynthetic Map (DOT Visualization)

Retrosynthesis Target Target: 4-Substituted Pyrazole-3-Carboxamide Amide_Disc Disconnection 1: Amide Bond Target->Amide_Disc Amidation Acid Pyrazole-3-Carboxylic Acid Amide_Disc->Acid Amine Primary/Secondary Amine Amide_Disc->Amine Ring_Disc Disconnection 2: Ring Formation Diketo 2-Substituted-1,3-Dicarbonyl (or equivalent) Ring_Disc->Diketo Hydrazine Hydrazine Derivative Ring_Disc->Hydrazine Acid->Ring_Disc De Novo (Pathway A) Core 4-Halo-Pyrazole Core (Divergent Intermediate) Acid->Core Late-Stage (Pathway B)

Figure 1: Retrosynthetic analysis showing the convergent (De Novo) and divergent (Late-Stage) strategies.

Pathway A: De Novo Cyclization (The Knorr Approach)

This method relies on the condensation of a hydrazine with a 2-substituted-1,3-dicarbonyl equivalent. While conceptually simple, the challenge lies in regioselectivity when using monosubstituted hydrazines (


).
Mechanism & Regiochemistry

The reaction proceeds via an initial hydrazone formation followed by intramolecular cyclization.[1][2]

  • Critical Insight: The regioselectivity is governed by the relative electrophilicity of the carbonyls and the sterics of the hydrazine. In

    
    -keto esters (common precursors for 3-carboxamides), the hydrazine terminal nitrogen (
    
    
    
    ) typically attacks the ketone carbonyl first, not the ester.
Protocol 1: Cyclization of Ethyl Acetopyruvate Derivatives

Target: Ethyl 4-alkyl-1H-pyrazole-3-carboxylate (Precursor to amide).

Reagents:

  • Ethyl 3-alkyl-2,4-dioxovalerate (or equivalent 1,3-dielectrophile).

  • Hydrazine hydrate (or substituted hydrazine).[3]

  • Solvent: Ethanol or Acetic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in absolute ethanol (0.5 M concentration).

    • Why Ethanol? Protic solvents facilitate proton transfer steps required for dehydration.

  • Addition: Cool to 0°C. Add hydrazine hydrate (1.1 equiv) dropwise.

    • Control: Exotherm control is vital to prevent polymerization of the dicarbonyl species.

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours.

    • Monitoring: TLC (30% EtOAc/Hex) should show disappearance of the starting keto-ester.

  • Workup: Concentrate in vacuo. If the product precipitates, filter and wash with cold EtOH. If oil, partition between EtOAc/Water.

  • Validation:

    
    -NMR must confirm the disappearance of the dicarbonyl methylene protons and the appearance of the pyrazole-H (if C5 is unsubstituted).
    

Pathway B: Divergent Synthesis (Halogenation & Coupling)

For medicinal chemistry libraries, this is the superior route. It allows the synthesis of a multi-gram batch of a common intermediate (4-bromo-pyrazole-3-carboxylate) which is then split for parallel synthesis.

Workflow Diagram (DOT Visualization)

PathwayB Start Ethyl Pyrazole-3-carboxylate Bromination Step 1: Electrophilic Halogenation (NBS) Start->Bromination NBS, DMF Int_Bromo 4-Bromo-Intermediate Bromination->Int_Bromo Coupling Step 2: Suzuki/Sonogashira Coupling Int_Bromo->Coupling R-B(OH)2, Pd(dppf)Cl2 Hydrolysis Step 3: LiOH Hydrolysis & Amidation Coupling->Hydrolysis Final 4-Substituted-3-Carboxamide Hydrolysis->Final

Figure 2: Divergent synthesis workflow allowing for late-stage introduction of the 4-substituent.

Protocol 2: Regioselective C4-Bromination

Objective: Synthesize ethyl 4-bromo-1H-pyrazole-3-carboxylate.

Scientific Rationale: The pyrazole ring is


-excessive. The 4-position is the most nucleophilic carbon, making it highly susceptible to Electrophilic Aromatic Substitution (

).

Procedure:

  • Dissolution: Dissolve ethyl 1H-pyrazole-3-carboxylate (10 mmol) in DMF (20 mL).

    • Why DMF? It solubilizes NBS and stabilizes the transition state, though MeCN is a greener alternative.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

    • Caution: Protect from light to prevent radical side reactions (benzylic bromination if alkyl groups are present).

  • Reaction: Stir at RT for 12 hours.

  • Quench: Pour into ice water. The product usually precipitates as a white solid.

    • Purification: If no precipitate, extract with EtOAc. Wash organic layer with

      
       (to remove bromine) and brine.
      
  • Yield Expectation: 85–95%.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Install the 4-aryl/heteroaryl substituent.

Procedure:

  • Setup: In a microwave vial, combine the 4-bromo-pyrazole intermediate (1 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3 equiv).
    
  • Solvent System: Add Dioxane:Water (4:1).

    • Why Water? Essential for the transmetallation step in the catalytic cycle.

  • Catalyst: Add

    
     (5 mol%).
    
    • Catalyst Choice:

      
       is robust and resists deactivation better than 
      
      
      
      for heteroaryl couplings.
  • Conditions: Degas with Nitrogen for 5 mins. Heat at 90°C (or 110°C MW) for 1–2 hours.

  • Workup: Filter through Celite. Concentrate and purify via Flash Chromatography (Hex/EtOAc).

The Amidation Step (3-Carboxamide Formation)

The conversion of the C3-ester to the carboxamide can be performed either before or after the C4-substitution. However, post-coupling amidation is generally preferred to avoid catalyst poisoning by the free amide nitrogen during Palladium coupling.

Protocol 4: Direct Aminolysis (For Aliphatic Amines)

For reactive amines, direct displacement of the ester is efficient and avoids a hydrolysis step.

  • Mix: Ester (1 equiv) + Amine (5–10 equiv).

  • Heat: 60–80°C in a sealed tube (Ethanol or neat).

  • Note: If the amine is valuable/scarce, use

    
     (Weinreb amidation conditions) in Toluene/DCM to activate the amine.
    
Protocol 5: Hydrolysis-Coupling (For Anilines/Weak Nucleophiles)
  • Hydrolysis: Treat ester with LiOH (2 equiv) in THF/Water (1:1) at RT for 2h. Acidify to pH 3 to precipitate the carboxylic acid.

  • Coupling:

    • Dissolve Acid (1 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir 5 mins to activate.

    • Add Aniline/Amine (1.1 equiv). Stir 2–12h.

    • Why HATU? It minimizes racemization (not an issue here, but good practice) and is superior for sterically hindered couplings compared to EDCI.

Quantitative Data Summary

MethodKey ReagentsTypical YieldRegioselectivityScope Limitation
Knorr (De Novo)

-diketone + Hydrazine
70–90%Variable (substrate dependent)Requires pre-functionalized diketone.
C4-Bromination NBS, DMF85–95%Excellent (>99% C4)None (works on most pyrazoles).
Suzuki Coupling

, Boronic Acid
50–85%N/ASensitive to steric bulk at C3/C5.
Amidation (HATU) Acid, Amine, HATU80–95%N/AHigh cost for scale-up.

References

  • Regioselective Synthesis of 1,3,4,5-Tetra Substituted Pyrazoles. International Journal of ChemTech Research. (2013).[4] Link

  • N-Substituted pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters. (2015).[5][6] Link

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. (2011). Link

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. (2021).[7] Link

  • Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions.Link

Sources

Methodological & Application

Application Note: 4-Ethynyl-2-methylpyrazole-3-carboxamide as a Bifunctional Probe in CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethynyl-2-methylpyrazole-3-carboxamide (CAS: 2408969-36-6) is a highly versatile, bifunctional building block engineered for modern drug discovery and chemical biology. The molecule integrates two critical features: a pyrazole-3-carboxamide core—a privileged pharmacophore frequently utilized to target the ATP-binding hinge region of kinases—and a terminal ethynyl group. This terminal alkyne serves as a minimal-steric-footprint bioorthogonal handle, enabling rapid, regioselective derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].

This application note provides researchers and assay developers with a comprehensive, self-validating framework for utilizing this probe in both organic library synthesis and aqueous bioconjugation workflows.

Rationale & Mechanistic Causality

The utility of 4-Ethynyl-2-methylpyrazole-3-carboxamide lies in its dual reactivity and structural stability. The pyrazole nitrogen and the carboxamide motif act as a potent donor-acceptor pair for hydrogen bonding, making it an ideal anchor for target identification (Target ID) or Proteolysis Targeting Chimera (PROTAC) linker attachment.

To functionalize this probe, CuAAC is the gold standard due to its absolute bioorthogonality and thermodynamic driving force (~50 kcal/mol) [2]. However, the transition from solution-phase organic chemistry to aqueous bioconjugation requires strict mechanistic control.

Causality in Reagent Selection:

  • Catalyst State: The reaction exclusively requires Cu(I). Because Cu(I) is thermodynamically unstable in aerobic aqueous environments, it must be generated in situ by reducing Cu(II) (from CuSO₄) using sodium ascorbate.

  • Ligand Choice (THPTA vs. TBTA): While TBTA is standard in organic solvents, its extreme hydrophobicity causes protein precipitation in aqueous buffers. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which coordinates Cu(I) to maintain aqueous solubility, accelerates the reaction, and acts as a sacrificial reductant to protect sensitive biomolecules from reactive oxygen species (ROS) [3].

  • Byproduct Scavenging: Aminoguanidine is added to intercept dehydroascorbate—an electrophilic byproduct of ascorbate oxidation that can covalently cross-link arginine and lysine residues on target proteins [2].

CuAAC_Mechanism A 4-Ethynyl-2-methylpyrazole (Terminal Alkyne) C Cu-Acetylide Intermediate (Activated Alkyne) A->C Cu(I) Insertion B Cu(I)-THPTA Complex (Active Catalyst) B->C Catalytic Entry E Bimetallic Metallacycle (Regioselective Transition) C->E Azide (D) Coordination D Azide-Tagged Target (R-N3) D->E F 1,4-Disubstituted Triazole (Stable Linkage) E->F Ring Closure & Protonation F->B Catalyst Regeneration

CuAAC Catalytic Cycle for 4-Ethynyl-2-methylpyrazole-3-carboxamide.

Reaction Optimization Matrix

To ensure reproducible yields across different environments, the following quantitative parameters have been optimized. Comparing organic vs. aqueous conditions highlights the necessity of tailored catalytic systems.

ParameterOrganic Synthesis (Library Prep)Aqueous Bioconjugation (Protein Labeling)Mechanistic Causality / Impact
Copper Source 5 mol% CuI1 mM CuSO₄CuI is insoluble in water; CuSO₄ provides a stable Cu(II) reservoir for continuous in situ reduction.
Ligand TBTA (10 mol%)THPTA (5 mM)TBTA precipitates in water; THPTA maintains aqueous Cu(I) solubility and shields proteins from ROS.
Reductant None (CuI used directly)Sodium Ascorbate (10 mM)Ascorbate continuously regenerates active Cu(I) from oxidized Cu(II) in aerobic biological buffers.
Additive NoneAminoguanidine (10 mM)Scavenges dehydroascorbate byproducts, preventing the covalent cross-linking of protein residues.
Solvent DMF / t-BuOH (1:1)PBS (pH 7.4) / 5% DMSOPhysiological pH preserves protein folding; DMSO aids the solubility of the pyrazole alkyne probe.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed conjugation is the result of a specific covalent triazole linkage rather than non-specific hydrophobic aggregation.

Protocol A: Small-Molecule Derivatization (Organic Phase)

Objective: Synthesize a library of pyrazole-triazole analogs using an azide building block.

  • Preparation: In a 5 mL glass vial, dissolve 4-Ethynyl-2-methylpyrazole-3-carboxamide (0.1 mmol) and the target organic azide (0.11 mmol, 1.1 eq) in 2 mL of a 1:1 mixture of DMF and tert-butanol.

  • Catalyst Addition: Add 10 mol% of TBTA ligand, followed by 5 mol% of CuI.

    • Causality Note: Using CuI in organic solvents eliminates the need for ascorbate, simplifying the purification process.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the extracted ion chromatogram (EIC) shows total consumption of the alkyne mass peak and the appearance of the [M+H]+ peak corresponding to the 1,4-disubstituted triazole.

  • Workup: Dilute with ethyl acetate, wash with 5% NH₄OH (to strip copper complexes), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Aqueous Bioconjugation (Protein Labeling)

Objective: Covalently attach the pyrazole probe to an azide-functionalized target protein.

Crucial Causality Warning: Never add unliganded copper or ascorbate directly to the protein. Free Cu(II) will bind non-specifically to histidine/cysteine residues, and premature ascorbate addition will generate destructive hydroxyl radicals [3].

  • Target Prep: Dilute the azide-tagged protein to 2 mg/mL (approx. 50 µM) in 1X PBS (pH 7.4).

  • Master Mix Generation (The "Pre-mix"): In a separate microcentrifuge tube, combine:

    • 10 µL of CuSO₄ (20 mM in water)

    • 20 µL of THPTA (50 mM in water)

    • Incubate for 5 minutes. This ensures all Cu(II) is safely coordinated by the ligand before contacting the protein.

  • Reagent Assembly: To 500 µL of the protein solution, sequentially add:

    • 10 µL of 4-Ethynyl-2-methylpyrazole-3-carboxamide (10 mM stock in DMSO).

    • 10 µL of Aminoguanidine (100 mM in water).

    • 15 µL of the Cu(II)-THPTA Master Mix.

  • Initiation & The Negative Control:

    • Test Sample: Add 10 µL of Sodium Ascorbate (100 mM, freshly prepared in water) to initiate the catalytic cycle.

    • Validation Control (Self-Validating Step): In a parallel tube, replace the ascorbate with 10 µL of water. Because Cu(II) cannot catalyze the reaction, any signal detected in this control during downstream analysis represents false-positive, non-specific binding.

  • Incubation: Rotate end-over-end at room temperature for 1 hour in the dark.

  • Purification: Remove excess reagents and copper using a size-exclusion chromatography (SEC) desalting column (e.g., PD-10) pre-equilibrated with PBS.

Bioconjugation_Workflow S1 Step 1: Target Prep Azide-Protein in PBS Buffer S2 Step 2: Master Mix Alkyne Probe + CuSO4 + THPTA S1->S2 S3 Step 3: Initiation Sodium Ascorbate (In-situ Cu(I)) S2->S3 S4 Step 4: Validation LC-MS or Fluorescence Gel S3->S4 S5 Step 5: Purification SEC / Dialysis (Remove Cu) S4->S5

Self-validating bioconjugation workflow ensuring reaction integrity.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation Source: Angewandte Chemie International Edition (via Wiley Online Library) URL: [Link]

  • Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PubMed Central) URL: [Link]

Sonogashira coupling protocols for 4-ethynyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sonogashira Coupling Protocols for 4-Ethynyl Pyrazoles

Part 1: Strategic Overview & Mechanistic Insight

The 4-ethynyl pyrazole motif is a critical pharmacophore in kinase inhibitor development (e.g., c-Met, ALK inhibitors). However, the pyrazole ring presents a unique "electronic schizophrenia" that complicates cross-coupling:

  • N-H Acidity: The pyrrole-like nitrogen (pKa ~14) is acidic enough to deprotonate under standard Sonogashira basic conditions, forming insoluble copper salts that arrest the catalytic cycle.

  • Coordination Poisoning: The pyridine-like nitrogen (N2) is a strong

    
    -donor, capable of displacing phosphine ligands on Pd(II), leading to inactive Pd(pyrazole)2Cl2 species.
    
  • C4 Reactivity: While C4 is nucleophilic in electrophilic aromatic substitution (EAS), it requires activation (halogenation) to serve as an electrophile in Sonogashira coupling.

Key Success Factor: The choice of N-protection and catalyst/ligand ratio is not merely a variable; it is the determinant of reaction viability.

Mechanistic Pathway & Inhibition Points

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps caused by the pyrazole nitrogen.

Sonogashira_Pyrazole Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Species) Pd0->OxAdd 4-Halo-Pyrazole TransMet Transmetallation OxAdd->TransMet Cu-Acetylide Trap1 Trap: N-Coordination [Pd(Pyr)2L2] OxAdd->Trap1 Excess Free Pyrazole Iso Isomerization TransMet->Iso Trap2 Trap: Cu-Salt Formation [Cu-Pyrazole] TransMet->Trap2 Unprotected NH Prod Reductive Elimination (Product Release) Iso->Prod Prod->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting pyrazole-specific inhibition pathways (Red).

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrates)

Best for: High-value intermediates, scale-up, and 4-iodopyrazoles.

Rationale: Protecting the nitrogen (SEM, THP, or Methyl) eliminates catalyst poisoning and copper salt formation. 4-Iodopyrazoles are preferred over bromides due to the faster rate of oxidative addition, which outcompetes the Glaser homocoupling side reaction.

Reagents:

  • Substrate: 1-Methyl-4-iodopyrazole (or THP/SEM protected analog).

  • Alkyne: TMS-Acetylene (1.2 equiv) or functionalized terminal alkyne.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (4-5 mol%).

  • Base/Solvent: Triethylamine (Et3N) / THF (1:3 ratio).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Charging: Add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq). Critical: Add solids first to maintain inert atmosphere.

  • Solvation: Add degassed THF and Et3N. The solution should turn yellow/tan.

  • Substrate Addition: Add the protected 4-iodopyrazole (1.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by TLC, heat to 50°C.

    • Note: A dark brown/black precipitate (ammonium salt) will form; this is normal.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectations:

Substrate (X) Protecting Group (R) Alkyne Yield (%) Notes
Iodine Methyl TMS-Acetylene 92-96% Fast (<2h), clean.
Iodine THP Phenylacetylene 88-91% Requires mild heat (40°C).

| Bromine | Methyl | TMS-Acetylene | 65-75% | Slower; requires 60°C. |

Protocol B: The "Green" Aqueous Route (Unprotected Substrates)

Best for: Late-stage functionalization, rapid library synthesis, avoiding protection/deprotection steps.

Rationale: This protocol utilizes water-soluble ligands and a "copper-free" approach to prevent the formation of insoluble copper-pyrazolate salts.

Reagents:

  • Substrate: 4-Iodo-1H-pyrazole (Free NH).

  • Catalyst: Pd(OAc)2 (5 mol%) + TPPTS (10 mol%) (Water-soluble phosphine).

  • Base: Cs2CO3 (2.5 equiv).

  • Solvent: H2O : CH3CN (1:1).

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a vial, dissolve Pd(OAc)2 and TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) in degassed water. Stir for 10 mins until the solution is homogeneous (yellow).

  • Reaction Assembly: To the reaction vessel, add the 4-iodopyrazole, Cs2CO3, and acetonitrile.

  • Initiation: Add the catalyst solution followed by the alkyne.

  • Conditions: Heat to 80°C for 4-6 hours.

    • Why Heat? Oxidative addition into the free NH-pyrazole is slower due to electron density donation from the nitrogen.

  • Workup: Acidify carefully to pH ~6 (to protonate the pyrazole if needed for extraction), extract with EtOAc/n-Butanol.

Part 3: Troubleshooting & Optimization Logic

Decision Matrix for Protocol Selection:

Workflow Start Start: 4-Halo-Pyrazole CheckNH Is Nitrogen Protected? Start->CheckNH ProtYes Yes (Me, SEM, Boc) CheckNH->ProtYes Preferred ProtNo No (Free NH) CheckNH->ProtNo CheckHal Halogen Type? HalI Iodine CheckHal->HalI HalBr Bromine CheckHal->HalBr ProtYes->CheckHal AqProto Use Protocol B (Aq. Pd/TPPTS, Cu-Free) ProtNo->AqProto Mandatory Cu-Free StdProto Use Protocol A (Pd/Cu/Et3N) HalI->StdProto HeatProto Protocol A + Heat (60°C) + Bulky Ligand (XPhos) HalBr->HeatProto

Figure 2: Decision tree for selecting the optimal coupling protocol.

Common Failure Modes:

  • Glaser Coupling (Homocoupling):

    • Symptom:[1][2] Appearance of blue/green color (oxidized copper) and diyne product.

    • Fix: Degas solvents more rigorously (3x Freeze-Pump-Thaw). Add alkyne slowly via syringe pump to keep its concentration low relative to the Pd-Ar species.

  • Stalled Conversion (Black Pd Precipitate):

    • Symptom:[1][2] Reaction stops at 40%, Pd black crashes out.

    • Fix: "Pd Black" indicates ligand dissociation. Increase Phosphine loading (e.g., PPh3) or switch to a bidentate ligand like dppf which is more resistant to displacement by the pyrazole nitrogen.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • BenchChem. (2025).[3] Application Notes: 4-Iodopyrazole in Catalysis. BenchChem Technical Library. Link

  • Liang, B., et al. (2005).[4] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes. Journal of Organic Chemistry. Link

  • Eller, G. A., et al. (2011).[5] Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.[5] Synthetic Communications. Link

  • Genêt, J. P., & Savignac, M. (2003). Recent developments of palladium(0) catalyzed reactions in aqueous medium. Journal of Organometallic Chemistry. Link

Sources

Synthesis of triazole-linked pyrazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis of Triazole-Linked Pyrazole Kinase Inhibitors For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Modular Synthesis of Triazole-Linked Pyrazole Kinase Inhibitors via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Power of the Pyrazole-Triazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrazole nucleus is a quintessential example, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[1][2] Kinases, which regulate cellular processes from proliferation to apoptosis, are critical targets in oncology and inflammation, and the pyrazole scaffold has proven adept at occupying their ATP-binding sites.[1][3]

This guide focuses on a highly effective and modular strategy for drug discovery: linking the pyrazole core to other pharmacophores or functional groups via a 1,2,3-triazole linker. The triazole ring is not merely a passive spacer; it is a bioisostere of an amide bond, capable of forming hydrogen bonds and dipole interactions, which enhances binding affinity and improves physicochemical properties.[4] The combination of these two nitrogen-rich heterocycles has yielded potent inhibitors for a variety of kinases, including EGFR, CDKs, and Aurora kinases.[1][2][5]

The key to this synthetic strategy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction is prized for its high yields, exceptional regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance of a vast array of functional groups, making it ideal for building libraries of complex molecules from simpler, modular building blocks.[4][6][7]

This document provides both the strategic rationale and detailed, field-tested protocols for the synthesis of these promising kinase inhibitors.

The Core Synthetic Strategy: A Modular "Click" Chemistry Approach

The synthesis of a triazole-linked pyrazole inhibitor is conceptually straightforward. It involves the preparation of two key building blocks: one containing a pyrazole with a terminal alkyne, and another molecule bearing an azide group (or vice-versa). These two precursors are then joined together in the final key step using the CuAAC reaction. The beauty of this approach lies in its modularity; diverse libraries can be rapidly synthesized by simply varying the pyrazole and azide/alkyne partners.

A general overview of this convergent synthetic strategy is outlined below. The process begins with the independent synthesis of the two key fragments, which are then combined in the final step.

G cluster_precursors Precursor Synthesis cluster_click Key Ligation Step cluster_final Final Product Py_Synth Pyrazole Core Synthesis (e.g., from dicarbonyls) Alkyne_Func Functionalization with Terminal Alkyne Py_Synth->Alkyne_Func Step 1a CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Func->CuAAC Precursor A Azide_Partner_Synth Synthesis of Azide-bearing Partner Azide_Partner_Synth->CuAAC Precursor B Final_Product Triazole-Linked Pyrazole Kinase Inhibitor CuAAC->Final_Product Final Step

Fig. 1: Convergent synthesis workflow for pyrazole-triazole hybrids.
The Causality Behind the CuAAC Reaction Choice

The traditional Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, which are difficult to separate and characterize.[6] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and, crucially, renders it completely regioselective for the 1,4-isomer.[6][7] This is because the reaction proceeds through a different mechanism involving copper-acetylide intermediates, rather than a concerted cycloaddition.[4][7] This catalytic cycle ensures that only one product is formed, simplifying purification and maximizing yield.

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (Pyrazole-Alkyne) Alkyne->Cu_Acetylide Six_Membered Six-Membered Cu-Triazolide Cu_Acetylide->Six_Membered + Azide Azide R2-N3 (Azide Partner) Azide->Six_Membered Product 1,4-Disubstituted Triazole Product Six_Membered->Product Protonolysis Protonolysis Protonolysis Product->Cu_I Catalyst Regeneration

Sources

4-Ethynyl-2-methylpyrazole-3-carboxamide as a fragment for FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 4-Ethynyl-2-methylpyrazole-3-carboxamide in Fragment-Based Drug Discovery (FBDD)

Introduction & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Ethynyl-2-methylpyrazole-3-carboxamide represents a "privileged" high-value scaffold. Unlike simple shape-based fragments, this molecule integrates three distinct functional roles into a low-molecular-weight (<200 Da) package:

  • Binding Core (Pharmacophore): The pyrazole-3-carboxamide motif is a proven binder for ATP-binding pockets (Kinases), S1 pockets (Proteases like Factor XIa), and DNA minor grooves. It provides a donor-acceptor-donor hydrogen bond network.

  • Solubility Handle: The N-methyl group reduces the high polarity of the pyrazole NH, improving solubility in DMSO and buffer systems without sacrificing ligand efficiency (LE).

  • Synthetic/Functional Vector: The C4-ethynyl group is the critical differentiator. It serves as a rigid, linear "growth vector" for lead optimization via Sonogashira coupling or as a "click-ready" handle for Target-Guided Synthesis (TGS) and covalent tethering assays.

This guide details the protocols for deploying this fragment from initial QC to hit-to-lead elaboration.

Physicochemical Profile & Library Design

Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) and is stable in assay conditions.

PropertyValue (Theoretical)Significance in FBDD
MW ~149.15 DaExcellent headroom for optimization (Limit <300 Da).
cLogP ~0.2 - 0.5High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 2 (Amide NH2)Critical for backbone interactions (e.g., Hinge region in kinases).
H-Bond Acceptors 2 (Amide CO, Pyrazole N)Complementary recognition motifs.
Rotatable Bonds 1 (Carboxamide)Low entropic penalty upon binding.
TPSA ~55 ŲGood cell permeability potential for later stages.

Structural Biology & Mechanism of Action

To effectively use this fragment, one must understand its binding modes. The diagram below illustrates the pharmacophore mapping and the strategic utility of the ethynyl group.

Pharmacophore Fragment 4-Ethynyl-2-methyl pyrazole-3-carboxamide Binding Binding Core (Pyrazole-Carboxamide) Fragment->Binding Vector Growth Vector (C4-Ethynyl) Fragment->Vector Solubility Solubility Handle (N-Methyl) Fragment->Solubility Target_Kinase Kinase Hinge (ATP Pocket) Binding->Target_Kinase H-Bonding (Donor/Acceptor) Target_Protease Protease S1 (Backbone Amides) Binding->Target_Protease H-Bonding Vector->Target_Kinase Steric fit / Pi-Pi interactions Optimization Lead Optimization (Click/Sonogashira) Vector->Optimization C-C Bond Formation

Figure 1: Pharmacophore dissection of the fragment showing the binding core (Red), growth vector (Yellow), and solubility modulator (Green).

Experimental Protocols

Protocol A: Quality Control & DMSO Stock Preparation

Rationale: Alkynes can be reactive.[1] Ensure stability before screening.

  • Purity Check: Verify purity >95% via LC-MS. The ethynyl proton should appear as a singlet around

    
     3.0–4.5 ppm in 
    
    
    
    H NMR (depending on solvent).
  • Solubility Assessment:

    • Dissolve powder to 100 mM in d6-DMSO.

    • Dilute to 1 mM in PBS (pH 7.4).

    • Measure UV absorbance or light scattering (nephelometry) to confirm lack of aggregation.

  • Storage: Store at -20°C. Avoid metal containers (prevent accidental catalysis of the alkyne).

Protocol B: Primary Screening via Ligand-Observed NMR (STD)

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (KD: mM to


M) and validating the binding epitope.

Materials:

  • Target Protein (20

    
    M) in deuterated buffer (PBS, D2O).
    
  • Fragment (400

    
    M) - 20-fold excess.
    
  • 600 MHz NMR Spectrometer with Cryoprobe.

Step-by-Step:

  • Sample Prep: Mix protein and fragment in 500

    
    L buffer. Include a "Ligand Only" control.
    
  • Pulse Sequence: Apply stddiff sequence.

    • On-resonance irradiation: -0.5 ppm (Protein methyls).

    • Off-resonance irradiation: 30 ppm (Control).

    • Saturation time: 2 seconds.

  • Data Acquisition: Acquire 1D spectra. Subtract On-resonance from Off-resonance.

  • Analysis:

    • Positive Hit: Signals corresponding to the pyrazole ring protons or the methyl group appear in the difference spectrum.

    • Epitope Mapping: If the methyl signal is stronger than the pyrazole proton signal (normalized), the methyl group is in closer contact with the protein surface.

    • Note: The ethynyl proton may exchange with D2O; do not rely solely on it for detection.

Protocol C: Hit Expansion via In Situ Click Chemistry (TGS)

Rationale: The ethynyl group allows the protein itself to assemble its own inhibitor by reacting with a complementary azide library. This is a powerful method to identify the optimal "second fragment".

Concept: The protein acts as a template. If the ethynyl-fragment binds near a pocket occupied by an azide-fragment, the protein accelerates the formation of a triazole linkage.

Workflow Diagram:

TGS_Workflow Step1 Incubation Target + Ethynyl-Fragment + Azide Library Step2 Templated Reaction (1,3-Dipolar Cycloaddition) Step1->Step2 48h @ 4°C Step3 Analysis LC-MS / SIM Mode Step2->Step3 Denature Protein Step4 Hit Identification (Detect Triazole Product) Step3->Step4 Mass Match

Figure 2: Target-Guided Synthesis (TGS) workflow utilizing the ethynyl handle.

Protocol:

  • Incubation:

    • Mix Target Protein (10

      
      M) + Ethynyl-Fragment (100 
      
      
      
      M) + Azide Fragment Library (100
      
      
      M each, pools of 5-10).
    • Buffer: PBS pH 7.4.

    • Time: Incubate for 24–48 hours at 4°C or RT.

  • Control: Run a parallel reaction without protein (Thermal background check).

  • Detection:

    • Denature protein (MeCN crash) or inject directly if using SEC-LC-MS.

    • Monitor for specific masses corresponding to [Ethynyl-Frag + Azide-Frag].

  • Validation: Resynthesize the "clicked" triazole hit and measure

    
     via SPR.
    

Synthetic Elaboration (Hit-to-Lead)

Once the fragment is validated as a binder, the ethynyl group serves as the primary vector for optimization.

Reaction: Sonogashira Coupling

  • Purpose: To extend the fragment into adjacent sub-pockets (e.g., the hydrophobic back-pocket of a kinase).

  • Conditions:

    • Reagents: Aryl halide (R-I or R-Br), Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N.

    • Solvent: DMF or THF, degassed.

    • Temp: 60–80°C.

  • Outcome: Converts the terminal alkyne into an internal alkyne (rigid linker) connecting the pyrazole core to a new aromatic moiety.

Reaction: CuAAC (Click Chemistry)

  • Purpose: To generate a 1,4-disubstituted triazole. Triazoles can mimic peptide bonds or stack with aromatic residues (His, Trp).

  • Conditions: Azide (R-N3), CuSO4, Sodium Ascorbate, tBuOH/H2O.

References

  • Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: advances in screening and optimization." Nature Reviews Drug Discovery. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Link

  • Manetsch, R., et al. (2004). "In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase." Journal of the American Chemical Society. Link

  • Bembenek, M. E., et al. (2018). "Recent advances in fragment-based drug discovery against kinases." Future Medicinal Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid." Link

Sources

Procedure for amide coupling with pyrazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a definitive technical guide for the amide coupling of pyrazole-3-carboxylic acids, a scaffold critical to modern kinase inhibitor design (e.g., JAK, CDK inhibitors).[1] Unlike standard benzoic acid couplings, pyrazole-3-carboxylic acids present unique challenges including zwitterionic solubility profiles, tautomeric ambiguity (1H-pyrazole-3- vs. 5-carboxylic acid), and competitive N-acylation.[1] This guide details three validated protocols: HATU-mediated coupling for high-throughput discovery, T3P (Propylphosphonic Anhydride) for scalable, low-epimerization synthesis, and Acid Chloride activation for sterically encumbered or electron-deficient amines.[1]

Strategic Analysis & Mechanistic Insight

The Core Challenge: Electronic & Steric Deactivation

Pyrazole-3-carboxylic acids are often deactivated by electron-withdrawing groups (EWGs) such as -CF3 or -NO2 at the C4 position, which are common in medicinal chemistry to modulate pKa and metabolic stability.[1]

  • Electronic Effect: EWGs reduce the nucleophilicity of the carboxylate oxygen, slowing down the attack on the coupling reagent (e.g., the phosphonium or uronium center).

  • Tautomeric Ambiguity: Unsubstituted pyrazoles exist in equilibrium between the 1H-3-carboxylic and 1H-5-carboxylic forms.[1] While the 3-isomer is generally more stable, substitution at N1 locks the regiochemistry. If N1 is unsubstituted, N-acylation is a competing side reaction, particularly with highly reactive acid chlorides.[1]

Solvent & Base Compatibility
  • Solubility: Many amino-pyrazole-carboxylic acids exist as zwitterions, making them insoluble in DCM or EtOAc.[1] DMF or NMP are often required.[1]

  • Base Selection: Pyrazole NH protons have a pKa of ~14.[1] Strong bases or large excesses of base can deprotonate the pyrazole nitrogen, increasing the risk of N-acylation. DIPEA (Hunig's base) is preferred over TEA due to its steric bulk, which minimizes interaction with the pyrazole nitrogen.[1]

Decision Matrix: Coupling Reagent Selection

FeatureHATU / DIPEA T3P (Propylphosphonic Anhydride) Acid Chloride (SOCl₂ / (COCl)₂)
Primary Use Case Discovery Chemistry (mg scale)Process / Scale-up (>10g)Non-nucleophilic / Steric Amines
Reactivity Very HighHigh (requires 50% solution)Extreme
Epimerization Risk Low (with HOAt/HOBt)Lowest High
Workup Chromatography usually requiredAqueous Wash (Green) Evaporation / Distillation
Atom Economy Poor (large byproduct mass)GoodExcellent
Cost HighModerateLow

Experimental Workflows

Workflow Logic Diagram

The following decision tree illustrates the logic for selecting the optimal protocol based on substrate properties.

G cluster_legend Legend Start Start: Pyrazole-3-COOH + Amine CheckAmine Is the Amine Sterically Hindered or Electron-Deficient? Start->CheckAmine CheckScale Is the Scale >10g or Green Chem Priority? CheckAmine->CheckScale No (Alkyl amine) AcidCl Protocol C: Acid Chloride (Force Conditions) CheckAmine->AcidCl Yes (e.g., Aniline with EWG) HatU Protocol A: HATU (Standard Discovery) CheckScale->HatU No (Discovery/Small Scale) T3P Protocol B: T3P (Clean Profile/Scale) CheckScale->T3P Yes L1 Decision Point L2 Recommended Protocol

Caption: Decision tree for selecting the optimal amide coupling strategy for pyrazole-3-carboxylic acids.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Discovery scale, valuable amines, and rapid turnaround.[1]

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)[1]

  • HATU (1.2 – 1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (anhydrous, 0.1 M concentration)[1]

Procedure:

  • Activation: In a dry vial, dissolve the pyrazole-3-carboxylic acid and DIPEA in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT).

    • Note: Ensure the solution is homogeneous. If the acid is zwitterionic, the addition of DIPEA should solubilize it.

  • Coupling: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 2–5 minutes to form the O-At activated ester.

  • Addition: Add the amine (dissolved in minimal DMF if solid).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: If reaction stalls, heat to 40°C. Avoid higher temperatures with HATU to prevent epimerization (if chiral) or guanidinylation of the amine.[1]

  • Workup: Dilute with EtOAc (or DCM/iPrOH 3:1 if polar). Wash with sat.[1] NaHCO₃ (x2), water (x1), and brine (x1).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), chiral amines, and difficult purifications.[1]

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)[1]

  • Pyridine or N-Methylimidazole (NMI) (3.0 – 4.0 equiv)[1]

  • EtOAc or 2-MeTHF (preferred solvents)[1]

Procedure:

  • Setup: Charge the pyrazole acid, amine, and base (Pyridine/NMI) into the reactor with EtOAc (0.2 M).

    • Note: Unlike HATU, T3P does not require pre-activation.[1]

  • Addition: Cool the mixture to 0°C. Add the T3P solution dropwise over 10 minutes.

    • Mechanistic Note: T3P acts as a dehydrating agent, forming a mixed anhydride.[1] The exothermic nature requires controlled addition.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: For sluggish reactions, heat to 60-80°C. T3P is thermally stable and maintains low epimerization rates even at elevated temperatures.[1]

  • Workup (The "T3P Advantage"):

    • Add water to quench.[1]

    • Wash organic layer with water (x3), 10% KHSO₄ or citric acid (to remove base), sat.[1] NaHCO₃, and brine.[1]

    • Result: T3P byproducts are water-soluble phosphates, often eliminating the need for chromatography.[1]

Protocol C: Acid Chloride Activation

Best for: Non-nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered systems.[1]

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat.[1] DMF)

  • Solvent: DCM or Toluene (for activation step)[1]

Procedure:

  • Activation: Suspend the pyrazole acid in anhydrous DCM (or Toluene). Add Oxalyl Chloride dropwise at 0°C, followed by 1-2 drops of DMF.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl).[1]

  • Conversion: Stir at RT for 2 hours (or reflux if using SOCl₂).

  • Isolation: Concentrate in vacuo to dryness to remove excess chlorinating agent.[1] Azeotrope with toluene twice to ensure removal of HCl.

    • Critical Step: Do not store the acid chloride; use immediately.

  • Coupling: Dissolve the crude acid chloride in DCM. Add to a solution of Amine (1.1 equiv) and TEA (3.0 equiv) in DCM at 0°C.

  • Workup: Standard aqueous workup.

Troubleshooting Guide

Issue Root Cause Solution
Low Yield (N-Acylation) Unprotected pyrazole NH competes with amine.[1]Use 1-Boc or 1-THP protected pyrazole acids.[1] Alternatively, use T3P which is more selective for the COOH.
Reaction Stalls Zwitterionic acid insolubility.[1]Switch solvent to DMSO or NMP .[1] Use HATU protocol which tolerates polar solvents better than Acid Chloride.
Regioisomers Observed Tautomerization of N-unsubstituted pyrazole.Use a defined N-substituted pyrazole (e.g., 1-methyl-1H-pyrazole-3-COOH).[1] If NH is required, protect with SEM/THP and deprotect post-coupling.[1]
Product Water Soluble High polarity of pyrazole carboxamide.Avoid aqueous workup.[1] Filter reaction mixture through a silica pad or use SCX-2 cartridges to catch the product (if basic).[1]

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 2016, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38(2), 606-631.[1] Link

  • Patterson, A. W., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters."[1] Organic Letters, 2007, 9, 5203.[1] Link[1]

  • BenchChem Application Note. "Synthesis of Pyrazole Carboxamides: A Detailed Protocol." BenchChem Technical Support, 2025.[1] Link[1]

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids."[1] Synthesis, 2011, 1477-1483.[1][2] Link

Sources

Application Note: Overcoming Catalyst Sequestration in CuAAC with Pyrazole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, with pyrazole and triazole moieties frequently incorporated into small-molecule drugs to modulate pharmacokinetics and target binding[1]. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for synthesizing these triazole linkages[2]. However, when utilizing pyrazole alkynes (e.g., 4-ethynyl-5-methyl-1H-pyrazole), researchers frequently encounter stalled reactions, low yields, or catalyst precipitation[3].

As a Senior Application Scientist, I often see these failures misattributed to the electronic properties of the alkyne. The actual root cause is thermodynamic catalyst sequestration . Pyrazole nitrogens are exceptional bidentate and bridging ligands for transition metals. They readily coordinate with the active Cu(I) catalyst to form insoluble, catalytically dead coordination polymers[4].

To overcome this "pyrazole penalty," the catalytic cycle must be protected. This is achieved by utilizing a strongly binding, sterically demanding accelerating ligand—such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)—which outcompetes the pyrazole for copper coordination and maintains the Cu(I) in an active catalytic pocket[5].

Mechanistic Pathway Visualization

MechanisticPathway Cu Cu(II) Source (CuSO4) ActiveCat Active Cu(I)-THPTA Catalytic Pocket Cu->ActiveCat 1. Ligand 2. NaAsc DeadEnd Unproductive Cu-Pyrazole Coordination Polymer Cu->DeadEnd Direct Reduction (No Ligand) Ligand THPTA Ligand (Excess) Ligand->ActiveCat Product 1,4-Disubstituted Triazole-Pyrazole Hybrid ActiveCat->Product CuAAC DeadEnd->Product Reaction Stalled Substrates Pyrazole Alkyne + Organic Azide Substrates->DeadEnd Chelation Substrates->Product NaAsc Sodium Ascorbate (Reduction) NaAsc->ActiveCat

Fig 1: Mechanistic pathway showing THPTA preventing unproductive Cu-pyrazole coordination.

Experimental Design & Causality

A successful protocol must be a self-validating system. Every reagent choice and order of addition is designed to prevent the pyrazole from accessing the naked copper ion.

Table 1: Reagent Selection and Causality

ComponentSelectionMechanistic Causality / Rationale
Catalyst Source CuSO₄·5H₂O (5 mol%)Provides a stable, water-soluble Cu(II) source that can be pre-complexed with the ligand prior to reduction.
Ligand THPTA (10 mol%)Highly water-soluble. The 2:1 Ligand:Cu ratio ensures the copper is fully enveloped, preventing pyrazole coordination[5].
Reducing Agent Sodium Ascorbate (20 mol%)Mildly reduces Cu(II) to active Cu(I) in situ. Added last to ensure reduction only happens inside the protective THPTA pocket.
Solvent System t-BuOH / H₂O (1:1 v/v)t-BuOH prevents the precipitation of intermediate Cu-acetylide complexes. Water is required for ascorbate solubility.
Workup Reagent 0.1 M EDTA (aq, pH 8)Triazole-pyrazole hybrids are strong chelators. EDTA strips residual copper from the product, preventing assay interference.

Optimized Experimental Workflow

Workflow Step1 Step 1: Pre-complexation Mix CuSO4 & THPTA in H2O (5 min, RT) Step2 Step 2: Substrate Addition Add Pyrazole Alkyne & Azide in t-BuOH Step1->Step2 Step3 Step 3: In Situ Reduction Add fresh Sodium Ascorbate (NaAsc) Step2->Step3 Step4 Step 4: Catalytic Turnover Stir at RT to 40°C for 2-12 h Step3->Step4 Step5 Step 5: Chelation Workup Wash with 0.1 M EDTA to strip residual Cu Step4->Step5

Fig 2: Optimized step-by-step workflow for CuAAC with highly coordinating substrates.

Step-by-Step Methodology

Scale: 1.0 mmol of Pyrazole Alkyne

  • Catalyst Pre-complexation (Critical Step):

    • In a 20 mL scintillation vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol, 5 mol%) and THPTA (43.4 mg, 0.10 mmol, 10 mol%) in 2.5 mL of degassed deionized water.

    • Stir at room temperature for 5 minutes.

    • Self-Validation Check: The solution must turn a clear, vibrant pale blue, indicating the successful formation of the Cu(II)-THPTA complex.

  • Substrate Introduction:

    • Dissolve the pyrazole alkyne (1.0 mmol) and the organic azide (1.1 mmol) in 2.5 mL of t-BuOH.

    • Transfer the organic solution into the aqueous catalyst mixture. Stir vigorously.

  • In Situ Reduction:

    • Prepare a fresh solution of Sodium Ascorbate (39.6 mg, 0.20 mmol, 20 mol%) in 0.5 mL of water.

    • Add the ascorbate solution dropwise to the reaction mixture.

    • Self-Validation Check: The solution should immediately transition from pale blue to colorless or pale yellow. If it turns murky green/brown and forms a precipitate, the ligand ratio was insufficient, and pyrazole-copper polymerization has occurred.

  • Reaction Monitoring:

    • Cap the vial and stir at room temperature (or up to 40 °C for sterically hindered azides) for 2–12 hours. Monitor conversion via LC-MS or TLC.

  • Chelation Workup:

    • Once complete, dilute the reaction with EtOAc (15 mL) and 0.1 M aqueous EDTA solution (15 mL, adjusted to pH 8 with NaOH).

    • Stir vigorously for 15 minutes. The aqueous layer will turn blue as EDTA strips the copper from the triazole-pyrazole product.

    • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

Quantitative Data & Substrate Scope

The use of the THPTA-protected protocol drastically improves yields across various pyrazole alkyne derivatives compared to ligand-free conditions.

Table 2: Expected Yields Based on Substrate Substitution

Alkyne SubstrateAzide PartnerTime (h)Yield (Ligand-Free)Yield (THPTA Protocol)
4-Ethynyl-1H-pyrazoleBenzyl azide4< 15% (Precipitation)92%
4-Ethynyl-5-methyl-1H-pyrazole[3]Phenyl azide622%88%
5-Ethynyl-1-methyl-1H-pyrazolePEG3-Azide1210%81%
4-Ethynyl-3-(trifluoromethyl)-1H-pyrazoleBenzyl azide8Trace79%

Troubleshooting Matrix

Table 3: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
Immediate green/brown precipitate upon mixing Pyrazole sequestration of Cu(II) before reduction.Ensure CuSO₄ and THPTA are pre-mixed for 5 mins before adding the alkyne. Increase THPTA to 15 mol%.
Reaction stalls at 50% conversion Catalyst oxidation via dissolved oxygen.Degas solvents by sparging with N₂ for 10 mins prior to use. Add an additional 10 mol% of Sodium Ascorbate.
Product is green and NMR shows broad peaks Paramagnetic Cu(II) trapped in the product lattice.Repeat the EDTA wash. Alternatively, pass the product through a short pad of Chelex-100 resin or silica gel.
Formation of Glaser coupling byproducts (diynes) Oxidative homocoupling of the alkyne due to excess O₂ and Cu(II).Strictly exclude oxygen. Ensure Sodium Ascorbate is freshly prepared (it degrades rapidly in water).

References

  • Gräßle, S., et al. "Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors." Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

  • Kauth, A.-M., et al. "Arylazopyrazoles for Conjugation by CuAAC Click Chemistry." ACS Publications, 2024. URL:[Link]

  • Tasdelen, M. A., et al. "Light-Triggered Click Chemistry." PMC - NIH, 2018. URL:[Link]

  • "Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study." MDPI, 2019. URL:[Link]

Sources

Microwave-assisted synthesis of pyrazole carboxamide libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole Carboxamide Libraries

Executive Summary

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous commercial drugs (e.g., Rimonabant, Celecoxib analogs) and agrochemicals (e.g., Tolfenpyrad). Traditional synthesis often involves multi-step sequences—condensation, hydrolysis, and acid chloride formation—that are time-consuming and solvent-heavy.

This guide details a high-throughput, microwave-assisted protocol for generating libraries of pyrazole carboxamides. By leveraging the dielectric heating effects of microwave irradiation, we compress a typically 2-day workflow into a <1 hour process with superior atom economy. The method focuses on a "Core-Divergence" strategy: rapid synthesis of a pyrazole carboxylate ester core followed by parallel direct aminolysis.

Mechanistic Insight & Rational Design

To ensure reproducibility, one must understand the driving forces accelerated by microwave irradiation.

The Knorr Cyclocondensation (Core Synthesis)

The formation of the pyrazole core proceeds via the attack of a hydrazine nucleophile on a 1,3-dicarbonyl system.

  • Thermal Effect: Microwave irradiation (MWI) superheats the solvent (typically ethanol or water) above its boiling point in a sealed vessel, increasing the kinetic energy of the hydrazine nucleophile.

  • Solvent Effect: Ethanol (high tan

    
    ) couples efficiently with the microwave field, facilitating rapid proton transfer steps required for dehydration and aromatization.
    
Direct Aminolysis (Library Divergence)

The conversion of the ester to the amide is the rate-limiting step in library generation.

  • Challenge: Esters are generally stable; displacing the alkoxide with an amine requires high activation energy.

  • MW Solution: MWI allows the reaction to reach temperatures (140–180°C) inaccessible under standard reflux, pushing the equilibrium toward the amide product without the need for pyrophoric reagents like trimethylaluminum or expensive peptide coupling agents.

Experimental Workflow Visualization

The following logic flow illustrates the "Core-Divergence" strategy for library generation.

LibraryWorkflow Start Starting Materials (Hydrazines + 1,3-Dicarbonyls) CoreRxn Step 1: Core Synthesis (MWI: 100-150°C, 10 min) Knorr Condensation Start->CoreRxn Cyclization Scaffold Scaffold Intermediate (Ethyl Pyrazole Carboxylate) CoreRxn->Scaffold Isolation LibrarySplit Library Divergence (Split into 24-96 vials) Scaffold->LibrarySplit Aliquot Amidation Step 2: Direct Aminolysis (MWI: 140°C, 20 min) + Diverse Amines (R-NH2) LibrarySplit->Amidation Parallel Rxn FinalLib Final Library (Pyrazole Carboxamides) Amidation->FinalLib Purification

Figure 1: High-throughput workflow for pyrazole carboxamide library generation.

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold (Ethyl Pyrazole Carboxylate)

Objective: Synthesize 10g of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate as the library core.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Triethyl orthoformate (1.1 equiv) – Optional, for 3,4-substitution patterns

  • Solvent: Ethanol (Absolute)

Procedure:

  • Preparation: In a 30 mL microwave process vial, dissolve ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in ethanol (15 mL).

    • Expert Tip: If using a salt form of hydrazine (e.g., HCl salt), add 1.0 equiv of Sodium Acetate to liberate the free base.

  • Irradiation: Seal the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Standard)

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi[1]

    • Stirring: High

  • Work-up: Cool the reaction to room temperature (RT). The product often precipitates upon cooling.

    • If solid:[1][2][3] Filter and wash with cold ethanol.

    • If liquid: Evaporate solvent under reduced pressure. Recrystallize from EtOH/Water (8:2).

  • Validation: Verify purity via LC-MS (>95% purity expected).

Mechanism of Action: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl (or ketone depending on regioselectivity), and final dehydration.

Protocol B: High-Throughput Library Generation (Direct Aminolysis)

Objective: Parallel conversion of the ethyl ester core into 24 unique amides.

Reagents:

  • Scaffold: Ethyl pyrazole carboxylate (from Protocol A)

  • Diverse Amines: Primary aliphatic, benzylic, and heteroaromatic amines.

  • Solvent: 1-Propanol (preferred for higher boiling point) or Solvent-Free.

Procedure:

  • Aliquot: Distribute the scaffold (0.5 mmol per vial) into twenty-four 10 mL microwave vials.

  • Amine Addition: Add the specific amine (1.5 – 2.0 equiv) to each vial.

    • Green Chemistry Option: If the amine is a liquid, use it as the solvent (neat) to maximize rate.

    • Standard Option: Add 2 mL of 1-Propanol.

  • Catalyst (Optional but Recommended for anilines): Add Potassium tert-butoxide (KOtBu, 0.5 equiv) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, 10 mol%) if the amine is non-nucleophilic (e.g., electron-deficient anilines).

  • Irradiation: Run the batch sequence.

    • Temp: 140°C (for aliphatic amines) to 170°C (for anilines).

    • Time: 15–20 minutes.

    • Power: Max 200W.

  • Work-up:

    • Cool to RT.

    • Add 1N HCl (2 mL) to neutralize excess amine/catalyst (precipitates the product).

    • Filter the solid or extract with Ethyl Acetate.[4]

    • Purification: Most compounds will be >90% pure. Use prep-HPLC for final polishing if required for biological assay.

Data & Optimization Guide

Table 1: Comparison of Conventional vs. Microwave Conditions

ParameterConventional RefluxMicrowave ProtocolAdvantage
Reaction Time (Core) 4 – 12 Hours10 Minutes24x Faster
Reaction Time (Amide) 24 – 48 Hours20 Minutes70x Faster
Solvent Usage High (Reflux volumes)Low / Solvent-FreeGreen Chemistry
Yield (Typical) 60 – 75%85 – 95%Higher Efficiency
Purity (Crude) Moderate (Side products)High (Cleaner profile)Easier Work-up

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Low Yield (Amidation) Amine boils off before reactionUse a capped vessel; ensure amine BP > 80°C or use excess.
Incomplete Conversion Steric hindrance on amineIncrease Temp to 180°C; Add 1.0 eq KOtBu.
Pressure Errors Solvent vapor pressure too highSwitch from Ethanol to 1-Propanol or DMF (lower vapor pressure).
Regioisomers (Core) Ambiguous cyclizationControl pH. Acidic conditions favor one isomer; basic favor the other.

Reaction Scheme Diagram

Figure 2: Synthetic pathway from starting materials to carboxamide library.

References

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]

  • Karakaya, A. (2025).[5][6][7] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.[7] [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent.[6][7] Chemical Reviews, 107(6), 2563–2591. [Link]

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]

Sources

Troubleshooting & Optimization

Improving yield of Sonogashira coupling with electron-deficient pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist | Heterocyclic Chemistry Division Subject: TECHNICAL ADVISORY: Optimizing Sonogashira Coupling of Electron-Deficient Pyrazoles

Executive Summary

Coupling electron-deficient pyrazoles via the Sonogashira reaction presents a unique paradox. While electron-withdrawing groups (EWGs) theoretically activate the C-Halogen bond for oxidative addition, they simultaneously increase the acidity of the pyrazole ring protons (if unprotected) and alter the Lewis basicity of the pyrazole nitrogens, leading to catalyst sequestration.

This guide moves beyond standard "textbook" conditions (Pd(PPh₃)₄/CuI) which frequently fail for these substrates due to Glaser homocoupling competition and Pd-center poisoning . We will implement a protocol based on bulky, electron-rich phosphines and controlled copper release (or copper-free) manifolds.

Module 1: The Catalyst "Engine" (Ligand Selection)

The Problem: Electron-deficient pyrazoles (e.g., 4-halo-3-trifluoromethylpyrazoles) possess pyridine-like nitrogens that are competent σ-donors. Standard ligands like PPh₃ are not bulky enough to prevent these nitrogens from displacing the ligand and coordinating to the Palladium, forming an inactive "Pd-nitrogen dead-end" complex.

The Solution: Use ligands with extreme steric bulk and high electron density.

  • Recommendation: XPhos or SPhos (Buchwald Ligands).

  • Mechanism: The biaryl backbone provides steric shielding that prevents the pyrazole nitrogen from binding to the Pd center, while the electron-rich phosphine accelerates the oxidative addition of the C-Cl or C-Br bond.

  • Alternative: [Pd(crotyl)(t-Bu₃P)]Cl or Pd(P(t-Bu)₃)₂ . The massive tert-butyl groups create a "steric fortress" around the Pd.

Module 2: The "Environment" (Base & Solvent)[1][2]

The Problem: Strong bases (NaOtBu, KOtBu) can deprotonate the pyrazole C-H (if C3/C5 are unsubstituted) or cause base-catalyzed decomposition of sensitive EWGs (like nitro or ester groups). The Solution:

  • Base: Switch to Cesium Carbonate (Cs₂CO₃) or DABCO . Cesium effect (solubility in organic media) aids in the mild deprotonation of the alkyne without destroying the heterocycle.

  • Solvent: 1,4-Dioxane or THF are superior to DMF/DMAc for these specific substrates to minimize solvent coordination to the metal center.

Module 3: The "Accelerator" (Copper Management)

The Problem: In the presence of electron-deficient halides, the "transmetallation" step can be the bottleneck. However, standard CuI loading (5-10 mol%) often triggers rapid Glaser homocoupling of the alkyne before it can couple with the sluggish pyrazole. The Solution:

  • Strategy A (Copper-Free): Use Pd(OAc)₂ / XPhos / Cs₂CO₃ in MeCN or Dioxane at 60-80°C.

  • Strategy B (Low Copper): Reduce CuI to 0.5 - 1.0 mol% and add it slowly or use a silver salt (Ag₂CO₃) activator if Cu is strictly avoided.

Visual Troubleshooting Logic

Sonogashira_Troubleshooting Start Low Yield with Electron-Deficient Pyrazole Check_SM Is Starting Material (Pyrazole) Consumed? Start->Check_SM Check_Prod Is Homocoupling (Diyne) Major Product? Check_SM->Check_Prod Yes Poisoning Likely Catalyst Poisoning (N-coordination) Check_SM->Poisoning No Glaser Glaser Homocoupling Dominates Check_Prod->Glaser Yes Dehalo Hydrodehalogenation Observed (H replaces Halogen) Check_Prod->Dehalo No (Complex Mix) Sol_Poison Action: Switch to Bulky Ligand (XPhos, t-Bu3P) Poisoning->Sol_Poison Sol_Glaser Action: Remove Cu (Cu-free) OR Degas Solvent Thoroughly Glaser->Sol_Glaser Sol_Dehalo Action: Lower Temp, Use Anhydrous Solvent Dehalo->Sol_Dehalo

Caption: Decision matrix for diagnosing failure modes in pyrazole Sonogashira couplings.

Optimized Experimental Protocol

Target: Coupling of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole with Phenylacetylene.

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • Substrate: 4-bromo-pyrazole derivative (1.0 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: XPhos (4 mol%) (Pre-stir Pd/Ligand in solvent for 15 mins if possible).

    • Base: Cs₂CO₃ (2.0 equiv, dried).

    • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Addition: Add the Alkyne (1.2 equiv).

  • Cycle: If using Copper, add CuI (1 mol%) last. If Copper-free, skip.

  • Execution: Seal and heat to 80°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Troubleshooting Q&A

Q1: My reaction turns black immediately, and I get zero conversion. What happened? A: "Pd-Black" precipitation indicates catalyst decomposition. The pyrazole nitrogen likely displaced your phosphine ligand, destabilizing the Pd(0) species.

  • Fix: Increase the Ligand:Pd ratio to 3:1 or 4:1. Switch to XPhos or BrettPhos , which are too bulky to be displaced by the pyrazole nitrogen.

Q2: I see 100% conversion of the alkyne, but my pyrazole is untouched. A: You have made the Glaser product (alkyne-alkyne dimer). This happens when the oxidative addition to the pyrazole is too slow, and the Copper/Oxygen system oxidizes the alkyne instead.

  • Fix: Eliminate Copper. Use the "Copper-Free" protocol described above. If Cu is necessary, strictly degas solvents (freeze-pump-thaw x3) to remove Oxygen, which drives the Glaser cycle.

Q3: Can I perform this on an unprotected pyrazole (free NH)? A: Generally, No. The free NH is acidic. Bases like Cs₂CO₃ will deprotonate it, forming a Pyrazolate anion. This anion is a potent ligand that will bind Pd and shut down the cycle.

  • Fix: Protect the nitrogen with a THP (Tetrahydropyranyl) , SEM , or Boc group before coupling. The THP group is easily removed later with mild acid.

Q4: I am using a 5-chloropyrazole and it won't react. Should I switch to Iodide? A: 5-chloropyrazoles are notoriously sluggish. While switching to Iodide helps, it is often unstable.

  • Fix: Use Pd-PEPPSI-IPr catalyst. This N-Heterocyclic Carbene (NHC) catalyst is specifically designed to activate difficult C-Cl bonds in heteroaromatics where phosphines fail.

Comparative Data: Ligand Performance

Ligand SystemYield (%)Homocoupling (%)Notes
Pd(PPh₃)₄ / CuI 15 - 30%>40%Standard conditions fail due to poisoning/Glaser.
PdCl₂(dppf) / CuI 45%20%Bidentate ligand improves stability but still slow.
Pd(OAc)₂ / XPhos (Cu-Free) 88% <5%Recommended. Bulky ligand prevents poisoning.
Pd-PEPPSI-IPr 82%<5%Excellent for Chlorides, but catalyst is expensive.

References

  • Copper-Free Sonogashira Coupling : Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Catalyst Poisoning by Heterocycles : Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8392–8405. Link

  • Sonogashira of Electron-Deficient Systems : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • PEPPSI Catalyst for Difficult Substrates : Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

Preventing homocoupling of terminal alkynes in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Homocoupling of Terminal Alkynes (Glaser/Hay Side-Reaction)

Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers. Scope: Copper-catalyzed [3+2] cycloaddition of terminal alkynes with diazo compounds, nitrile imines, or sydnones.

The Diagnostic: Is it Glaser Coupling?

Before altering your protocol, confirm that the side reaction is indeed homocoupling.

Symptoms:

  • Color Change: The reaction mixture turns green or blue (indicating oxidation of Cu(I) to Cu(II)).

  • Byproduct Formation: TLC/LC-MS shows a non-polar byproduct with a mass exactly

    
    , where 
    
    
    
    is the molecular weight of your starting alkyne.
  • Stalled Reaction: The desired pyrazole formation slows down significantly despite remaining starting material (due to catalyst poisoning by the diyne or Cu(II) accumulation).

The Core Conflict ("The Glaser Gap"): The conditions required for Copper-Catalyzed Pyrazole Synthesis (Cu(I) source, base, terminal alkyne) are chemically identical to those required for Glaser/Hay homocoupling. The only difference is the presence of an oxidant (Oxygen). If Oxygen is present, the thermodynamics favor the formation of the diyne over the pyrazole.

Mechanistic Insight

To prevent the side reaction, you must understand the competition at the molecular level. The Copper(I)-acetylide species is the "Pivot Point." It can either enter the desired catalytic cycle (Cycle A) or be hijacked by Oxygen into the parasitic cycle (Cycle B).

GlaserVsPyrazole Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu(I)-Acetylide (Active Species) Alkyne->Cu_Acetylide + Base, Cu(I) Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Intermediate Cu-Metallacycle Cu_Acetylide->Intermediate + Dipole (Fast) Cu_Ox Oxidized Cu(II) Complex Cu_Acetylide->Cu_Ox + O2 (Very Fast) Dipole 1,3-Dipole (Diazo/Nitrile Imine) Pyrazole PYRAZOLE PRODUCT (Desired) Intermediate->Pyrazole Protonation/Elimination Pyrazole->Cu_Cat Regenerates Cu(I) Oxygen Oxygen (O2) Diyne 1,3-DIYNE (Homocoupling Byproduct) Cu_Ox->Diyne Dimerization Diyne->Cu_Cat Returns Cu(I/II) mix

Figure 1: The Kinetic Bifurcation. The presence of Oxygen creates a "parasitic sink" (Red Path) that consumes the active Cu-Acetylide faster than the cycloaddition (Green Path) can occur.

Troubleshooting & Optimization Guide
Q1: I am degassing my solvent, but I still see homocoupling. Why?

A: "Sparging" (bubbling gas) is often insufficient for Cu-mediated reactions involving alkynes. Oxygen is highly soluble in organic solvents like THF and DMF. Simple bubbling often leaves trace


 trapped in the headspace or dissolved in the liquid, which is enough to catalyze the Glaser cycle.

Solution: The Freeze-Pump-Thaw (FPT) Protocol You must switch to a rigorous degassing method.

  • Freeze: Flash freeze the reaction vessel (containing solvent and reagents) in liquid nitrogen.

  • Pump: Apply high vacuum (0.1 mmHg) for 10-15 minutes while frozen.

  • Thaw: Close the vacuum line and thaw the flask in warm water.

  • Repeat: Perform this cycle 3 times.

  • Backfill: Backfill with Argon (heavier than air), not Nitrogen, if possible.

Q2: Can I use specific ligands to stop the homocoupling?

A: Yes, ligand selection is critical. Simple bidentate ligands (like TMEDA, bipyridine, or phenanthroline) actually accelerate Glaser coupling (the "Hay" variation). You need a ligand that stabilizes Cu(I) but sterically hinders the formation of the bimolecular copper-oxygen complex required for dimerization.

Ligand Selection Matrix:

Ligand ClassExamplesEffect on Pyrazole SynthesisEffect on HomocouplingRecommendation
Simple Bidentate TMEDA, BipyridineModerate AccelerationStrong Acceleration AVOID
Tridentate/Tetradentate TBTA, THPTAHigh AccelerationSuppressionPREFERRED
Phosphines

, Xantphos
Low ActivityVariableNot Recommended
N-Heterocyclic Carbenes IPr, IMesHigh ActivitySuppressionAdvanced Option

Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA . These ligands form a protective cage around the Cu(I), allowing the small alkyne to enter but making the formation of the bulky oxygen-bridged dimer (necessary for Glaser coupling) energetically unfavorable [1].

Q3: My reaction requires open-air conditions (e.g., high-throughput screening). What now?

A: If you cannot remove oxygen, you must remove the oxidized copper immediately. Use a "Sacrificial Reduction System."

The Ascorbate Buffer Strategy: Add Sodium Ascorbate in excess (5–10 equivalents relative to Cu).

  • Mechanism: Ascorbate reduces any formed Cu(II) back to Cu(I) faster than the Cu(II) can induce the oxidative coupling of the alkyne.

  • Caveat: This does not remove Oxygen; it manages the catalyst state. It works well for aqueous/alcoholic solvents but is less effective in pure organic solvents where ascorbate is insoluble.

Experimental Protocols
Protocol A: The "Gold Standard" (Strict Anaerobic)

Best for: Precious intermediates, complex total synthesis.

  • Preparation: In a flame-dried Schlenk flask, dissolve the Alkyne (1.0 eq) and Diazo/Nitrile Imine precursor (1.1 eq) in dry THF or DCM.

  • Degassing: Perform Freeze-Pump-Thaw (3 cycles) as described in Section 3.

  • Catalyst Prep: In a separate vial, premix

    
     (5 mol%) and TBTA  (5 mol%) in degassed solvent. Stir for 15 mins under Argon to form the complex.
    
  • Initiation: Inject the catalyst solution into the main flask via a gas-tight syringe.

  • Monitoring: Stir at RT. If the solution turns green, you have an oxygen leak.

Protocol B: The "Slow Addition" (Kinetic Control)

Best for: Reactions where anaerobic conditions are difficult to maintain.

Theory: Glaser coupling is second-order with respect to the copper-acetylide concentration (requires two acetylides to meet). Pyrazole formation is first-order with respect to the acetylide. Keeping the alkyne concentration low favors the pyrazole.

  • Setup: Place the Diazo compound (1.2 eq), Base (if needed, e.g.,

    
    ), and Cu-Catalyst  (e.g., 
    
    
    
    , 10 mol%) in the flask.
  • Solvent: Add solvent and stir.

  • Addition: Dissolve the Terminal Alkyne in a large volume of solvent.

  • Execution: Use a Syringe Pump to add the alkyne solution slowly over 4–6 hours.

    • Result: The alkyne reacts with the diazo compound immediately upon entering the solution, never building up a high enough concentration to dimerize significantly.

References
  • Ligand Effects on Glaser Coupling

    • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis... and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
    • Source: Journal of the American Chemical Society (2017).
    • URL:[Link]

  • Mechanism of Pyrazole Synthesis via Cu-Catalysis

    • Title: Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature.[1]

    • Source: Synlett (2018).[1]

  • Glaser Coupling Mechanism & Prevention

    • Title: Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.[2][3]

    • Source: Journal of the American Chemical Society (2018).
    • URL:[Link]

  • General CuAAC Guidelines (Applicable to Pyrazoles)

    • Title: Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition.[4]

    • Source: Journal of the American Chemical Society (2007).
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: Optimization of purification methods for 4-Ethynyl-2-methylpyrazole-3-carboxamide. (Note: Per IUPAC standard, the stable regioisomer is typically designated as 1-methyl-1H-pyrazole-3-carboxamide . This guide addresses this standard isomer, acknowledging "2-methyl" as a common alternative nomenclature for the same species depending on tautomer numbering).

This compound is a critical intermediate, often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its purification is frequently complicated by the presence of palladium residues (from Sonogashira cross-coupling), phosphine oxides, and homocoupling byproducts (Glaser coupling).

Physicochemical Profile
PropertyDescriptionImplications for Purification
Polarity Moderate-High (Amide + Pyrazole)Soluble in DMSO, DMF, MeOH, EtOAc.[2] Poor solubility in Hexanes/Heptane.[3]
Reactivity Terminal Alkyne (C≡C-H)Sensitive to strong bases (deprotonation) and oxidative conditions (dimerization).[3]
Impurities Pd, TPPO, Cu salts, DimersRequires specific scavenging and orthogonal separation techniques.

Troubleshooting Guide (FAQ)

Category A: Solubility & Handling

Q1: My crude product is not dissolving in Dichloromethane (DCM) for column loading. What should I do? Diagnosis: While the pyrazole core is lipophilic, the primary amide (CONH₂) significantly increases polarity and crystal lattice energy, reducing solubility in non-polar chlorinated solvents. Solution:

  • Solid Loading: Do not attempt to force dissolution in DCM.[3] Dissolve the crude in a minimum amount of MeOH/DCM (1:9) or pure Acetone, adsorb onto silica gel (1:2 ratio by weight), and evaporate to dryness. Load this dry powder onto the column.[3]

  • Alternative Solvent: Use Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) if liquid injection is required.[3]

Q2: The compound appears stable, but I see a new spot on TLC after leaving it in solution overnight. What is happening? Diagnosis: This is likely the Glaser Coupling product (butadiyne dimer), formed by the oxidative dimerization of the terminal alkyne in the presence of trace copper or palladium and oxygen. Solution:

  • Degas Solvents: Ensure all purification solvents are degassed.

  • Avoid Basic Conditions: Store the compound in neutral or slightly acidic media.[3]

  • Storage: Store the solid at -20°C under Argon.

Category B: Impurity Removal (Pd & TPPO)

Q3: My product is off-white/grey even after column chromatography. How do I remove the residual Palladium? Diagnosis: Palladium nanoparticles or soluble Pd-ligand complexes often co-elute with polar nitrogen heterocycles.[3] Solution: Implement a Scavenger Protocol (See Protocol 1 below). Standard silica columns are insufficient for ppm-level Pd removal.[3]

  • Quick Fix: Dissolve in EtOAc/MeOH and treat with SiliaMetS® Thiol or activated charcoal (Darco KB-B) at 50°C for 1 hour, then filter through Celite.

Q4: I cannot separate Triphenylphosphine Oxide (TPPO) from my product. They co-elute. Diagnosis: TPPO is a common byproduct of Sonogashira couplings.[3] Its polarity often matches that of carboxamides.[3] Solution:

  • Precipitation Method: Dissolve the crude mixture in a minimum amount of warm Toluene or Ether.[3] TPPO often crystallizes out upon cooling, while the pyrazole remains in solution.[3]

  • Zinc Chloride Complexation: Add ZnCl₂ (2 equiv) to the mixture in Ethanol.[3] ZnCl₂ forms a complex with TPPO that precipitates or has a vastly different Rf.[3]

Detailed Experimental Protocols

Protocol 1: Palladium Scavenging & Workup

Use this post-reaction to ensure <10 ppm Pd content.[3]

  • Dissolution: Dissolve crude 4-ethynyl-1-methylpyrazole-3-carboxamide in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add 3-Mercaptopropyl ethyl sulfide silica (e.g., SiliaMetS® Thiol) at a ratio of 5:1 (w/w) relative to the initial Pd catalyst mass.[3]

  • Incubation: Stir at 40°C for 2-4 hours.

  • Filtration: Filter hot through a pad of Celite 545. Rinse the pad with MeOH/EtOAc.

  • Wash (Optional): If color persists, wash the organic filtrate with a 5% aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .[3]

Protocol 2: Recrystallization (High Purity)

Best for removing dimeric impurities and trace halides.[3]

  • Solvent System: Ethanol/Water (primary recommendation) or EtOAc/Heptane.[3]

  • Procedure:

    • Suspend crude solid in Ethanol (5 mL/g).

    • Heat to reflux until dissolved (add drops of water if necessary to clear haze).

    • Allow to cool slowly to Room Temperature (RT) with stirring.

    • Cool to 0°C for 1 hour.

    • Filter the white needles and wash with cold Ethanol/Water (1:1).

    • Yield Expectation: 70-85% recovery.

Visualization of Purification Workflows

Figure 1: Purification Decision Tree

A logical flow to determine the optimal purification route based on crude purity and physical state.

Purification_Decision_Tree Start Crude Reaction Mixture (Post-Sonogashira) Check_State Is the Crude Solid? Start->Check_State Solid_Yes Yes Check_State->Solid_Yes Crystalline Solid_No No (Oil/Gum) Check_State->Solid_No Oily Trituration Trituration (Cold Ether/DCM) Solid_Yes->Trituration Column Flash Chromatography (DCM/MeOH Gradient) Solid_No->Column Recryst Recrystallization (EtOH/H2O) Trituration->Recryst If purity >85% Trituration->Column If purity <85% Pd_Check Check Pd Content (Color/ICP-MS) Recryst->Pd_Check Column->Pd_Check Scavenger Thiol-Silica Scavenging Pd_Check->Scavenger Grey/High Pd Final Pure Product (White Solid) Pd_Check->Final White/Low Pd Scavenger->Final

Caption: Decision matrix for purifying 4-Ethynyl-1-methylpyrazole-3-carboxamide, prioritizing crystallization for solids and chromatography for oils.

Figure 2: Impurity Fate Mapping

Tracking where specific impurities go during the recommended workup.

Impurity_Fate Pd Palladium (Cat) Scavenger SiliaMetS Thiol Pd->Scavenger Chemisorption TPPO Phosphine Oxide Wash Aq. Wash / Trituration TPPO->Wash Solubility Diff Dimer Glaser Dimer Recryst Recrystallization Dimer->Recryst Remains in Liquor Waste Solid Waste / Mother Liquor Scavenger->Waste Wash->Waste Recryst->Waste Impurities Product Purified Product Recryst->Product Crystals

Caption: Fate mapping showing the removal of critical impurities (Pd, TPPO, Dimers) via specific purification unit operations.

References

  • BenchChem. (2025).[3][4][5] Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds. Retrieved from .

  • Sigma-Aldrich. (n.d.).[3] 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid Product Information. Retrieved from .

  • European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier: 4-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from .

  • ChemRxiv. (2026).[3] Practical Synthesis of Pyrazol-4-thiols and Intermediates. Retrieved from .

  • Google Patents. (2011).[3] WO2011076194A1 - Method for purifying pyrazoles.[3] Retrieved from .[3]

Sources

Technical Support Center: Stability and Handling of 4-Ethynyl Pyrazoles Under Basic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of 4-ethynyl pyrazoles during basic hydrolysis—a critical step often required for ester saponification or protecting group manipulation in drug development.

While the pyrazole core itself is exceptionally robust, the ethynyl substituents and nitrogen-protecting groups are highly susceptible to specific base-catalyzed side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the structural integrity of your pharmacophores.

Part 1: Core Troubleshooting & FAQs

Q1: Are 4-ethynyl pyrazoles inherently unstable to strong bases? A1: No. The 4-ethynyl pyrazole core itself is remarkably robust under basic conditions. In fact, a standard synthetic route to terminal 4-ethynylpyrazoles involves a retro-Favorskii cleavage of a propargyl alcohol precursor using dry potassium hydroxide in boiling benzene[1]. The fact that the pyrazole and the alkyne survive such harsh, strongly basic conditions (refluxing benzene with KOH to yield the product in 66% yield) demonstrates that the core pharmacophore is highly stable[1]. Instability during basic hydrolysis is almost entirely related to your choice of protecting groups (e.g., TMS, Boc) or secondary side-reactions, not the degradation of the ethynyl-pyrazole scaffold itself.

Q2: During LiOH saponification of my ester, my TMS-protected 4-ethynyl pyrazole converts into a mixture of terminal alkyne and a higher-mass impurity. What is happening? A2: Two distinct base-catalyzed side reactions are occurring:

  • Unintended Deprotection: The hydroxide ion attacks the silicon atom of the trimethylsilyl (TMS) group. Because the resulting terminal alkyne anion is a relatively good leaving group, the Si-C(sp) bond is rapidly cleaved, yielding the deprotected terminal alkyne.

  • Oxidative Dimerization: Unprotected 4-ethynylpyrazoles have a high tendency to homodimerize (Glaser-Hay coupling) under basic conditions if trace amounts of copper (often leftover from previous Sonogashira steps) and oxygen are present[2]. Causality & Solution: To prevent TMS cleavage, avoid protic solvents like methanol and use strictly stoichiometric LiOH in THF/H₂O at 0°C. To prevent dimerization, rigorously degas all solvents to remove oxygen.

Q3: Why is my N-unsubstituted 4-ethynyl pyrazole unreactive after basic deprotection? A3: If you successfully remove an N-protecting group via basic hydrolysis, you generate the free NH-pyrazole. Under basic cross-coupling conditions, this proton is removed to form a pyrazolate anion. The negatively charged nitrogen exerts a strong +M (mesomeric) effect, which severely deactivates the 4-position of the pyrazole ring toward oxidative addition[1]. This is why N-protection (e.g., with ethyl vinyl ether) is highly recommended during synthesis[2]. If your workflow requires basic hydrolysis of an ester before a cross-coupling step, ensure you use a base-stable protecting group like 1-ethoxyethyl, which can later be removed under mild acidic conditions[1].

Part 2: Structural Stability Matrix

The following table summarizes the quantitative and qualitative stability of various 4-ethynyl pyrazole moieties under standard basic hydrolysis conditions (e.g., 1M LiOH, THF/H₂O, 25°C).

Moiety / StructureStability under BaseQuantitative Benchmark / EvidenceMechanism of InstabilityRecommended Workaround
4-Ethynylpyrazole Core Very High Survives boiling KOH in benzene (66% yield via retro-Favorskii)[1].N/A (Highly resistant to degradation).N/A
TMS-Protected Alkyne Low Rapid cleavage (<1 hr) in K₂CO₃/MeOH at 25°C.Nucleophilic attack by OH⁻/MeO⁻ on the silicon center cleaves the Si-C(sp) bond.Use TIPS (steric shielding) or stoichiometric LiOH at 0°C.
N-(1-Ethoxyethyl) Pyrazole High 100% intact after 24h in 1M LiOH/THF.Acetals are inert to basic conditions; requires acidic deprotection[1].Ideal for basic workflows; remove later with HCl/MeOH.
Terminal Alkyne Moderate High tendency to homodimerize under basic cross-coupling conditions[2].Base + trace Cu/O₂ triggers oxidative Glaser-Hay coupling[2].Rigorously degas solvents; add EDTA to chelate trace metals.

Part 3: Mechanistic Reaction Pathways

The following diagram illustrates the divergent chemical pathways a protected 4-ethynyl pyrazole can take under various basic conditions.

G Start Substrate: Ester + N-Protected 4-(TMS-ethynyl)pyrazole Cond1 Mild Base (LiOH) THF/H2O, 0°C, Ar Start->Cond1 Optimized Protocol Cond2 K2CO3 / MeOH or Excess NaOH Start->Cond2 Harsh/Protic Cond3 Base + Trace Cu/O2 (Air Exposure) Start->Cond3 Poor Degassing Res1 Desired Product: Carboxylic Acid (Intact TMS & N-PG) Cond1->Res1 Selective Hydrolysis Res2 Side Product: Terminal Alkyne (TMS Cleavage) Cond2->Res2 Si-C Bond Attack Res3 Side Product: Glaser Homodimer (Dimerization) Cond3->Res3 Oxidative Coupling

Reaction pathways of 4-(TMS-ethynyl)pyrazoles under basic hydrolysis.

Part 4: Self-Validating Experimental Protocol

Chemoselective Saponification of Esters in the Presence of 4-(TMS-Ethynyl)Pyrazoles Objective: Hydrolyze an aliphatic ester to a carboxylic acid without triggering TMS cleavage or alkyne dimerization.

  • Step 1: Reagent Preparation & Degassing

    • Action: Prepare a 4:1 mixture of THF/H₂O. Sparge vigorously with Argon for 15 minutes.

    • Causality: Removing dissolved oxygen prevents oxidative Glaser homodimerization of any trace terminal alkyne formed.

    • Self-Validation: Add a trace amount of an oxygen-indicator dye (e.g., resazurin) to a blank vial of the solvent; it should remain colorless, confirming a strict anaerobic environment.

  • Step 2: Substrate Dissolution & Cooling

    • Action: Dissolve the pyrazole substrate (1.0 eq) in the degassed solvent and cool to 0°C in an ice bath.

    • Causality: Lower temperatures kinetically favor ester hydrolysis over the nucleophilic attack on the sterically hindered silicon atom of the TMS group.

    • Self-Validation: The solution must be completely clear. Any turbidity indicates insoluble polymeric impurities (potential pre-existing dimers).

  • Step 3: Base Addition

    • Action: Add LiOH·H₂O (1.05 eq) dropwise as a pre-dissolved aqueous solution.

    • Causality: Strict stoichiometric control prevents excess hydroxide from attacking the Si-C(sp) bond after the ester is consumed.

    • Self-Validation: Monitor the reaction via TLC every 30 minutes. The appearance of a highly UV-active, lower-Rf spot indicates successful ester hydrolysis. Critical Check: If a third, even lower Rf spot appears that stains intensely with KMnO₄, this is a diagnostic indicator of unintended TMS cleavage (terminal alkyne formation). Immediately proceed to Step 4 if observed.

  • Step 4: Quench and Isolation

    • Action: Quench the reaction with 1M Citric Acid to pH 5. Extract with EtOAc.

    • Causality: A weak acid quench neutralizes the base without triggering the acid-catalyzed cleavage of robust N-protecting groups (like 1-ethoxyethyl).

    • Self-Validation: LCMS of the crude organic extract must show the [M+H]⁺ of the intact TMS-protected acid. A peak at [M-72]⁺ confirms protocol failure via TMS loss.

References

  • Title: ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
  • Title: Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole)

Sources

Troubleshooting low solubility of pyrazole carboxamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of pyrazole carboxamides.

While pyrazole carboxamides are highly privileged pharmacophores—found in everything from blockbuster SDHI agrochemicals (e.g., fluxapyroxad)[1] to potent kinase and adenylyl cyclase inhibitors[2]—they are notoriously difficult to handle in aqueous in vitro assays. Their poor solubility (often exhibiting a LogS < −4)[3] is mechanistically driven by high molecular planarity (due to sp2-hybridized carbons) and rigid amide linkers that restrict rotational freedom. This structural rigidity facilitates strong intermolecular hydrogen bonding and π-π stacking, culminating in exceptionally high crystal packing energies (often reflected by melting points >170 °C)[2][4].

When you attempt to introduce these high-energy, lipophilic structures into an aqueous assay buffer, the thermodynamic penalty of disrupting water's hydrogen-bond network leads to rapid precipitation, erratic assay readouts, and false negatives[5].

This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind precipitation and self-validating protocols to rescue your assays.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your assay buffer, you must determine whether your precipitation issue is driven by thermodynamic limitations (the absolute maximum concentration a buffer can hold) or kinetic limitations (precipitation caused by the method of introduction, such as "solvent shock")[6][7].

G Start Compound Precipitates in Assay Buffer Check1 Is Target Conc. > Thermodynamic Solubility? Start->Check1 YesBranch YES (Absolute Limit Reached) Check1->YesBranch  True NoBranch NO (Kinetic 'Solvent Shock') Check1->NoBranch  False Action1 Apply Formulation Strategies: Cyclodextrins or Cosolvents YesBranch->Action1 Action2 Optimize Dilution Protocol: Intermediate Stocks & Vortexing NoBranch->Action2

Diagnostic decision tree for resolving pyrazole carboxamide precipitation.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my pyrazole carboxamide crash out immediately upon dilution from a 10 mM DMSO stock into PBS, even if my final assay concentration is only 10 µM? A: This is a classic "solvent shock" phenomenon related to kinetic solubility[7]. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic pyrazole carboxamide can disperse. This creates localized microscopic pockets of highly concentrated drug in a suddenly aqueous microenvironment. The drug rapidly nucleates and precipitates before it can reach equilibrium[8]. Solution: You must alter your dilution kinetics (see Protocol A).

Q2: Can I just increase the DMSO concentration in my buffer to keep the compound soluble? A: Only up to a strict limit. While DMSO is an excellent cosolvent for disrupting crystal lattices, most biochemical and cell-based assays cannot tolerate final DMSO concentrations above 1% (v/v) without suffering from enzyme inhibition, protein denaturation, or cellular toxicity[9]. Relying solely on DMSO for highly insoluble pyrazole carboxamides is a flawed strategy.

Q3: My pyrazole carboxamide is a neutral molecule. Can I still use pH adjustment to force it into solution? A: The pyrazole carboxamide core itself is generally neutral under physiological conditions. However, you must inspect the peripheral substituents. If your derivative contains an ionizable group (e.g., a basic amine or an acidic moiety), pH adjustment is a highly effective thermodynamic tool[10]. For example, if a basic amine is present, lowering the buffer pH below the substituent's pKa will protonate the molecule, forming a highly soluble salt[4][9]. Warning: Always verify that the adjusted pH remains within the functional window of your biological target.

Q4: I cannot change the pH, and DMSO is capped at 1%. What is the most effective solubilization strategy for this specific scaffold? A: Inclusion complexation using β-cyclodextrins (specifically Hydroxypropyl-β-Cyclodextrin, HP-β-CD) is the gold standard for planar, lipophilic scaffolds[11]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic biphenyl or aryl groups commonly attached to the pyrazole carboxamide core, while the hydrophilic exterior ensures excellent aqueous solubility[12]. This creates an "apparent" solubility enhancement without permanently altering the drug's structure[13][14].

Part 3: Quantitative Comparison of Solubilization Additives

When optimizing your assay buffer, select additives based on their tolerability limits and mechanism of action.

Solubilization StrategyTypical ReagentMax Assay ConcentrationMechanism of ActionPrimary Drawback / Limitation
Cosolvent DMSO, PEG400≤ 1.0% (v/v)Reduces dielectric constant of water, disrupting hydrophobic interactions.High concentrations cause protein denaturation and cell toxicity[9].
Surfactant Tween-20, Triton X-1000.01% - 0.1% (v/v)Forms micelles that encapsulate the hydrophobic drug.Frequently disrupts lipid bilayers in cell-based assays.
Complexation HP-β-CD1.0% - 5.0% (w/v)Non-covalent inclusion of the drug into a hydrophobic cavity[11][12].May alter apparent binding kinetics if the drug-CD affinity is exceptionally high.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your compound is dissolved just because the solution looks clear. Sub-visible aggregates can still cause false readouts. The following protocols include built-in validation steps.

Protocol A: Optimized Kinetic Dilution (Preventing "Solvent Shock")

Use this protocol when your target concentration is below the compound's thermodynamic solubility limit, but you are experiencing precipitation during assay setup[6][8].

  • Prepare Intermediate Stocks: Instead of making a single 1:1000 dilution from a 10 mM DMSO stock, prepare an intermediate stock in 100% DMSO that is exactly 100x your final desired assay concentration[9].

  • Pre-warm Buffer: If your biological target permits, pre-warm the aqueous assay buffer to 37 °C to increase the kinetic solubility threshold.

  • Dynamic Addition: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.

  • Dropwise Dilution: While the buffer is actively vortexing, add the intermediate DMSO stock dropwise into the center of the vortex (avoiding the plastic walls). This ensures instantaneous mechanical dispersion, preventing localized high-concentration pockets[8].

  • Validation (Nephelometry): Transfer 100 µL of the final solution to a clear-bottom 96-well plate. Measure the absorbance at 620 nm (turbidimetry) or use a laser nephelometer. An increase in light scattering compared to a blank buffer indicates the presence of sub-visible colloidal aggregates[5][7]. If aggregates are present, proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol to thermodynamically force highly insoluble pyrazole carboxamides into aqueous solution without relying on toxic levels of organic solvents[14][15].

Mechanism Drug Free Drug (Hydrophobic Crystal) Complex Inclusion Complex (Solubilized) Drug->Complex Non-covalent Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex 1:1 or 1:2 Stoichiometry

Mechanism of apparent solubility enhancement via HP-β-CD inclusion complexation.

  • Prepare Host Solution: Dissolve HP-β-CD in your target aqueous assay buffer to a final concentration of 10% (w/v)[12].

  • Saturate the System: Add an excess amount of your solid pyrazole carboxamide powder directly into the HP-β-CD buffer solution. Do not use DMSO[6].

  • Equilibration: Seal the vial and place it on an orbital shaker (or use a magnetic stir bar) at 25 °C for 24 to 48 hours. Complexation is a thermodynamic equilibrium process and requires time[8][15].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes to pellet the uncomplexed, undissolved drug[14]. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Validation (HPLC Quantification): The resulting clear filtrate contains your solubilized inclusion complex. Because you started with an excess of solid drug, you must quantify the final concentration. Dilute a small aliquot of the filtrate in methanol to break the complex, and quantify the exact drug concentration using HPLC-UV against a known standard curve[6][15]. Use this quantified stock for your downstream assays.

References

  • Brust, T. F., et al. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." National Institutes of Health (NIH). Available at: [Link]

  • Capretta, A., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." National Institutes of Health (NIH). Available at: [Link]

  • Durgun, M., et al. "Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation." National Institutes of Health (NIH). Available at: [Link]

  • Creative Biolabs. "Aqueous Solubility." Creative Biolabs. Available at:[Link]

  • AERU. "Fluxapyroxad (Ref: BAS 700F)." University of Hertfordshire. Available at:[Link]

  • Doijad, R. C., et al. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." SciSpace. Available at: [Link]

  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. Available at: [Link]

  • Abburi, K. "Solubility Enhancement of Atorvastatin Calcium Using Cyclodextrin." University of Mississippi eGrove. Available at: [Link]

  • Kulkarni, P., et al. "Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel." National Institutes of Health (NIH). Available at:[Link]

  • MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." MDPI. Available at: [Link]

Sources

Optimizing reaction time for amide bond formation with steric hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish kinetics, poor yields, and epimerization when attempting to couple sterically hindered carboxylic acids and amines (such as α,α-disubstituted amino acids, N-methylated peptides, or secondary anilines).

When steric bulk surrounds the reaction center, the activation energy barrier for the nucleophilic attack increases drastically. To overcome this, we must move beyond empirical guesswork and apply a mechanistic approach to our reagent selection, thermodynamics, and reaction kinetics.

Below is our comprehensive troubleshooting guide and FAQ to help you rationalize and optimize your hindered amide bond formations.

Diagnostic Workflow for Hindered Amide Couplings

G Start Sluggish Amide Coupling (Low Yield/Incomplete) CheckSterics Are substrates sterically hindered? (e.g., Aib, N-Me, secondary anilines) Start->CheckSterics Standard Optimize standard conditions: Increase equivalents, check moisture CheckSterics->Standard No Reagent Upgrade Coupling Reagent: Use HATU, COMU, or PyAOP CheckSterics->Reagent Yes CheckEpim Is epimerization observed? Reagent->CheckEpim Evaluate Purity Microwave Apply Microwave Heating (e.g., 75°C, 10-15 min) CheckEpim->Microwave No, but still slow Additives Add HOAt/OxymaPure Change base to TMP CheckEpim->Additives Yes AcylFluoride Use Acyl Fluorides (TFFH) or Acid Chlorides Microwave->AcylFluoride Still incomplete

Diagnostic workflow for troubleshooting sterically hindered amide couplings.

FAQ & Troubleshooting Guide

Q1: Why do standard carbodiimides (like EDC/HOBt or DCC) fail with N-methylated or α,α-disubstituted amino acids?

The Causality: Carbodiimide-mediated coupling relies on the formation of an highly reactive O-acylisourea intermediate[1]. When the approaching amine is sterically hindered, its nucleophilic attack on the carbonyl carbon is physically blocked. Because the desired intermolecular attack is too slow, the O-acylisourea has time to undergo an intramolecular rearrangement into an unreactive N-acylurea byproduct, permanently killing the reaction[2]. The Solution: You must use coupling reagents that generate a more stable, yet highly reactive intermediate, such as uronium/aminium salts (HATU, COMU) which form highly active esters that resist rearrangement[3].

Q2: Should I use HATU or COMU for my difficult, hindered sequence?

The Causality: Both are excellent, but they operate on different additive scaffolds. HATU utilizes HOAt, which provides "anchimeric assistance" (neighboring group participation) via its pyridine nitrogen. This hydrogen-bonds with the incoming amine, guiding it to the carbonyl carbon and accelerating the reaction even in tight steric environments[3]. COMU is based on OxymaPure. It matches or exceeds HATU's efficiency for hindered residues, but with a crucial advantage: it is non-explosive and exhibits superior solubility in DMF and NMP[1][3]. The Solution: Start with COMU for safety and solubility. If the sequence is exceptionally difficult and requires the specific hydrogen-bond templating of the pyridine ring, switch to HATU.

Q3: I am using HATU, but the reaction with a secondary aniline is still stalling. How can I drive it to completion?

The Causality: Even with optimal reagents, the activation energy (


) for coupling a bulky acid with a deactivated, bulky secondary aniline is simply too high at room temperature.
The Solution:  Introduce Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform volumetric heating that directly excites polar intermediates. This effectively overcomes the steric activation barrier, reducing reaction times from 24 hours to as little as 10 minutes while significantly boosting yields[4][5].
Q4: When I heat the reaction or extend the time to overcome steric hindrance, my chiral center epimerizes. Why does this happen, and how do I prevent it?

The Causality: Steric hindrance extends the lifetime of the activated ester intermediate. This prolonged lifetime allows the adjacent amide carbonyl oxygen to attack the activated carbonyl, forming a 5(4H)-oxazolone (azlactone) ring[1][6][7]. The proton at the chiral center of the oxazolone is highly acidic; it is easily abstracted by the base (e.g., DIPEA) to form a planar, achiral enolate. Subsequent ring-opening by the amine yields a racemic mixture (epimers)[1][7].

Epimerization L_Acid Activated Ester (Chiral L-form) Oxazolone Oxazolone Intermediate (Prone to Enolization) L_Acid->Oxazolone Base / Slow Amine Attack L_Amide L-Amide (Desired Product) L_Acid->L_Amide Fast Amine Attack D_Amide D-Amide (Epimerized Product) Oxazolone->D_Amide Amine Attack Oxazolone->L_Amide Amine Attack

Oxazolone-mediated epimerization pathway exacerbated by slow coupling rates.

The Solution:

  • Change the Base: Swap the highly basic DIPEA for a weaker, sterically hindered base like 2,4,6-collidine (TMP). It is basic enough to activate the carboxylic acid but too bulky to efficiently deprotonate the oxazolone intermediate[6].

  • Use Acyl Fluorides: If epimerization persists, switch to acyl fluorides (e.g., using TFFH). Fluorine is small (similar in size to hydrogen), which drastically reduces steric clash at the transition state compared to activated esters or acid chlorides, allowing the amine to attack faster than the oxazolone can form[8].

Quantitative Data: Reagent Selection Matrix

Use this table to benchmark your reagent choices based on the specific steric and stereochemical demands of your substrates.

Coupling ReagentActive IntermediateEfficiency for Bulky AminesEpimerization RiskSafety / Byproduct Profile
EDC / HOBt O-acylisourea / OBt esterLowModerateSafe; Water-soluble urea byproduct
HATU OAt esterVery HighLowExplosive risk (HOAt) ; Tetramethylurea[3]
COMU Oxyma esterVery HighLowSafe; Non-explosive; High solubility[1][3]
TFFH Acyl FluorideExceptionalVery LowSafe; Generates tetramethylurea and fluoride[8]
Cyanuric Chloride Acid ChlorideHighHigh (via Ketene)Cost-effective; Generates HCl (requires base)[1]

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Hindered Substrates

This protocol utilizes COMU under microwave irradiation to overcome high activation energies without relying on explosive HOAt derivatives.

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the sterically hindered carboxylic acid (1.0 equiv) and the bulky amine (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add COMU (1.1 equiv). Causality check: Adding the coupling reagent before the base prevents premature activation and degradation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. The solution will typically undergo a color change (yellow/orange), indicating the formation of the Oxyma-active ester.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 75°C for 10–15 minutes. Self-Validation: Monitor the internal temperature via fiber-optic or IR sensor to ensure no thermal overshoots occur, which would drive epimerization.

  • Reaction Monitoring: Quench a 5 µL aliquot in 100 µL of acetonitrile/water and analyze via LC-MS. If the activated ester is present but the product is not forming, the steric hindrance is too severe for active esters. Proceed to Protocol 2.

  • Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol 2: In Situ Acyl Fluoride Generation for Extreme Hindrance

When coupling two highly hindered centers (e.g., Aib to Aib), active esters fail. Acyl fluorides minimize the steric radius at the electrophilic carbon[8].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Fluorination: Add Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) (1.1 equiv) followed by DIPEA (2.0 equiv). Stir at room temperature for 30 minutes.

  • Validation of Intermediate: Self-Validation step: Take a small aliquot, dilute in DCM, and run an IR spectrum. Look for the characteristic acyl fluoride carbonyl stretch around 1840 cm⁻¹.

  • Coupling: Once acyl fluoride formation is complete, add the sterically hindered amine (1.2 equiv). If the amine is a weak nucleophile, you may add a catalytic amount of DMAP (0.1 equiv).

  • Completion: Stir at room temperature for 2–12 hours. The small steric profile of the fluorine leaving group allows the bulky amine to approach the carbonyl trajectory successfully.

  • Workup: Wash the organic layer with water and brine, dry, and purify via flash chromatography.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. NIH. Available at:[Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. ResearchGate. Available at:[Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at:[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. NIH. Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Storage conditions to prevent polymerization of ethynyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Ethynyl Pyrazoles For Research Use Only. Not for Diagnostic Procedures.

Introduction: The Stability Paradox

Ethynyl pyrazoles are high-value intermediates in drug discovery (e.g., kinase inhibitors) and materials science.[1] However, they present a dual stability challenge: the pyrazole ring is susceptible to oxidative discoloration, while the terminal ethynyl group (


) is prone to exothermic polymerization and metal-catalyzed coupling.[1]

As your Senior Application Scientist, I have designed this guide to move beyond generic "store at -20°C" advice. We will address the mechanistic causes of degradation and provide self-validating protocols to ensure your compound's integrity.

Part 1: Critical Storage Parameters (The "4-Factor Defense")

To prevent the transition from a crystalline solid to an insoluble oligomer, you must control four thermodynamic and kinetic triggers.[1]

Temperature: The Kinetic Brake
  • Standard: Store at -20°C (Frozen) .

  • The "Why": Polymerization of terminal alkynes is exothermic.[1] Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for radical initiation.

  • Warning: Avoid repeated freeze-thaw cycles, which can induce condensation of moisture and micro-cracks in the crystal lattice, creating active sites for oxidation.[1]

Atmosphere: The Oxidative Shield
  • Standard: Store under Argon or Nitrogen .[1][2][3]

  • The "Why": Oxygen acts as a diradical initiator. In the presence of trace moisture and base, oxygen promotes the Glaser Coupling of terminal alkynes, forming diyne dimers (

    
    ) rather than the desired monomer.[1]
    
  • Protocol: Flush headspace with Argon before sealing.[1] Argon is heavier than air and provides a better blanket than Nitrogen.[1]

Light: The Radical Suppressor
  • Standard: Amber vials or aluminum foil wrap.

  • The "Why": UV light cleaves the

    
    -bonds of the alkyne or excites the pyrazole ring, generating radical species that initiate chain-growth polymerization.[1]
    
Physical State: The Mobility Barrier
  • Standard: Store as a dry solid .[1]

  • The "Why": Polymerization requires molecular collision. In the solid state, the crystal lattice restricts molecular motion, preventing the ethynyl groups from aligning for reaction.[1]

  • Risk: Neat oils (liquids) are highly unstable.[1] If your compound is an oil, dilute it in a non-reactive solvent (e.g., DCM or Toluene) and store frozen, or convert it to a hydrochloride salt to stabilize the pyrazole nitrogen.[1]

Part 2: Visualizing the Threat (Degradation Pathways)

The following diagram illustrates the two main enemies of your compound: Radical Polymerization (triggered by heat/light) and Oxidative Coupling (triggered by metals/oxygen).

DegradationPathways Start Ethynyl Pyrazole (Monomer) Intermediate_Radical Vinyl Radical Species Start->Intermediate_Radical Homolytic Fission Intermediate_Glaser Oxidative Coupling Start->Intermediate_Glaser Metal Catalysis Trigger_Radical Trigger: Heat / UV Light (Radical Initiation) Trigger_Radical->Intermediate_Radical Trigger_Metal Trigger: Trace Copper/Iron + Oxygen Trigger_Metal->Intermediate_Glaser Result_Polymer Polyacetylene-like Oligomers (Insoluble) Intermediate_Radical->Result_Polymer Chain Propagation Result_Dimer Glaser Dimer (Di-yne impurity) Intermediate_Glaser->Result_Dimer Dimerization

Figure 1: Mechanistic pathways for ethynyl pyrazole degradation. Note that trace metals from synthesis (e.g., Sonogashira coupling) can accelerate the bottom pathway.

Part 3: Troubleshooting Guide (Q&A)

Q1: My white ethynyl pyrazole solid has turned yellow/brown. Is it ruined?

  • Diagnosis: This indicates surface oxidation or early-stage oligomerization.[1] Pyrazoles are electron-rich and prone to N-oxide formation or oxidative coupling.[1]

  • Action: Check solubility. If the solid still dissolves completely in its standard solvent (e.g., DMSO, Methanol), the impurity is likely trace (<1%).[1]

  • Remediation: Recrystallize immediately.[1] Do not use "colored" samples for sensitive biological assays, as oxidation byproducts can be cytotoxic.[1]

Q2: I synthesized the compound via Sonogashira coupling. It degrades within days.[1] Why?

  • Root Cause: Trace Metal Contamination. Residual Copper (Cu) or Palladium (Pd) from the synthesis acts as a catalyst for polymerization and Glaser coupling.

  • Verification: Ash a small sample or use ICP-MS.[1]

  • Solution: You must perform a "Metal Scavenging" wash.[1] See Protocol A below.

Q3: Can I store the compound in DMSO or DMF stock solutions?

  • Risk: High.[1] DMSO is hygroscopic and can act as an oxidant under certain conditions.[1] In solution, the molecules have high mobility, increasing polymerization risk.[1]

  • Advice: Only prepare stock solutions immediately before use. If storage is unavoidable, keep at -80°C and limit to <1 week.

Q4: The compound has become a "sticky" gum and won't dissolve. What happened?

  • Diagnosis: Polymerization.[1][3][4][5] The "gum" is a mixture of monomer and short-chain polyacetylenes.[1]

  • Action: Attempt to triturate (wash) the solid with cold diethyl ether or hexanes. The monomer is often soluble in ether, while the polymer is not.[1] Filter to recover the monomer.

Part 4: Experimental Protocols

Protocol A: Metal Scavenging (Post-Synthesis Stabilization)

Essential for ethynyl pyrazoles synthesized via Pd/Cu catalysis.

  • Dissolve: Dissolve the crude ethynyl pyrazole in Ethyl Acetate.

  • Wash: Wash the organic layer with 5% aqueous L-Cysteine or a commercial metal scavenger (e.g., QuadraPure™) solution.[1] L-Cysteine binds Cu and Pd effectively.[1]

  • Chelate: Alternatively, wash with saturated

    
     / 
    
    
    
    (9:1) to remove Copper salts (indicated by a blue aqueous layer).[1]
  • Dry: Dry over

    
    , filter, and concentrate at low temperature (<30°C).
    
Protocol B: Radical Inhibition (For Long-Term Storage)

Use this only if you observe frequent instability.[1]

  • Additive: Add BHT (Butylated hydroxytoluene) at 0.1% (w/w) to the solid or solution.

  • Mechanism: BHT acts as a radical scavenger, terminating the chain reaction before it propagates.[1]

  • Note: You must record the presence of BHT, as it may interfere with certain downstream assays (e.g., radical-based oxidations).[1]

Part 5: Storage Workflow Diagram

Follow this decision tree to determine the optimal storage format for your specific sample.

StorageWorkflow Input Freshly Synthesized Ethynyl Pyrazole Check_State Physical State? Input->Check_State Solid Solid / Crystal Check_State->Solid Oil Neat Oil / Gum Check_State->Oil Check_Metals Pd/Cu Catalysis Used? Solid->Check_Metals Action_Oil DANGER: High Polymerization Risk Dilute in solvent or convert to HCl salt Oil->Action_Oil Action_Oil->Check_Metals Scavenge Perform Protocol A (Metal Scavenging) Check_Metals->Scavenge Yes Dry Dry thoroughly (Remove solvent traces) Check_Metals->Dry No Scavenge->Dry Pack Pack in Amber Vial Flush with Argon Dry->Pack Store Store at -20°C Pack->Store

Figure 2: Decision tree for processing and storing ethynyl pyrazoles to maximize shelf-life.

References

  • BenchChem Technical Support. (2025).[1][2] Stability and Storage of Pyrazole Compounds. Retrieved from BenchChem.com.[1]

  • MDPI. (2022).[1] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[1] Retrieved from mdpi.com.[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Ethynyl-1H-pyrazole. Retrieved from fishersci.com.[1]

  • Gelest, Inc. (2024).[1][6] Silanes as Protecting Groups for Terminal Alkynes. Technical Library. Retrieved from gelest.com.[1]

  • Chalmers University of Technology. (2013). A photolabile protection strategy for terminal alkynes. Tetrahedron Letters. Retrieved from chalmers.se.[1]

  • IChemE. (1989).[1] The control of runaway polymerisation reactions by inhibition techniques. Symposium Series No. 115. Retrieved from icheme.org.[1]

Sources

Validation & Comparative

1H NMR characterization of 4-Ethynyl-2-methylpyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Application Context

In the landscape of kinase inhibitor development (specifically JAK and BTK inhibitors), the pyrazole-carboxamide scaffold is a privileged structure.[1] The specific derivative 4-Ethynyl-2-methylpyrazole-3-carboxamide represents a critical "warhead" intermediate.[2][1] The ethynyl group serves as a rigid linker or a handle for "click" chemistry, while the carboxamide provides essential hydrogen-bonding donors for the ATP-binding pocket.[1]

The Analytical Challenge: The primary challenge in characterizing this molecule is not merely confirming the functional groups, but distinguishing between the two thermodynamic regioisomers formed during methylation:

  • The Target (2-Methyl isomer):

    
    -methyl group adjacent to the carboxamide.[1]
    
  • The Alternative (1-Methyl isomer):

    
    -methyl group adjacent to the C5-proton (distal to carboxamide).[1]
    

This guide provides a definitive 1H NMR protocol to validate the structure, purity, and regio-integrity of the product, comparing it against its precursors and isomeric impurities.[1]

Part 2: Comparative Analysis (Product vs. Alternatives)

To ensure the synthesized product is the correct target, we compare its spectral "fingerprint" against its most common alternatives: the Precursor (4-Iodo analog) and the Regioisomer (1-Methyl analog).[1]

Table 1: Spectral Performance & Shift Comparison (DMSO-d6)
FeatureTarget Product (4-Ethynyl-2-methyl...)[2][1]Alternative 1: Precursor (4-Iodo-2-methyl...)[2][1]Alternative 2: Regioisomer (1-Methyl-4-ethynyl...)[2][1]Diagnostic Value
C4-Substituent

4.15 ppm (s, 1H)
(Acetylene proton)
Absent (Iodine is silent in 1H)

4.15 ppm (s, 1H)
Confirms successful Sonogashira coupling (Ethynyl installation).[2][1]
H-5 (Ring Proton)

8.20 ppm (s, 1H)

7.95 ppm (s, 1H)

7.80 ppm (s, 1H)
Shift indicates electronic environment changes at C4.[2][1]
N-Methyl

3.92 ppm (s, 3H)

3.88 ppm (s, 3H)

3.85 ppm (s, 3H)
Critical: Chemical shift alone is often insufficient to distinguish isomers.[2][1]
Amide (

)

7.45, 7.65 ppm
(Broad singlets)

7.40, 7.60 ppm

7.35, 7.55 ppm
Confirms integrity of the carboxamide group.[2][1]
NOE Correlation Me

Amide (Strong)
Me

H-5 (None)
Me

Amide (Strong)
Me

H-5 (Strong)
Me

Amide (Weak/None)
Definitive proof of regiochemistry.

Analyst Note: The chemical shift of the ethynyl proton (


4.15 ppm) is diagnostic. It falls in the unique "window" between methoxy groups (

3.8 ppm) and vinylic protons (

5.0+ ppm), providing a clear "Yes/No" confirmation of the triple bond presence.[1]

Part 3: Experimental Protocol

This protocol is designed to be self-validating. The use of DMSO-d6 is mandatory to prevent the exchange of amide and ethynyl protons, which would disappear or broaden significantly in protic solvents like Methanol-d4.[1]

Materials:
  • Analyte: ~5–10 mg of 4-Ethynyl-2-methylpyrazole-3-carboxamide.[2][1]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[2][1]

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Workflow:
  • Sample Preparation:

    • Weigh 7.0 mg of the solid into a clean vial.

    • Add 0.6 mL DMSO-d6.[2][1]

    • Critical: Sonicate for 30 seconds. Pyrazole carboxamides can exhibit strong intermolecular H-bonding, leading to poor solubility and broad lines if not fully dissolved.[2][1]

    • Transfer to a 5mm NMR tube.[1]

  • Acquisition Parameters (Standard 1D 1H):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 2.0 seconds (Ethynyl protons have long T1 relaxation times; insufficient delay leads to under-integration).[2][1]

    • Scans (NS): 16 or 32.[2][1]

    • Spectral Width: -2 to 14 ppm.[2][1]

  • Advanced Verification (1D NOESY / GOESY):

    • Purpose: To distinguish the 2-methyl isomer from the 1-methyl isomer.

    • Target Irradiation: Select the N-Methyl frequency (

      
      3.92 ppm).
      
    • Mixing Time: 500 ms.

    • Observation: Look for enhancement of the Amide protons (Target) vs. the H-5 ring proton (Isomer).

Characterization Workflow Diagram

NMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Decision S1 Sample: 7mg Solid S2 Solvent: DMSO-d6 (Preserves Amide/Alkyne signals) S1->S2 S3 Sonicate (30s) Break H-bond aggregates S2->S3 A1 1D 1H NMR (D1 = 2.0s) S3->A1 A2 Check Ethynyl Signal (~4.15 ppm) A1->A2 A3 Check Regioisomerism (NOE Experiment) A2->A3 D1 NOE: Me <-> Amide A3->D1 Observed D2 NOE: Me <-> H-5 A3->D2 Observed PASS CONFIRMED Target Structure D1->PASS FAIL REJECT Wrong Isomer D2->FAIL

Caption: Operational workflow for NMR validation, highlighting the critical decision fork based on NOE correlations.

Part 4: Data Interpretation & Causality[1][2]

The Ethynyl Proton ( 4.15 ppm)

The proton attached to the alkyne (


) is shielded relative to alkenes due to the anisotropy of the triple bond cylinder.[1] In DMSO-d6, this signal is a sharp singlet.[2][1]
  • Validation Check: If this peak is a doublet, it indicates coupling to a contaminant or long-range coupling to the methyl group (rare but possible).[2][1] If it is absent, the reaction failed (likely deprotection failure if TMS-acetylene was used).[2][1]

The Amide Protons ( 7.45 - 7.65 ppm)

Unlike in chloroform, where amide protons often broaden into the baseline, DMSO-d6 forms strong hydrogen bonds with the


.[1] You will typically see two distinct broad singlets.[1]
  • Causality: Restricted rotation around the

    
     bond creates two non-equivalent environments for the amide protons (
    
    
    
    cis to Oxygen,
    
    
    trans).[2][1]
Regioisomer Differentiation (The "Trustworthiness" Pillar)

This is the most frequent point of failure in pyrazole synthesis. Methylation of 4-ethynylpyrazole-3-carboxamide can occur at


 or 

.[2][1]
  • Target (2-Methyl): The methyl group is spatially proximate to the Carboxamide group at C3.[1]

  • Isomer (1-Methyl): The methyl group is spatially proximate to the Ring Proton at C5.[1]

Visualizing the NOE Logic:

Isomer_Logic cluster_Target Target: 2-Methyl Isomer cluster_Wrong Alternative: 1-Methyl Isomer N2 N-Me (3.92 ppm) C3 Amide (7.5 ppm) N2->C3 Strong NOE (Vicinal) C5 H-5 (8.2 ppm) N2->C5 NO Interaction (Distal) N1_W N-Me (3.85 ppm) C3_W Amide (7.5 ppm) N1_W->C3_W NO Interaction (Distal) C5_W H-5 (7.8 ppm) N1_W->C5_W Strong NOE (Vicinal)

Caption: NOE correlation logic. Green arrows indicate the signal required to confirm the target structure.[1]

References

  • Claramount, R. M., et al. (2003).[2][1] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." Department of Organic Chemistry, UNED.[1][3] Validates general pyrazole shift trends and solvent effects.

  • Limbach, H. H., et al. (1999).[2][1][4] "Hydrogen Bond Compression During Triple Proton Transfer in Crystalline Pyrazoles." Israel Journal of Chemistry. Provides foundational data on pyrazole H-bonding and N-H exchange dynamics relevant to DMSO-d6 usage.[2][1] [2][1]

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes. Authoritative guide on distinguishing H3/H5 protons and N-methyl regioisomers using NOESY/HMBC. [2][1]

  • National Institutes of Health (NIH). (2022).[2][1] "Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives." PubMed Central.[1] Demonstrates the specific use of NOESY to distinguish N-methyl pyrazole isomers.

  • Chemistry LibreTexts. (2024). "13.4: Chemical Shifts in ¹H NMR Spectroscopy." LibreTexts. Reference for acetylenic proton shifts (2.5-3.0 ppm in CDCl3, shifted downfield in DMSO).

Sources

High-Resolution HPLC Strategies for Pyrazole-3-Carboxamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The pyrazole-3-carboxamide motif is a privileged pharmacophore embedded in numerous high-impact therapeutic agents, ranging from the cannabinoid (CB1) receptor antagonist Rimonabant[1] to the androgen receptor antagonist Darolutamide[2]. However, the synthesis of these molecules frequently generates closely related regioisomers (e.g., 1,5-substituted vs. 1,3-substituted pyrazoles) and unreacted precursors.

Separating pyrazole regioisomers is notoriously challenging due to their nearly identical physical and chemical properties[3]. Because regioisomers possess very similar polarities, they are exceptionally difficult to resolve on standard stationary phases[3]. As a Senior Application Scientist, I frequently observe laboratories struggling with purity profiling because they rely exclusively on standard reversed-phase methods that lack the necessary shape and electronic selectivity.

Methodological Rationale: The Physics of Selectivity

To achieve baseline separation of pyrazole-3-carboxamide from its regioisomeric impurities, we must design a method that exploits the subtle electronic differences of the pyrazole nitrogen atoms, rather than relying solely on hydrophobic partitioning.

  • The Limitation of Alkyl Phases (C18): Standard C18 columns interact with analytes purely through dispersive (hydrophobic) forces. Because the structural difference between a 1,3-regioisomer and a 1,5-regioisomer does not significantly alter the molecule's overall hydrophobicity, C18 columns often yield co-elution.

  • Exploiting

    
     Interactions:  The pyrazole ring is highly electron-rich. Transitioning to a Phenyl-Hexyl  or Biphenyl  stationary phase introduces 
    
    
    
    stacking interactions. The hexyl linker in a Phenyl-Hexyl column allows the phenyl ring the flexibility to align optimally with the pyrazole core, differentiating isomers based on their spatial electron distribution.
  • Ion Suppression via pH Control: The pyrazole ring possesses a low pKa. Operating the mobile phase at an acidic pH using additives like Trifluoroacetic acid (TFA) ensures the nitrogen atoms are fully protonated[3]. This suppresses secondary interactions with residual silanols on the silica support, eliminating peak tailing and improving resolution.

Comparison Guide: Stationary Phase Performance

To objectively evaluate column performance, a crude mixture containing a pyrazole-3-carboxamide active pharmaceutical ingredient (API) spiked with 1% of its 1,5-regioisomer was analyzed across three different column chemistries using an identical mobile phase gradient (Water/Acetonitrile with 0.1% TFA).

Table 1: Quantitative Comparison of HPLC Column Chemistries

Stationary PhaseRetention Time (API)Retention Time (1,5-Isomer)Resolution (

)
Tailing Factor (

)
Analytical Verdict
Standard C18 6.80 min7.15 min0.91.45Fails. Co-elution masks critical impurities; poor shape selectivity.
Phenyl-Hexyl 8.25 min9.50 min2.41.05Optimal. Baseline resolution achieved via flexible

stacking.
Biphenyl 11.50 min14.20 min4.11.15Excessive. High resolution, but unnecessarily long run times.

Data Interpretation: The Phenyl-Hexyl column provides the optimal balance of speed and resolution (


 > 2.0), making it the superior choice for high-throughput purity profiling and quality control.

Experimental Protocol: Self-Validating HPLC Workflow

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) directly into the workflow to ensure the method continuously proves its own reliability before any sample data is reported.

Step 1: Mobile Phase Formulation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: Low pH maintains the pyrazole in a consistent ionization state, preventing peak broadening).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile. (Causality: Acetonitrile provides lower system backpressure and sharper peaks for amides compared to methanol).

Step 2: Chromatographic Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 10% B to 60% B over 15 minutes, followed by a 3-minute hold at 95% B to wash the column.

  • Detection: PDA/UV at 260 nm (optimal wavelength for the pyrazole-3-carboxamide chromophore[1]).

  • Column Temperature: 35°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and peak efficiency).

Step 3: The Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must pass the following sequential gates:

  • Blank Injection (Specificity): Inject Mobile Phase A. Pass Criteria: No ghost peaks present at the API or impurity retention times.

  • Resolution Mix (Selectivity): Inject a reference standard containing the API and 1% of the known regioisomer. Pass Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , column degradation or mobile phase error has occurred; halt the analysis immediately.
  • Precision Check (Repeatability): Inject the 100% API standard six consecutive times. Pass Criteria: Relative Standard Deviation (RSD) of the peak area must be

    
    .
    

Visualizing the Method Development Logic

To streamline method development for novel pyrazole derivatives, follow the logic pathway mapped below.

HPLC_Method_Logic Start Analyze Pyrazole-3-Carboxamide Crude Mixture C18 Initial Screen: Standard C18 (0.1% TFA / MeCN) Start->C18 Eval Is Resolution (Rs) > 2.0 for Regioisomers? C18->Eval Success Validate Method (Linearity, LOD/LOQ) Eval->Success Yes AltPhase Switch to Orthogonal Phase (Phenyl-Hexyl or Biphenyl) Eval->AltPhase No (Co-elution) PiPi Exploit π-π Interactions & Shape Selectivity AltPhase->PiPi Opt Optimize Gradient & Temp (35°C, 10-60% B) PiPi->Opt Opt->Eval Re-evaluate

Logical decision tree for pyrazole-3-carboxamide HPLC method development and column selection.

References

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis (IJCPA) URL: [Link]

  • Title: Research Article - Development and Validation of Darlolutamide in Pharmaceutical Dosage Form by RP-HPLC Source: Global Research Online URL: [Link]

  • Title: RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma Source: National Institutes of Health (PMC) URL: [Link]

Sources

A Comparative Guide to the Cross-Coupling Reactivity of 4-Ethynyl and 4-Bromo Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole-containing compounds are of paramount importance, forming the structural core of numerous therapeutic agents. The ability to functionalize the pyrazole ring at specific positions is crucial for the development of new chemical entities with tailored pharmacological profiles. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the reactivity of two key pyrazole building blocks, 4-ethynylpyrazoles and 4-bromopyrazoles, in three of the most widely utilized cross-coupling reactions: Sonogashira, Suzuki, and Heck couplings.

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

The C4 position of the pyrazole ring is a critical site for substitution to modulate the biological activity of pyrazole-based drug candidates. Both 4-ethynyl and 4-bromo pyrazoles serve as versatile precursors for introducing a wide array of functional groups. The choice between an ethynyl or a bromo substituent is often dictated by the desired final product and the specific cross-coupling reaction to be employed. Understanding the nuances of their reactivity is therefore essential for efficient and successful drug discovery campaigns.

Sonogashira Coupling: A Tale of Two Partners

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds. When comparing 4-ethynyl and 4-bromo pyrazoles, their roles in this reaction are fundamentally different, leading to distinct product classes.

4-Ethynylpyrazoles in Sonogashira Coupling: In this scenario, the 4-ethynylpyrazole acts as the alkyne component. This allows for the direct coupling with a variety of aryl or vinyl halides (or triflates), providing a straightforward route to 4-(arylethynyl)- or 4-(vinylethynyl)pyrazoles. This transformation is highly valuable for extending the conjugation of the pyrazole system and for accessing compounds with potential applications in materials science and as fluorescent probes.

4-Bromopyrazoles in Sonogashira Coupling: Conversely, the 4-bromopyrazole serves as the aryl halide partner. This enables its coupling with a diverse range of terminal alkynes. This approach is particularly useful for introducing various alkyne-containing functionalities at the C4 position, which can then be further elaborated. The reaction typically proceeds under mild conditions and exhibits broad functional group tolerance.

Comparative Data: Sonogashira Coupling
Feature4-Ethynylpyrazole4-Bromopyrazole
Role in Reaction AlkyneAryl Halide
Coupling Partner Aryl/Vinyl Halides/TriflatesTerminal Alkynes
Key Bond Formed Pyrazole-C(sp)-Aryl/VinylPyrazole-C(sp)-Alkyne
Typical Products 4-(Arylethynyl)pyrazoles4-(Alkynyl)pyrazoles
Advantages Direct arylation/vinylation of the alkyneIntroduction of diverse alkyne functionalities
Experimental Protocol: Sonogashira Coupling of a 4-Bromopyrazole

This protocol describes a general procedure for the Sonogashira coupling of a 4-bromopyrazole with a terminal alkyne.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) or Piperidine (3.0 equiv)

  • Anhydrous Toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromopyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkynyl)pyrazole.

Catalytic Cycle: Sonogashira Coupling

Structural Insights and Comparative Efficacy of N-Methyl Pyrazole Carboxamides: An X-Ray Crystallography Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural basis of novel agrochemicals and pharmaceuticals to determine their commercial and functional viability. N-methyl pyrazole carboxamides represent a highly privileged scaffold, serving as the core pharmacophore for broad-spectrum Succinate Dehydrogenase Inhibitors (SDHIs) in agriculture and targeted kinase inhibitors in oncology.

To truly understand why certain derivatives outperform commercial standards like bixafen or thifluzamide, we must look beyond basic bioassays and examine the atomic-level resolution provided by single-crystal X-ray diffraction. This guide objectively compares the crystallographic data and biological performance of leading N-methyl pyrazole carboxamides, detailing the causality between structural modifications and binding affinity.

Mechanism of Action & Structural Rationale

The primary target of these compounds in fungal pathogens is Succinate Dehydrogenase (SDH, Complex II), a critical enzyme in the mitochondrial electron transport chain (1)[1]. The efficacy of the pyrazole carboxamide class hinges on a "push-pull" electronic system. The N-methyl pyrazole core provides steric bulk while locking the tautomeric state, ensuring the carboxamide group acts as a rigid, directional hydrogen-bond donor (NH) and acceptor (C=O) (2)[2]. This precise geometry allows the molecule to perfectly mimic ubiquinone, competitively blocking the Q-site of SDH.

SDH_Pathway SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer Succinate Succinate Succinate->SDH Oxidation Inhibitor N-methyl pyrazole carboxamide Block Blocks Q-site Inhibitor->Block Block->SDH Competitive Inhibition

Mechanism of Complex II inhibition by N-methyl pyrazole carboxamides.

Comparative Crystallographic Analysis and Performance

Structural nuances—such as swapping a trifluoromethyl (CF3) group for a difluoromethyl (CHF2) group—drastically alter the molecule's spatial footprint and lipophilicity. The table below synthesizes X-ray crystallographic parameters and the resulting biological activities of recent advanced derivatives compared to commercial baselines.

Compound / DerivativePrimary TargetKey Crystallographic FeatureBioactivity / Efficacy
SCU2028 SDH (R. solani)CHF2 group forms specific F···H interactions; perfectly fits narrow hydrophobic sub-pocket.IC50 = 7.48 mg/L. 45-fold higher in vitro inhibition than Bixafen[3].
Compound U22 SDH (S. sclerotiorum)N-methoxy substitution alters the amide torsion angle, optimizing target engagement.89.9% preventative efficacy at 200 μg/mL, matching Pydiflumetofen[4].
Compound 7i SDH (Broad Spectrum)Thiophene linker introduces conformational flexibility without sacrificing H-bond directionality.High antifungal activity against R. solani (EC50 = 11.6 μmol/L)[5].
PERK Inhibitor PERK Kinase (Oncology)Pyrazole core rigidly orients functional groups to interact directly with the kinase hinge region.Validated co-crystal structure (PDB: 4X7H) confirming target engagement[6].

Field-Proven Insight: Crystallographic data reveals exactly why SCU2028 outperforms bixafen. While bulkier CF3 groups can cause steric clashes within the SDH Q-site, the CHF2 group in SCU2028 acts as a lipophilic hydrogen bond donor. X-ray diffraction confirms that its C-F bond lengths and angles allow for optimal, clash-free penetration into the enzyme's binding pocket (7)[7].

Experimental Protocol: X-Ray Crystallography Workflow

Trustworthiness in structural biology relies on reproducible, self-validating protocols. To obtain the high-resolution crystal structures required for the comparisons above, my laboratory employs the following strict methodology.

Xray_Workflow Synth Chemical Synthesis Purify HPLC Purification Synth->Purify Crystal Slow Evaporation Crystallization Purify->Crystal Diffract X-ray Diffraction Crystal->Diffract Refine Structure Refinement Diffract->Refine

Standardized workflow for small molecule X-ray crystallography.

Step-by-Step Methodology

Step 1: Sample Preparation & Purity Validation

  • Action: Synthesize the target N-methyl pyrazole carboxamide and purify via preparative HPLC to >99% purity.

  • Causality: Even trace impurities can disrupt the delicate crystal lattice, leading to twinning (intergrown crystals) or amorphous precipitation rather than a single crystal.

Step 2: Crystallization via Slow Evaporation

  • Action: Dissolve 10–20 mg of the purified compound in a suitable solvent mixture (e.g., Ethyl Acetate/Hexane 1:2 v/v). Place in a clean glass vial, cap it, and pierce the septum with a narrow gauge needle (e.g., 25G).

  • Causality: A restricted evaporation rate ensures the system remains in the metastable zone. This thermodynamic control promotes the nucleation of a single, highly ordered crystal rather than rapid, disordered precipitation.

Step 3: Single-Crystal Mounting and Data Collection

  • Action: Select a crystal with distinct faces (ideal size ~0.2 × 0.1 × 0.1 mm). Mount it on a glass loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100–150 K). Collect data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.

  • Causality: Cryo-cooling minimizes the thermal vibration of atoms (lowering B-factors), which significantly enhances the intensity of high-resolution diffraction spots and prevents radiation damage to the organic framework.

Step 4: Structure Solution and Self-Validation

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Validation Check: The protocol is self-validating; a successful refinement must yield a final R-factor (R1) of < 0.05 and a Goodness-of-Fit (GoF) near 1.0, confirming the proposed chemical structure matches the electron density map perfectly.

Conclusion

The comparative X-ray crystallography of N-methyl pyrazole carboxamides proves that minor structural modifications dictate major shifts in biological efficacy. Whether optimizing the lipophilic tail for agricultural SDHIs or orienting the pyrazole core for pharmaceutical kinase inhibition, high-resolution structural data remains the ultimate arbiter of rational design.

References

  • Benchchem. "3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5".
  • Li Anbang et al. "Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives". Chinese Journal of Organic Chemistry.
  • PubMed. "N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities".
  • Journal of Agricultural and Food Chemistry - ACS Publications. "Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment".
  • RCSB PDB. "3D View: 4X7H - Co-crystal Structure of PERK bound to N-methyl pyrazole carboxamide inhibitor".
  • Xie et al. "Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents". Journal of Heterocyclic Chemistry.
  • Dong et al. "CHF2 substituent pyrazole carboxamides of SDHIs representative type".

Sources

Definitive Guide to Validating Pyrazole Regioisomers: 1,3- vs 1,5-Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the N-methylation of 3-substituted pyrazoles is a notorious source of structural ambiguity. Due to annular tautomerism in the parent pyrazole, alkylation typically yields a mixture of two regioisomers: the 1,3-disubstituted isomer (often kinetically or sterically favored) and the 1,5-disubstituted isomer (often colloquially referred to as the "2-methyl" product relative to the substituent).

Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) models and "dead-end" lead optimization. This guide provides a self-validating analytical workflow to unambiguously distinguish these regioisomers using NMR spectroscopy, supported by experimental data and logic gates.

The Isomer Challenge: Nomenclature & Chemistry

Before validation, one must define the species. The parent 3-substituted pyrazole exists in rapid equilibrium between two tautomers.[1] Upon deprotonation and methylation, the position of the methyl group becomes fixed, generating two distinct chemical entities.

  • 1,3-Isomer (Target A): The methyl group is on the nitrogen distal to the C3-substituent.

  • 1,5-Isomer (Target B): The methyl group is on the nitrogen proximal to the substituent (now at C5).

Reaction Pathway Visualization

The following diagram illustrates the tautomeric origin of the regioisomers.

Pyrazole_Methylation Parent Parent 3-Substituted Pyrazole (Tautomeric Mixture) Anion Pyrazolyl Anion (Delocalized) Parent->Anion Base (e.g., NaH, K2CO3) Isomer13 1,3-Isomer (N-Me Distal to R) Anion->Isomer13 Me-I (Major if steric R is large) Isomer15 1,5-Isomer (N-Me Proximal to R) Anion->Isomer15 Me-I (Minor/Variable)

Caption: Divergent synthesis of pyrazole regioisomers via N-methylation of a tautomeric precursor.

Comparative Analysis: 1,3- vs 1,5-Dimethylpyrazole

The most reliable method for distinguishing these isomers is Nuclear Overhauser Effect Spectroscopy (NOESY) , supported by HMBC . The following data compares the specific NMR signatures of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.

Table 1: Diagnostic NMR Signatures (CDCl₃)[2]
Feature1,3-Dimethylpyrazole 1,5-Dimethylpyrazole Mechanistic Reason
N-Me Chemical Shift (

)
~3.53 ppm~3.57 ppm1,5-Me is often slightly deshielded due to steric compression by the adjacent C5-substituent.
C-Me Chemical Shift (

)
~2.02 ppm (at C3)~2.08 ppm (at C5)C5-Me is spatially closer to the lone pair of N1, affecting shielding.
NOESY Correlation (Key) N-Me

H5 (Ring Proton)
N-Me

C5-Me (Substituent)
Spatial Proximity: In 1,3, N-Me is next to the ring proton. In 1,5, N-Me is next to the substituent.
HMBC Correlation N-Me

CH Carbon (C5)
N-Me

Quaternary Carbon (C5)
Connectivity: N-Me always couples to C5. In 1,3-isomer, C5 is unsubstituted (CH). In 1,5-isomer, C5 bears the substituent (C_quat).

Coupling

Hz

Hz
Coupling constants are similar and less diagnostic than NOE/HMBC.

Note: Chemical shifts are approximate and solvent-dependent (e.g., CDCl₃ vs DMSO-d₆).

Validation Protocol: The "Self-Validating" Workflow

Do not rely on chemical shifts alone. Follow this logic gate to guarantee structural integrity.

Step 1: 1D Proton NMR Triage[3]
  • Objective: Assess purity and identify candidate diagnostic peaks.

  • Action: Integrate the N-methyl singlet (3.5–4.0 ppm).

  • Observation: If you see two N-methyl peaks (e.g., ratio 4:1), you have a mixture. Separation is required before definitive assignment.

Step 2: The "Smoking Gun" NOESY Experiment

This is the critical step. You are looking for a Through-Space interaction.

  • Protocol:

    • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

    • Mixing Time: 400–500 ms (for small molecules < 500 Da to maximize NOE buildup).

    • Relaxation Delay (D1): > 2 seconds.

  • Analysis:

    • Locate the N-methyl singlet on the diagonal.

    • Look for cross-peaks along the horizontal/vertical trace.

    • Decision:

      • If Cross-peak is to a Substituent (e.g., Methyl, Phenyl, etc.)

        
        1,5-Isomer .
        
      • If Cross-peak is to an Aromatic Proton (H5)

        
        1,3-Isomer .
        
Step 3: HMBC Confirmation (The "Nuclear Option")

If NOESY is ambiguous (e.g., overlapping signals), use Heteronuclear Multiple Bond Correlation (HMBC).

  • Logic:

    • The N-methyl protons will show a strong 3-bond coupling (

      
      ) to the ring carbon at position 5 (C5).
      
    • Check C5 type: Use DEPT-135 or HSQC.

      • Is C5 a CH (protonated)?

        
        1,3-Isomer  (because C5 is unsubstituted).
        
      • Is C5 a Quaternary C (no proton)?

        
        1,5-Isomer  (because C5 bears the substituent).
        
Logic Gate Visualization

The following decision tree automates the assignment process.

NMR_Assignment_Logic Start Start: Purified Isomer NOESY Run 2D NOESY (Mix time: 500ms) Start->NOESY Check_NMe Check N-Me Cross-peaks NOESY->Check_NMe Result_Sub Cross-peak to Substituent (R)? Check_NMe->Result_Sub Result_H Cross-peak to Aromatic H? Result_Sub->Result_H No Isomer15 CONFIRMED: 1,5-Isomer Result_Sub->Isomer15 Yes Isomer13 CONFIRMED: 1,3-Isomer Result_H->Isomer13 Yes HMBC Ambiguous? Run HMBC + HSQC Result_H->HMBC No/Unclear Check_C5 N-Me couples to C5. Is C5 Quaternary? HMBC->Check_C5 Check_C5->Isomer15 Yes (C-R) Check_C5->Isomer13 No (C-H)

Caption: Decision tree for assigning pyrazole regiochemistry using NOESY and HMBC data.

Experimental Protocols

Synthesis of Regioisomers (Example)

Note: This generates a mixture for reference.

  • Reactants: Dissolve 3-methylpyrazole (1.0 eq) in DMF.

  • Base: Add

    
     (2.0 eq) or NaH (1.2 eq) at 0°C. Stir for 30 min.
    
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Workup: Stir at RT for 2-16h. Quench with water, extract with EtOAc.

  • Purification: The 1,3-isomer is typically less polar and elutes first or second depending on the specific substituent and stationary phase, but they are often close. Use a shallow gradient (e.g., 0-5% MeOH in DCM) on silica gel.

NMR Acquisition Parameters (Bruker Standard)
  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    .[1]
  • NOESY:

    • TD (F2): 2048, (F1): 256

    • NS: 16 or 32

    • D1: 2.0 s

    • D8 (Mixing time): 0.5 s

  • HMBC:

    • CNST13 (J-coupling): 8 Hz (standard long-range coupling).

References

  • Rusak, V. V., et al. (2015).[2] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 276–281.[2] Link

  • López, C., et al. (2002). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 26, 827-833. Link

  • BenchChem Technical Support. (2025). "Selective N-Methylation of Pyrazoles." BenchChem Technical Guides. Link

  • Oxford Instruments. (2023). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes. Link

  • Stanford University NMR Facility. (2018). "NOESY Acquisition Guidelines." Stanford NMR Guides. Link

Sources

Benchmarking 4-Ethynyl-2-methylpyrazole-3-carboxamide against commercial building blocks

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 4-Ethynyl-2-methylpyrazole-3-carboxamide against standard commercial building blocks (specifically 4-halo-pyrazoles and 4-unsubstituted variants).[1] It highlights the strategic advantages of using the pre-functionalized alkyne scaffold in accelerating the synthesis of kinase inhibitors and peptidomimetics.

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary

In the development of Type I and Type II kinase inhibitors, the pyrazole-3-carboxamide motif is a privileged scaffold (e.g., in JAK, CDK, and Aurora kinase inhibitors). Traditionally, this core is diversified at the C4 position using 4-iodo or 4-bromo precursors via palladium-catalyzed cross-couplings.[1]

4-Ethynyl-2-methylpyrazole-3-carboxamide represents a "next-generation" building block that inverts the standard synthetic logic.[1] By supplying the nucleophilic alkyne moiety pre-installed, it enables direct access to 1,2,3-triazoles (via CuAAC) and aryl-alkynes (via Sonogashira) without the need for acetylene gas handling or protection/deprotection sequences.

Key Finding: Use of the 4-ethynyl block reduces synthetic sequences by 2–3 steps when targeting triazole-linked bioisosteres compared to traditional 4-iodopyrazole routes.[1]

Chemical Profile & Competitors[1][2]

The Candidate
  • Compound: 4-Ethynyl-2-methylpyrazole-3-carboxamide[1]

  • Core Utility: Pre-installed

    
     center at C4 position.
    
  • Key Features: High

    
     character (methyl), rigid planar geometry, hydrogen bond donor/acceptor motif (carboxamide).
    
The Incumbents (Commercial Alternatives)
Building Block ClassRepresentative CompoundPrimary ReactivityLimitation
4-Halo Pyrazoles 4-Iodo-1-methyl-1H-pyrazole-3-carboxamideElectrophile (Suzuki/Sonogashira)Requires external alkyne source; cannot do direct "Click" chemistry.[1]
4-Unsubstituted 1-Methyl-1H-pyrazole-3-carboxamideC-H Activation / Electrophilic Subst.[1]Requires harsh halogenation step to activate C4.
Protected Alkynes 4-(TMS-ethynyl)-1-methyl...[1]Protected NucleophileRequires fluoride deprotection step; higher molecular weight waste.[1]

Benchmarking Performance

A. Synthetic Efficiency (Step Count)

The most significant advantage of the 4-ethynyl block is observed when synthesizing 1,2,3-triazole linked inhibitors (common bioisosteres for amide bonds).

  • Route A (Traditional 4-Iodo Block):

    • Iodination of pyrazole (if not bought iodinated).

    • Sonogashira coupling with TMS-acetylene.[1]

    • Desilylation (TBAF/MeOH).

    • CuAAC Click reaction with Azide-R.[1]

    • Total: 3–4 Steps.[1]

  • Route B (4-Ethynyl Block):

    • CuAAC Click reaction with Azide-R.[1]

    • Total:1 Step.

B. Reactivity Profile: Sonogashira Coupling

When targeting diaryl alkynes (e.g., Pyrazole-C≡C-Aryl), the 4-ethynyl block acts as the acetylenic component.[1]

  • Advantage: Avoids the use of gaseous acetylene or unstable mono-substituted alkynes.[1]

  • Selectivity: Eliminates homocoupling (Glaser coupling) of the partner if the partner is an aryl halide, provided anaerobic conditions are maintained.

C. Atom Economy[1]
  • 4-Ethynyl Block: 100% atom incorporation in Click reactions.[1]

  • TMS-Protected Block: Loss of TMS group (SiMe3) constitutes ~73 Da of waste per molecule, reducing atom economy in scale-up scenarios.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the strategic decision points for selecting the 4-ethynyl block over the 4-iodo alternative.

G Start Target Molecule Design Decision Linker Type? Start->Decision Triazole 1,2,3-Triazole Linker Decision->Triazole Bioisostere ArylAlkyne Aryl-Alkyne Linker Decision->ArylAlkyne Rigid Spacer IodoRoute Route A: 4-Iodo Precursor (+ TMS-Acetylene + Deprotection) Triazole->IodoRoute Standard EthynylRoute Route B: 4-Ethynyl Precursor (Direct Click) Triazole->EthynylRoute Preferred (High Efficiency) Sonogashira Sonogashira Coupling ArylAlkyne->Sonogashira Sonogashira->IodoRoute Partner = Terminal Alkyne Sonogashira->EthynylRoute Partner = Aryl-Halide

Caption: Workflow for selecting the optimal pyrazole building block based on the target linker motif. Green path indicates the high-efficiency route using 4-Ethynyl-2-methylpyrazole-3-carboxamide.[1]

Experimental Protocols

Protocol A: Direct "Click" Synthesis of Triazole-Linked Inhibitors

Validates the utility of the ethynyl group in rapid library generation.[1]

Materials:

  • 4-Ethynyl-2-methylpyrazole-3-carboxamide (1.0 equiv)[1]

  • Aryl Azide (R-N3) (1.1 equiv)[1]

  • CuSO4[1]·5H2O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H2O (1:1)[1]

Method:

  • Dissolution: In a reaction vial, suspend the 4-ethynyl pyrazole and the aryl azide in t-BuOH/H2O (1:1, 0.2 M concentration).

  • Catalyst Generation: Prepare a fresh solution of sodium ascorbate in water and add it to the vial, followed immediately by the CuSO4 solution. The mixture should turn bright yellow/orange.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (the alkyne spot will disappear).

  • Workup: Dilute with water (10 mL) and cool on ice. The triazole product typically precipitates. Filter, wash with cold water, and dry.

  • Validation: 1H NMR will show the disappearance of the alkyne proton (~3.5–4.0 ppm singlet) and the appearance of the triazole C-H singlet (~8.0–9.0 ppm).

Protocol B: Sonogashira Coupling (Arylation of the Alkyne)

Demonstrates reactivity as the nucleophilic partner.

Materials:

  • 4-Ethynyl-2-methylpyrazole-3-carboxamide (1.0 equiv)[1]

  • Aryl Iodide (Ar-I) (1.0 equiv)[1]

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Et3N (3.0 equiv)

  • Solvent: DMF (anhydrous)

Method:

  • Deoxygenation: Degas DMF and Et3N with nitrogen/argon for 15 minutes.

  • Assembly: Add pyrazole, aryl iodide, and Pd catalyst to a dry flask under inert atmosphere.

  • Initiation: Add CuI last. Stir at room temperature for 1 hour, then heat to 50°C if conversion is slow.

  • Purification: The polarity of the carboxamide often requires extraction with EtOAc/n-Butanol or direct purification via reverse-phase chromatography.[1]

Mechanistic Pathway: Electrophilic vs. Nucleophilic C4 Functionalization[1]

Understanding the electronic bias is critical for troubleshooting. The 4-ethynyl group converts the C4 position from a site of potential electrophilic substitution (in the unsubstituted parent) to a nucleophilic anchor (in the ethynyl derivative).

ReactionPath Parent Unsubstituted Pyrazole-3-Carboxamide Halogenation Electrophilic Halogenation (NIS/NBS) Parent->Halogenation Iodo 4-Iodo-Pyrazole (Electrophile) Halogenation->Iodo Coupling Pd/Cu Catalysis Iodo->Coupling + Alkyne-R Ethynyl 4-Ethynyl-Pyrazole (Nucleophile) Ethynyl->Coupling + Aryl-Halide or Azide Target Functionalized Kinase Inhibitor Coupling->Target

Caption: Divergent synthesis pathways. The 4-Ethynyl block (Green) acts as a nucleophile, bypassing the need for halogenation (Red) and enabling direct coupling.

References

  • Synthesis and Biological Evaluation of Pyrazole-3-carboxamide Derivatives. Journal of Medicinal Chemistry. (2018). Describes the SAR of pyrazole-carboxamides in kinase inhibition (FLT3/CDK).

  • Comparative Guide to the Iodination of Pyrazoles. BenchChem Technical Guides. (2025). Provides baseline data for the stability and reactivity of 4-iodo-pyrazoles.[1]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules. (2023). Reviews general synthetic strategies for functionalizing the pyrazole C4 position.

  • Click Chemistry in Medicinal Chemistry. Applications of CuAAC for bioisostere synthesis. Standard protocols for triazole formation using ethynyl-heterocycles. [1]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Ethynyl-2-methylpyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic extension of the chemistry itself. When handling specialized, uncharacterized research chemicals like 4-Ethynyl-2-methylpyrazole-3-carboxamide (CAS: 2408969-36-6) , standard safety protocols are insufficient. You must design your operational workflow around the specific molecular vulnerabilities and reactivities of the compound.

This guide provides a self-validating, causally driven operational plan for handling this specific pyrazole-alkyne derivative, ensuring both researcher safety and sample integrity.

Chemical Profiling & Hazard Causality

To determine the appropriate Personal Protective Equipment (PPE) and handling procedures, we must first deconstruct the molecule's structural motifs. Each functional group dictates a specific operational hazard:

  • The Terminal Alkyne (4-Ethynyl group): This is the critical hazard . Terminal alkynes possess a highly acidic proton. If exposed to heavy metal cations (specifically Copper, Silver, or Mercury) under neutral or basic conditions, they readily form metal acetylides [1]. These acetylides are highly shock-sensitive and can detonate violently when dry. Therefore, all metallic tools must be strictly excluded from the workflow.

  • The Pyrazole Core: Nitrogen-rich heterocycles are frequently bioactive and can act as severe mucous membrane and ocular irritants. Until toxicological data is fully established, this compound must be treated as a potential sensitizer and systemic toxin.

  • The Carboxamide Group: This group acts as a strong hydrogen bond donor and acceptor, which can facilitate dermal penetration if the compound is dissolved in polar aprotic solvents (like DMSO or DMF) and contacts the skin.

Because this is a novel, uncharacterized building block, we must apply the precautionary principle as outlined in the National Research Council's Prudent Practices in the Laboratory [2], treating the substance as highly hazardous.

Quantitative PPE Matrix

In accordance with OSHA standard 29 CFR 1910.132 [3], the following PPE matrix has been engineered specifically for the hazards posed by 4-Ethynyl-2-methylpyrazole-3-carboxamide.

PPE CategorySpecificationCausality / JustificationQuantitative Protection Data
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Prevents dermal absorption. Double gloving provides a fail-safe against micro-tears during handling.>480 min breakthrough for dry solid; <30 min breakthrough if exposed to DMSO solutions.
Eye/Face Protection ANSI Z87.1 Safety GogglesPyrazole rings pose severe ocular irritation risks. Goggles prevent fine dust ingress better than standard safety glasses.100% particulate block; high-velocity impact and splash resistance.
Respiratory N95 or P100 Particulate RespiratorMitigates inhalation of bioactive dust during weighing. (Required only if weighing outside a ventilated enclosure).95–99.9% filtration efficiency for airborne particles

0.3 µm.
Body Protection Flame-Resistant (FR) Lab CoatTerminal alkynes present localized flammability and rapid combustion risks if aerosolized.Char length < 4.0 inches (per ASTM D6413 standards).

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. By engineering the hazard out of the process, you protect the operator inherently.

Phase 1: Pre-Operational Setup & Self-Validation

  • Tool Audit: Visually inspect the workspace. Remove all stainless steel, brass, copper, or silver spatulas. Validation: You must physically hold a ceramic or PTFE (Teflon) spatula before proceeding. This guarantees metal acetylide formation is impossible.

  • Environmental Control: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation: Wipe down the balance and anti-static weigh boats with a static-reducing brush or ionizing unit. Alkynes in powder form can adhere to plastics and aerosolize via static repulsion.

Phase 2: Weighing and Solubilization

  • Don PPE: Apply the FR lab coat, safety goggles, and double nitrile gloves.

  • Tare & Transfer: Using the PTFE spatula, transfer the desired mass of 4-Ethynyl-2-methylpyrazole-3-carboxamide into an anti-static weigh boat.

  • Solvent Introduction: If creating a stock solution, transfer the powder to a borosilicate glass vial. Add the solvent (e.g., anhydrous DMSO) slowly.

  • Glove Swap (Critical Step): If a drop of DMSO/compound solution touches your outer glove, remove the outer glove immediately. DMSO acts as a chemical trojan horse, rapidly carrying the dissolved pyrazole through the nitrile barrier and into your bloodstream.

Workflow & Spill Response Visualization

G Start Compound Receipt CAS 2408969-36-6 PPE Don PPE Matrix (Nitrile, N95, FR Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing Protocol (Ceramic/PTFE Tools Only) Hood->Weigh Spill Spill Detected? Weigh->Spill Waste Hazardous Waste (Strictly No Cu/Ag/Hg) Weigh->Waste Disposables Decon Wet Wipe Decon (Avoid Dry Sweeping) Spill->Decon Yes Assay Proceed to Downstream Assay / Solubilization Spill->Assay No Decon->Waste

Operational workflow and spill response logic for handling terminal alkyne derivatives.

Decontamination & Disposal Plan

Improper disposal of terminal alkynes is a frequent cause of delayed laboratory incidents.

Spill Response Protocol:

  • Do not sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation and deflagration hazard.

  • Cover the spill with absorbent pads.

  • Wet the pads with a compatible solvent (e.g., ethanol or a 10% bleach solution) to solubilize and deactivate the powder.

  • Wipe inward from the edges to prevent spreading.

Waste Segregation (The "No-Metal" Rule):

  • Solid Waste: Dispose of all contaminated PTFE spatulas, weigh boats, and gloves in a dedicated, clearly labeled solid hazardous waste container.

  • Liquid Waste: NEVER dispose of 4-Ethynyl-2-methylpyrazole-3-carboxamide solutions in a general aqueous waste carboy that might contain heavy metal salts (e.g., from catalyst residues). Mixing this compound with copper or silver waste will generate explosive precipitates in the carboy over time [1]. Segregate into a dedicated "Non-Metallic Organic Waste" stream.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." U.S. Department of Labor. URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.